Product packaging for 4-Fluoro-2-methoxybenzoic acid(Cat. No.:CAS No. 395-82-4)

4-Fluoro-2-methoxybenzoic acid

Cat. No.: B1304787
CAS No.: 395-82-4
M. Wt: 170.14 g/mol
InChI Key: UUQDNAPKWPKHMK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B1304787 4-Fluoro-2-methoxybenzoic acid CAS No. 395-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methoxybenzoic acid
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InChI

InChI=1S/C8H7FO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQDNAPKWPKHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379093
Record name 4-Fluoro-2-methoxybenzoic acid
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-82-4
Record name 4-Fluoro-2-methoxybenzoic acid
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Record name 4-Fluoro-2-methoxybenzoic acid
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Record name 4-fluoro-2-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-2-methoxybenzoic acid, a key intermediate in various pharmaceutical and agrochemical applications. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is an organic aromatic compound, appearing as a white to off-white crystalline solid under standard conditions.[1][2][3] Its structure consists of a benzoic acid backbone substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position.

Quantitative Physical Data

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₃[1][2][4]
Molecular Weight 170.14 g/mol [1][2][4]
Melting Point 134 - 139 °C[1][2]
Boiling Point 93 °C at 10 Torr[2]
Density (Predicted) 1.307 ± 0.06 g/cm³[2]
pKa (Predicted) 4.03 ± 0.10[2]
Appearance White to off-white crystalline powder[1][2]
Solubility in Water Sparingly soluble[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end.[1][2] The tube is gently tapped to pack the sample to a height of 1-2 mm.[1][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).

  • Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[1] A preliminary rapid heating can be done to find an approximate melting point, followed by a more careful determination with a slower heating rate (around 1-2°C per minute) near the expected melting point.[2]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is reported as the melting point.[2][5]

Boiling Point Determination at Reduced Pressure

Since the boiling point of this compound is provided at a reduced pressure (10 Torr), this indicates that the compound may decompose at its atmospheric boiling point.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity (at least 5 mL) of the substance is placed in a distillation flask with a few boiling chips.[6][7] The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser to accurately measure the vapor temperature.[7]

  • Pressure Regulation: The system is evacuated to the desired pressure (e.g., 10 Torr) using a vacuum pump, and the pressure is monitored with a manometer.

  • Heating: The distillation flask is heated gently.[8]

  • Data Recording: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as a stable temperature reading on the thermometer during distillation.[6][7] The corresponding pressure must also be recorded.[6]

Solubility Determination

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.[9]

  • Agitation: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]

  • Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.[3]

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique. For a sparingly soluble substance, this might involve gravimetric analysis (evaporating a known volume of the filtrate to dryness and weighing the residue) or a spectroscopic method.[3][10]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the solubility of a sparingly soluble solid compound, such as this compound, in water.

G cluster_0 Solubility Determination Workflow A Add excess solid to a known volume of water B Seal and agitate at constant temperature for 24h A->B Establish Equilibrium C Allow undissolved solid to settle B->C D Separate solid and liquid phases (e.g., filtration) C->D Phase Separation E Analyze the concentration of the saturated filtrate D->E Quantification F Express solubility (e.g., in g/100 mL) E->F Final Calculation

Caption: Workflow for determining the solubility of a solid.

References

4-Fluoro-2-methoxybenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzoic Acid

Introduction

This compound, with the CAS number 395-82-4, is a fluorinated aromatic carboxylic acid.[1][2] It serves as a pivotal intermediate and building block in various fields of chemical synthesis. Its structure, featuring a benzoic acid core functionalized with both an electron-donating methoxy group and an electron-withdrawing fluorine atom, imparts unique reactivity and physicochemical properties. These characteristics make it a valuable component in medicinal chemistry for the development of novel therapeutic agents, as well as in the synthesis of agrochemicals and specialty polymers.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a monosubstituted benzoic acid derivative. The molecule consists of a benzene ring substituted with a carboxyl group at position 1, a methoxy group at position 2, and a fluorine atom at position 4.

  • IUPAC Name: this compound

  • Synonyms: 4-Fluoro-o-anisic acid, 2-Methoxy-4-fluorobenzoic acid[1]

  • CAS Number: 395-82-4[1][2][6]

  • Molecular Formula: C₈H₇FO₃[2][6]

  • Canonical SMILES: COC1=C(C=CC(=C1)F)C(=O)O

  • InChI Key: UUQDNAPKWPKHMK-UHFFFAOYSA-N

Physicochemical Properties

The compound is typically a white to off-white crystalline solid at room temperature.[1][6] Its key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 170.14 g/mol [1][2][6]
Melting Point 134 °C[1]
Boiling Point 93 °C @ 10 Torr[1]
Density (Predicted) 1.307 ± 0.06 g/cm³[1]
pKa (Predicted) 4.03 ± 0.10[1]
Appearance White to off-white powder/crystal[1][6]

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features based on established principles and data from analogous compounds.[7][8]

Expected Spectroscopic Data
Technique Feature Expected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (-COOH)> 10 ppm (broad singlet)
Methoxy (-OCH₃)~3.9 - 4.0 ppm (singlet)
Aromatic (Ar-H)~6.7 - 7.9 ppm (3 distinct multiplets)
¹³C NMR Carbonyl (C=O)~165 - 170 ppm
Aromatic (C-F)~160 - 165 ppm (large ¹JCF coupling)
Aromatic (C-O)~155 - 160 ppm
Aromatic (C-H, C-C)~100 - 135 ppm
Methoxy (-OCH₃)~56 ppm
IR Spectroscopy O-H stretch (acid)2500-3300 cm⁻¹ (broad)
C=O stretch (acid)1680-1710 cm⁻¹
C-O stretch (ether/acid)1250-1300 cm⁻¹
C-F stretch1100-1200 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 170.04
Experimental Protocol: General Procedure for Spectroscopic Characterization

The following outlines standard methodologies for acquiring spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid-state analysis, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a suitable method such as Electrospray Ionization (ESI) by dissolving a small amount in a compatible solvent (e.g., methanol or acetonitrile) or via a solids probe with Electron Ionization (EI).

  • Analysis: Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion and characteristic fragment ions.

Synthesis and Reactivity

This compound is typically synthesized through multi-step organic routes.[9] A common strategy involves the O-methylation of a corresponding hydroxybenzoic acid precursor, such as 4-fluoro-2-hydroxybenzoic acid (4-fluorosalicylic acid).

Experimental Protocol: Synthesis via O-Methylation of 4-Fluoro-2-hydroxybenzoic Acid

This protocol is a representative method for the synthesis of this compound.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq), to the solution and stir the suspension for 30 minutes at room temperature.

  • Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify with 1M HCl until the pH is ~2, causing the product to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

G General Synthetic Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product precursor 4-Fluoro-2-hydroxybenzoic Acid reaction O-Methylation Reaction (Reflux in Solvent) precursor->reaction base Base (e.g., K₂CO₃) base->reaction methyl_agent Methylating Agent (e.g., (CH₃)₂SO₄) methyl_agent->reaction workup Aqueous Workup & Acidification reaction->workup purification Recrystallization workup->purification product This compound purification->product

General synthetic workflow for this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a versatile building block for creating complex molecules with desired biological activities and material properties.

  • Pharmaceuticals: It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, which are critical parameters in drug design.[4][10] The carboxylic acid and methoxy groups provide reactive handles for further molecular elaboration.[3]

  • Agrochemicals: Similar to its role in pharmaceuticals, it serves as a precursor for novel herbicides and fungicides where the fluoro-aromatic moiety can contribute to enhanced efficacy and bioavailability.

  • Materials Science: It is used in the synthesis of fluorinated polymers and other specialty materials where thermal stability and specific electronic properties are required.

G Structure-Property-Application Relationship cluster_features Structural Features cluster_properties Key Properties cluster_applications Applications core This compound feat1 Carboxylic Acid (-COOH) core->feat1 feat2 Methoxy Group (-OCH₃) core->feat2 feat3 Fluorine Atom (-F) core->feat3 prop1 Reaction Handle for Amidation/Esterification feat1->prop1 prop2 Modulated Ring Reactivity feat2->prop2 prop3 Enhanced Metabolic Stability & Lipophilicity feat3->prop3 app1 Pharmaceuticals (Drug Discovery) prop1->app1 prop2->app1 app2 Agrochemicals prop2->app2 prop3->app1 prop3->app2 app3 Materials Science prop3->app3

Relationship between structure, properties, and applications.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed.

  • Hazard Codes: Xi, Xn[1]

  • Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[1]

  • Safety Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. Its structural features, particularly the presence of fluorine, make it a strategic building block in the design and synthesis of advanced molecules for the pharmaceutical, agrochemical, and materials science industries. This guide provides the foundational technical information required for its effective use in research and development.

References

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzoic Acid (CAS 395-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzoic acid, with the CAS number 395-82-4, is a halogenated aromatic carboxylic acid. Its structure, featuring a fluorine atom and a methoxy group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The presence and positions of these functional groups impart unique electronic properties and reactivity, making it a key intermediate in the synthesis of complex bioactive molecules and specialty polymers. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] The physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 395-82-4[2][3]
Molecular Formula C₈H₇FO₃[2][3]
Molecular Weight 170.14 g/mol [2][3]
Appearance White to off-white powder/crystal[3]
Melting Point 134-139 °C
Boiling Point 93 °C at 10 Torr[4]
pKa 4.03 ± 0.10 (Predicted)[4]
Purity >98.0% (GC)[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the modification of commercially available precursors. Two common strategies are the methylation of a phenolic precursor and the ortho-lithiation of a fluoroanisole derivative followed by carboxylation.

Synthesis Workflow

Synthesis_Workflow cluster_methylation Methylation Route cluster_lithiation Ortho-lithiation Route 4-Fluoro-2-hydroxybenzoic acid 4-Fluoro-2-hydroxybenzoic acid Reaction_M Methylation 4-Fluoro-2-hydroxybenzoic acid->Reaction_M Methylating Agent (e.g., Dimethyl sulfate) Methylating Agent (e.g., Dimethyl sulfate) Methylating Agent (e.g., Dimethyl sulfate)->Reaction_M Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_M Product_M This compound Reaction_M->Product_M 3-Fluoroanisole 3-Fluoroanisole Reaction_L1 Ortho-lithiation 3-Fluoroanisole->Reaction_L1 Organolithium Reagent (e.g., s-BuLi) Organolithium Reagent (e.g., s-BuLi) Organolithium Reagent (e.g., s-BuLi)->Reaction_L1 Carbon Dioxide (CO2) Carbon Dioxide (CO2) Reaction_L2 Carboxylation Carbon Dioxide (CO2)->Reaction_L2 Product_L This compound Intermediate_Li Lithiated Intermediate Reaction_L1->Intermediate_Li Intermediate_Li->Reaction_L2 Reaction_L2->Product_L

Caption: General synthetic strategies for this compound.

Experimental Protocols

1. Methylation of 4-Fluoro-2-hydroxybenzoic acid

General Protocol:

  • Dissolution and Deprotonation: Dissolve 4-fluoro-2-hydroxybenzoic acid in a suitable solvent such as methanol or dimethylformamide (DMF). Add a slight excess of a base, like sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

2. Ortho-lithiation of 3-Fluoroanisole followed by Carboxylation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[5][6][7][8] The methoxy group in 3-fluoroanisole can direct lithiation to the ortho position (C2), which is also activated by the fluorine atom. Subsequent quenching with carbon dioxide yields the desired carboxylic acid.

General Protocol:

  • Lithiation: Dissolve 3-fluoroanisole in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C). Add a strong organolithium base, such as sec-butyllithium (s-BuLi), dropwise. The reaction mixture is stirred at this low temperature for a period to allow for the formation of the lithiated intermediate.

  • Carboxylation: Quench the reaction by adding an excess of solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through the solution.

  • Work-up and Purification: Allow the reaction to warm to room temperature, then acidify with an aqueous acid solution. The product can be extracted into an organic solvent, which is then dried and evaporated. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. While a complete set of spectra for the target compound is not publicly available, data from closely related analogs can provide expected spectral features.

Spectroscopic DataExpected Features and Data from Analogs
¹H NMR The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. For a related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, the aromatic protons appear as a triplet and two doublets between δ 7.8 and 8.1 ppm, and the methoxy protons as a singlet around δ 3.97 ppm.[9] The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR The carbon-13 NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with C-F coupling), and the methoxy carbon. In 4-(methoxycarbonyl)-2-fluorobenzoic acid, the carboxyl carbon appears around δ 168.5 ppm, and the methoxy carbon is observed at approximately δ 52.8 ppm.[9]
IR Spectroscopy The infrared spectrum will exhibit characteristic absorption bands. A broad O-H stretch for the carboxylic acid is expected around 3000 cm⁻¹. A strong C=O stretch for the carbonyl group should appear in the region of 1700-1680 cm⁻¹. C-O stretching vibrations for the methoxy group and the carboxylic acid are expected between 1300 and 1000 cm⁻¹. An IR spectrum of the related 3-fluoro-4-methoxybenzoic acid shows these characteristic peaks.[10]
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.14 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the carboxylic acid group, and potentially carbon monoxide.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various pharmaceutical compounds. The incorporation of the fluoro-methoxy-substituted phenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in many drug molecules.

Example: Synthesis of Alisertib (MLN8237)

This compound is a reported precursor in the synthesis of Alisertib (MLN8237), an investigational Aurora A kinase inhibitor.[11] Aurora kinases are key regulators of cell division, and their inhibition is a therapeutic strategy in oncology.

Alisertib_Synthesis 4-Fluoro-2-methoxybenzoic_acid This compound Coupling_Reaction Amide Bond Formation 4-Fluoro-2-methoxybenzoic_acid->Coupling_Reaction Core_Scaffold Core Scaffold of Alisertib Core_Scaffold->Coupling_Reaction Alisertib Alisertib (MLN8237) Coupling_Reaction->Alisertib

Caption: Role of this compound in Alisertib synthesis.

In the synthesis of Alisertib, the carboxylic acid functionality of this compound is activated and then coupled with an amino group on the core heterocyclic scaffold of the drug molecule to form a stable amide bond. This highlights the importance of this benzoic acid derivative in constructing the final complex architecture of the drug.

Potential Biological Significance

While direct biological activity data for this compound is limited, its incorporation into bioactive molecules suggests that the 4-fluoro-2-methoxyphenyl moiety can contribute to target binding and favorable drug-like properties. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can influence solubility and also participate in receptor binding.

Safety and Handling

This compound is considered an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis from readily available starting materials and its utility in constructing complex molecules, such as the anticancer agent Alisertib, underscore its importance. The data and protocols presented in this guide provide a solid foundation for its use in the laboratory and in the development of new chemical entities. Further research into the direct biological effects of this compound and its derivatives may reveal new therapeutic applications.

References

Physicochemical Properties of 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.

This compound is an organic aromatic compound, a derivative of benzoic acid, characterized by the presence of a fluorine atom and a methoxy group on the benzene ring.[1] It typically appears as a white to off-white crystalline powder.[1]

PropertyValueReference(s)
Molecular Weight 170.14 g/mol [1][2]
Molecular Formula C₈H₇FO₃[1][2]
CAS Number 395-82-4[1][2][3]
Appearance White to Almost white powder to crystal[1]
Melting Point 134 °C
Boiling Point 93 °C (at 10 Torr)
Synonyms 4-Fluoro-o-anisic Acid, 2-Methoxy-4-fluorobenzoic acid[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from commercially available precursors. One documented method is the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and purification.[3]

Step 1: Friedel-Crafts Acylation

  • m-Fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) are used as the initial raw materials.

  • The reaction is carried out in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride.

  • This step yields a mixture of ortho and para ketone isomers.

Step 2: Hydrolysis

  • The resulting ketone isomers are then hydrolyzed under alkaline conditions.

  • This hydrolysis step converts the ketone groups into carboxylic acid groups, forming a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.

Step 3: Purification

  • The final target product, 4-fluoro-2-methylbenzoic acid, is separated from its isomer and other impurities through recrystallization.[3]

An alternative approach involves the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[1]

Analytical Methodology: UHPLC-MS/MS Analysis

A reliable and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method can be employed for the analysis of fluorobenzoic acids, including this compound.[4]

Sample Preparation:

  • Prepare a stock solution of this compound in a concentration of 1,000 ppm by dissolving 0.01 g of the compound in 10 mL of a water:acetonitrile (7:3 v/v) mixture.[4]

  • Vigorously shake the mixture to ensure complete dissolution.[4]

  • Prepare working standards by diluting the stock solution as needed to compensate for mass spectrometry response.[4]

  • For calibration, a series of standards can be prepared through serial dilution to achieve a range of concentrations.[4]

Instrumentation and Conditions:

  • UHPLC System: A standard UHPLC system equipped with a C18 reverse-phase column is suitable for separation.[4]

  • Mass Spectrometer: A tandem mass spectrometer is used for detection.[4]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.[4]

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of a variety of bioactive molecules and materials.

  • Medicinal Chemistry: It serves as a fundamental building block for the development of enzyme inhibitors and receptor ligands.[1] The incorporation of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

  • Pharmaceuticals: Isomers of this compound are utilized in the synthesis of active pharmaceutical ingredients (APIs), including potential anti-inflammatory and anticancer agents.[5] There is also research into its derivatives for the treatment of Alzheimer's disease.[6]

  • Agrochemicals and Materials Science: This compound is also employed in the synthesis of fluorinated polymers and other specialty chemicals.[1]

Visualized Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_reaction2 Step 2: Hydrolysis cluster_reaction3 Step 3: Purification m-Fluorotoluene m-Fluorotoluene Friedel_Crafts Lewis Acid Catalyst m-Fluorotoluene->Friedel_Crafts Trihaloacetyl_chloride Trihaloacetyl_chloride Trihaloacetyl_chloride->Friedel_Crafts Ketone_Isomers o- and p-Ketone Isomers Friedel_Crafts->Ketone_Isomers Hydrolysis Alkaline Conditions Ketone_Isomers->Hydrolysis Acid_Isomers Mixture of Acid Isomers Hydrolysis->Acid_Isomers Recrystallization Recrystallization Acid_Isomers->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-2-methoxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-Fluoro-2-methoxybenzoic Acid in Drug Discovery

This compound, a substituted benzoic acid derivative, is a compound of significant interest in the pharmaceutical industry. Its structural motifs—a fluorinated aromatic ring and a carboxylic acid group—are prevalent in numerous active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid moiety provides a handle for forming salts and other derivatives, influencing a compound's solubility and bioavailability. Understanding the solubility of this molecule is therefore a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior. Key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Appearance White to almost white powder to crystal[1]
Melting Point 134 - 139 °C[2][3]
Predicted pKa 4.03 ± 0.10[2]

The predicted pKa of approximately 4.03 suggests that this compound is a weak acid.[2] This is a crucial parameter as its solubility in aqueous media is expected to be highly dependent on the pH of the solution. At pH values below its pKa, the compound will predominantly exist in its neutral, less soluble form. Conversely, at pH values above its pKa, it will be in its ionized (carboxylate) form, which is generally more water-soluble.

Aqueous and Organic Solubility Profile: A Data Gap

Despite its importance, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various common pharmaceutical solvents is not readily found in the scientific literature. One source qualitatively describes it as "sparingly soluble in water". This lack of concrete data necessitates a robust and standardized experimental approach to determine its solubility in solvents relevant to drug development, such as water, buffers at various pH values, and organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). The following sections of this guide will provide a detailed, field-proven protocol for accurately determining this critical parameter.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the equilibrium between the solid phase and the dissolved phase. For a weakly acidic compound like this compound, the Henderson-Hasselbalch equation is a cornerstone for predicting its pH-dependent aqueous solubility.

The relationship between pH, pKa, and the concentrations of the ionized ([A⁻]) and un-ionized ([HA]) forms of the acid is given by:

pH = pKa + log ([A⁻] / [HA])

The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form:

S_T = S₀ + [A⁻]

This relationship underscores the importance of controlling and measuring the pH during aqueous solubility determination.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method, when executed meticulously, provides reliable and reproducible data that is essential for pre-formulation and formulation development.

The Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the excess solid compound and the solvent. This is achieved by agitating a suspension of the compound in the solvent for a sufficient period to ensure the solution is saturated. Subsequent analysis of the clear, saturated supernatant provides the solubility value.

Detailed Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound combine Add compound to solvent in a sealed vial prep_compound->combine prep_solvent Prepare solvent (e.g., buffer, organic solvent) prep_solvent->combine agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours combine->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Dilute the saturated solution filter->dilute quantify Quantify concentration using a validated HPLC method dilute->quantify

Figure 1: A step-by-step workflow for the shake-flask solubility determination of this compound.

Step-by-Step Methodology

Materials and Equipment:

  • High-purity (>98%) this compound

  • Analytical grade solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Thermostatic shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or DMSO) for the preparation of HPLC calibration standards.

    • Prepare the desired test solvents (e.g., pH 7.4 PBS, 0.1 N HCl, ethanol).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Quantification by HPLC:

    • Accurately dilute the filtered saturated solution with a suitable mobile phase to bring the concentration within the range of the HPLC calibration curve.

    • Prepare a series of calibration standards from the stock solution.

    • Analyze the standards and the diluted samples using a validated HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the test solvent, accounting for the dilution factor.

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or µg/mL. For pH-dependent solubility, it is crucial to report the final pH of the saturated solution, as it may differ from the initial pH of the buffer due to the dissolution of the acidic compound. A pH-solubility profile, a graph of solubility versus pH, is a highly informative representation of the compound's behavior in aqueous environments.

Conclusion: A Foundation for Rational Drug Development

While existing literature lacks specific quantitative solubility data for this compound, this guide provides the necessary theoretical framework and a detailed, practical protocol for its determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers and drug development professionals can generate the high-quality, reliable solubility data that is indispensable for informed decision-making in lead optimization, pre-formulation, and formulation design. This foundational knowledge is paramount for unlocking the full therapeutic potential of molecules derived from this important chemical scaffold.

References

4-Fluoro-2-methoxybenzoic acid melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Melting Point of 4-Fluoro-2-methoxybenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of this compound (CAS No. 395-82-4), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data point to explore the critical aspects of melting point determination, the factors influencing its value, and the advanced analytical techniques required for a thorough characterization of this compound's solid-state properties.

Introduction to this compound

This compound, also known as 4-Fluoro-o-anisic acid, is an aromatic carboxylic acid. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid framework, makes it a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. The precise characterization of its physical properties is paramount for ensuring reproducibility, purity, and performance in downstream applications.

Physicochemical Properties and Melting Point Data

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's identity and purity. For this compound, several values have been reported, which underscores the importance of standardized analytical procedures.

PropertyValueSource(s)
CAS Number 395-82-4[1]
Molecular Formula C₈H₇FO₃[1][2]
Molecular Weight 170.14 g/mol [1][2]
Appearance White to off-white powder or crystal[1][2]
Melting Point 135.0 to 139.0 °C
Melting Point 137 °C
Melting Point 134 °C[2]
Melting Point 134°C to 136°C[3]

The observed variation in the melting point can be attributed to differences in sample purity, the specific analytical method employed, and potential polymorphic forms.

The Significance of Melting Point in Compound Characterization

The melting point is more than a physical constant; it is a critical quality attribute.

  • Indicator of Purity: A pure crystalline solid typically exhibits a sharp and narrow melting range, often less than 2°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5] This phenomenon, known as melting point depression, is a foundational principle in chemistry for assessing purity.

  • Compound Identification: While not definitive on its own, comparing an experimentally determined melting point to a literature value is a preliminary step in compound identification. The mixed melting point technique, where a sample is mixed with a known standard, can provide strong evidence of identity.[6][7] If the mixture's melting point is undepressed, the two compounds are likely identical.[7]

Standard Protocol for Melting Point Determination (Capillary Method)

Accurate determination requires a meticulous and standardized approach. The capillary method using a digital melting point apparatus (e.g., a Mel-Temp) is a common and reliable technique.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. Crushing the sample on a watch glass ensures uniform heat transfer.

    • Load a small amount (2-3 mm height) of the powdered sample into a capillary tube sealed at one end.[4][6] Tap the tube gently to pack the sample tightly at the bottom.[8]

  • Instrument Setup:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the instrument to a rapid heating rate (e.g., 10-20°C per minute) to perform a preliminary "fast run."[4][8] This provides an approximate melting range. Note the temperature at which the sample melts.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[4]

  • Accurate Measurement:

    • Insert a fresh sample into the cooled apparatus. Never re-melt a sample.[4][5]

    • Heat the sample to a temperature approximately 20°C below the estimated melting point.

    • Decrease the heating rate to 1-2°C per minute.[6][8] A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.[6]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

Experimental Workflow: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_result Data Reporting A Dry & Pulverize This compound B Load 2-3 mm into Capillary Tube A->B C Pack Sample Tightly B->C D Insert Sample into Apparatus C->D E Fast Ramp (10-20°C/min) to find Approx. MP D->E F Cool Apparatus >20°C below Approx. MP E->F G Slow Ramp (1-2°C/min) for Accurate MP F->G H Record Start (T₁) and End (T₂) of Melting G->H I Report as Melting Range (T₁ - T₂) H->I

Caption: Workflow for accurate melting point determination using the capillary method.

Advanced Thermal Analysis: A Deeper Investigation

For drug development professionals, understanding the complete solid-state behavior is crucial. This requires moving beyond simple melting point measurement to more sophisticated techniques that can elucidate thermodynamic properties and identify different crystalline forms.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10][11]

  • Principle of Operation: As the sample undergoes a thermal transition, such as melting, it will absorb more energy than the inert reference. This difference in heat flow is detected and plotted, generating a thermogram.[10][11]

  • Data Provided:

    • Melting Point (Tₘ): DSC provides a highly precise measurement, often reported as the onset temperature or the peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔH): The area under the melting peak corresponds to the enthalpy of fusion, which is the energy required to melt the sample. This value is related to the degree of crystallinity.[11]

  • High-Level Protocol:

    • A small, precisely weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[9]

    • An empty, sealed pan is used as a reference.[9]

    • Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[9][10]

    • The resulting thermogram is analyzed to determine the melting point and enthalpy of fusion.

The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[12][13][14] This phenomenon is of paramount importance in the pharmaceutical industry because different polymorphs of the same active pharmaceutical ingredient (API) can have different:

  • Melting points

  • Solubilities and dissolution rates (affecting bioavailability)[13]

  • Stability and shelf-life[13][14]

Since different polymorphs may have distinct melting points, an unexpected melting point for this compound could indicate the presence of a different, or a mixture of, polymorphic forms.

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive technique for identifying and differentiating polymorphs.[12][13][15]

  • Principle of Operation: A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystalline lattice planes at specific angles, creating a unique diffraction pattern.[13]

  • Data Provided: Each crystalline form produces a characteristic "fingerprint" diffraction pattern.[15] By comparing the experimental pattern of a sample to reference patterns, one can unambiguously identify the polymorphic form present.[12][13] PXRD is crucial for quality control, ensuring batch-to-batch consistency of the solid form.[13]

Key Factors Influencing the Measured Melting Point

The final reported melting point is a function of both the intrinsic properties of the material and the extrinsic conditions of the experiment. Understanding these factors is key to interpreting results correctly.

G cluster_intrinsic Intrinsic Material Properties cluster_extrinsic Extrinsic Experimental Factors Purity Purity Result Observed Melting Point Purity->Result Polymorphism Polymorphism Polymorphism->Result HeatingRate Heating Rate HeatingRate->Result Packing Sample Packing Packing->Result Calibration Instrument Calibration Calibration->Result

Caption: Factors influencing the experimental melting point measurement.

Conclusion

The melting point of this compound, while nominally in the range of 134-139°C, is a complex property that demands rigorous analytical control. For researchers and drug development professionals, it serves as a critical first pass for purity assessment and identity confirmation. However, a comprehensive understanding requires the integration of advanced techniques like Differential Scanning Calorimetry and Powder X-Ray Diffraction to characterize the compound's thermodynamic properties and unambiguously determine its solid-state form. This multi-faceted approach ensures the quality, safety, and efficacy of the final products derived from this important chemical intermediate.

References

Technical Guide: ¹H NMR Spectral Data of 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2-methoxybenzoic acid. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the corresponding experimental methodology.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The spectral data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values, are summarized in the table below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-68.05ddJ = 8.8, 7.21H
H-36.81ddJ = 8.8, 2.21H
H-56.72dddJ = 8.8, 8.8, 2.21H
OCH₃3.94s-3H
COOH11.0 (approx.)br s-1H

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the proton assignments corresponding to the data in the table above.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol

The following is a representative protocol for the acquisition of ¹H NMR spectral data for a solid aromatic compound such as this compound.

1. Sample Preparation:

  • Analyte: 5-10 mg of solid this compound is accurately weighed.

  • Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[1] For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be a suitable solvent.

  • Dissolution: The mixture is gently agitated, for example by vortexing or sonication, to ensure complete dissolution of the solid.

  • Filtration and Transfer: The resulting solution is filtered through a pipette with a small cotton or glass wool plug to remove any particulate matter. The clear solution is then transferred into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz NMR spectrometer is typically used for routine analysis.

  • Sample Insertion: The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are employed. This typically includes setting an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds between scans.

  • Data Acquisition: The Free Induction Decay (FID) is acquired.

3. Data Processing:

  • Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode. The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated. When using CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added to the sample, with its signal defined as 0.00 ppm.

  • Peak Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each peak are determined.

This comprehensive guide provides the necessary ¹H NMR spectral data and a detailed experimental protocol for this compound, which can be valuable for scientists in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-methoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. This document outlines the predicted chemical shifts, details the influence of substituents on the aromatic ring, and provides a standardized experimental protocol for acquiring high-quality ¹³C NMR data.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is summarized in the table below. These predictions are derived from established principles of substituent effects on aromatic systems and comparison with structurally related molecules.[1][2][3][4] The presence of the fluorine atom will result in through-bond C-F coupling, leading to the splitting of carbon signals.[5][6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (JC-F, Hz)
C=O~168Singlet-
C1~115Doublet~20
C2~160Singlet-
C3~100Doublet~25
C4~165Doublet~250
C5~110Doublet~20
C6~125Doublet~5
OCH₃~56Singlet-

Influence of Substituents on ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum of this compound are significantly influenced by the electronic effects of the carboxyl, methoxy, and fluoro substituents. The interplay of their inductive and resonance effects determines the electron density at each carbon atom and, consequently, its chemical shift.

G cluster_0 cluster_1 Electronic Effects C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 OCH3 OCH3 C2->OCH3 C4 C4 C3->C4 C5 C5 C4->C5 F F C4->F C6 C6 C5->C6 C6->C1 Inductive Inductive Effect (-I) COOH->Inductive -I Resonance_minus Resonance Effect (-R) COOH->Resonance_minus -R OCH3->Inductive -I Resonance_plus Resonance Effect (+R) OCH3->Resonance_plus +R F->Inductive -I F->Resonance_plus +R

Figure 1. Substituent effects on the aromatic ring of this compound.

Experimental Protocol for ¹³C NMR Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality ¹³C NMR spectra.

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent can influence chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[8]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup

  • The ¹³C NMR spectrum should be acquired on a spectrometer with a field strength of at least 100 MHz for ¹³C (corresponding to 400 MHz for ¹H).[9][10]

  • Tune and match the probe for the ¹³C frequency.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.0 ppm.

  • Perform baseline correction.

  • Integrate the signals (note: integration in ¹³C NMR is not always proportional to the number of carbons).[8]

  • Analyze the chemical shifts and coupling constants.

Logical Workflow for ¹³C NMR Analysis

The process of ¹³C NMR analysis follows a logical progression from sample preparation to final data interpretation.

G A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning, Matching, Shimming) A->B C Data Acquisition (Setting Pulse Program and Parameters) B->C D Data Processing (FT, Phasing, Referencing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift and Coupling Constant Determination) D->E F Structural Elucidation E->F

Figure 2. Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound provides valuable structural information. Understanding the predicted chemical shifts and the influence of the substituents is key to accurate spectral interpretation. By following a standardized experimental protocol, researchers can obtain high-quality data essential for compound characterization and quality control in drug development and other scientific endeavors. The complexities arising from C-F coupling necessitate careful analysis but also offer deeper structural insights.[1][5]

References

Mass Spectrometry of 4-Fluoro-2-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4), a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. While specific experimental mass spectra for this compound are not widely published, this document outlines the predicted fragmentation patterns based on the established principles of mass spectrometry and data from structurally analogous compounds. It also includes detailed experimental protocols and data presentation to aid researchers in the identification, characterization, and quality control of this molecule.

Core Data

This compound has a molecular formula of C₈H₇FO₃ and a molecular weight of approximately 170.14 g/mol . Its structure, featuring a carboxylic acid, a methoxy group, and a fluorine atom on a benzene ring, gives rise to a characteristic fragmentation pattern under mass spectrometric analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key fragment ions for this compound under electron ionization (EI) mass spectrometry. The fragmentation is expected to follow patterns observed for similar aromatic carboxylic acids, such as 4-methoxybenzoic acid and fluorobenzoic acids.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Predicted Relative Intensity
170[C₈H₇FO₃]⁺•-High
155[C₇H₄FO₃]⁺•CH₃Medium
153[C₈H₆O₃]⁺•HFLow
142[C₇H₅FO]⁺•COLow
125[C₇H₄FO]⁺•OH, COMedium-High
111[C₆H₄F]⁺COOH, CH₃Medium
95[C₆H₄F]⁺COOHMedium
77[C₅H₂F]⁺COOH, H₂OLow

Predicted Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is anticipated to proceed through several key steps, initiated by the formation of the molecular ion [M]⁺• at m/z 170. The primary fragmentation routes are expected to involve the loss of the methoxy and carboxylic acid functional groups.

A significant fragmentation pathway likely involves the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a stable ion at m/z 155. Another characteristic fragmentation is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, yielding an acylium ion at m/z 153, although this may be less favorable than the loss of the methyl radical. Subsequent loss of carbon monoxide (CO) from the acylium ion would lead to a fragment at m/z 125.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation_pathway mol [C₈H₇FO₃]⁺• m/z = 170 (Molecular Ion) frag1 [C₇H₄FO₃]⁺ m/z = 155 mol->frag1 - •CH₃ frag2 [C₈H₆O₃]⁺• m/z = 153 mol->frag2 - •OH frag3 [C₇H₄FO]⁺ m/z = 125 frag1->frag3 - O frag2->frag3 - CO frag4 [C₆H₄F]⁺ m/z = 95 frag3->frag4 - CO

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following section provides a detailed methodology for the mass spectrometric analysis of this compound. This protocol is based on standard procedures for the analysis of small aromatic organic molecules.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its expected volatility and thermal stability.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer: Capable of electron ionization (EI).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL, splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Direct Infusion-Mass Spectrometry (DI-MS)

For rapid analysis without chromatographic separation, direct infusion can be employed.

  • Instrumentation:

    • Syringe Pump.

    • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Infusion Conditions:

    • Flow Rate: 5-10 µL/min.

    • Sample Concentration: 1-10 µg/mL in a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid for ESI).

  • MS Conditions (ESI Example):

    • Ionization Mode: Positive or Negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: m/z 50-500.

Logical Workflow for Compound Identification

The following diagram outlines the logical workflow for the identification and characterization of this compound using mass spectrometry.

workflow start Sample of This compound prep Sample Preparation (Dissolution & Dilution) start->prep analysis Mass Spectrometric Analysis (GC-MS or DI-MS) prep->analysis data Acquire Mass Spectrum analysis->data process Data Processing data->process step1 Identify Molecular Ion Peak (m/z = 170) process->step1 step2 Analyze Fragmentation Pattern step1->step2 step3 Compare with Predicted Fragmentation / Spectral Library step2->step3 confirm Confirmation of Structure step3->confirm report Generate Report confirm->report

Caption: Workflow for the mass spectrometric identification of this compound.

Biological Context and Significance

While the biological role of this compound is not extensively documented, its isomer, 2-Fluoro-4-methoxybenzoic acid, is utilized as an intermediate in the synthesis of anti-inflammatory and anticancer agents and has shown antimicrobial properties. This suggests that this compound may also serve as a valuable building block in the development of novel therapeutics. The mass spectrometric techniques outlined in this guide are crucial for ensuring the identity and purity of such intermediates in the drug development pipeline.

An In-depth Technical Guide to the Crystal Structure of Fluorinated Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide uses the crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid as a representative example to illustrate the principles of crystallographic analysis. Despite extensive searches, publicly available crystal structure data for 4-Fluoro-2-methoxybenzoic acid could not be located. The methodologies and data presentation formats are directly applicable to the analysis of the target compound, should its crystal structure become available.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the crystallographic analysis of fluorinated methoxybenzoic acid derivatives. The document details the experimental protocols for crystal structure determination and presents the crystallographic data in a structured format for clarity and comparative analysis.

Data Presentation

The quantitative data derived from the single-crystal X-ray diffraction analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1]
ParameterValue
Empirical FormulaC₉H₇FO₄
Formula Weight198.15
Temperature296 K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a7.536 (7) Å
b7.591 (7) Å
c8.523 (8) Å
α99.480 (14)°
β108.748 (13)°
γ99.240 (14)°
Volume443.3 (7) ų
Z2
Density (calculated)1.485 Mg/m³
Absorption Coefficient0.132 mm⁻¹
F(000)204
Data Collection
DiffractometerBruker SMART APEX CCD
Reflections Collected2526
Independent Reflections1535 [R(int) = 0.025]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / Restraints / Parameters1535 / 0 / 128
Goodness-of-fit on F²1.021
Final R indices [I>2sigma(I)]R1 = 0.0663, wR2 = 0.1772
R indices (all data)R1 = 0.0991, wR2 = 0.1903
Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
BondLength (Å)AngleDegrees (°)
F(1)-C(2)1.357(4)C(3)-C(2)-C(1)117.8(3)
O(1)-C(7)1.305(4)O(1)-C(7)-O(2)122.9(3)
O(2)-C(7)1.222(4)O(1)-C(7)-C(1)114.3(3)
O(3)-C(8)1.332(4)O(2)-C(7)-C(1)122.8(3)
O(3)-C(9)1.448(4)C(8)-O(3)-C(9)116.1(3)
O(4)-C(8)1.198(4)O(4)-C(8)-O(3)124.1(3)
C(1)-C(6)1.391(5)O(4)-C(8)-C(4)124.7(3)
C(1)-C(2)1.396(5)O(3)-C(8)-C(4)111.2(3)
C(3)-C(4)1.381(5)C(5)-C(4)-C(3)121.2(3)
C(4)-C(5)1.385(5)C(5)-C(6)-C(1)120.5(3)

Experimental Protocols

The determination of the crystal structure of a small molecule like 2-Fluoro-4-(methoxycarbonyl)benzoic acid involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

A common method for the synthesis of such compounds involves the selective fluorination and methylation of a hydroxybenzoic acid precursor. For crystallization, a suitable solvent or solvent system is chosen in which the compound has moderate solubility. Slow evaporation of a saturated solution at room temperature is a widely used technique. For 2-Fluoro-4-(methoxycarbonyl)benzoic acid, single crystals were obtained from a hot ethyl acetate solution.[1]

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer. Data collection is typically performed at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations and potential radiation damage. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is often solved using direct methods or Patterson methods. The resulting electron density map is then used to build an initial model of the molecule. This model is then refined using full-matrix least-squares methods, which minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the hierarchical relationship of crystallographic parameters.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffraction_exp X-ray Diffraction Experiment crystal_selection->diffraction_exp integration Data Integration diffraction_exp->integration scaling Scaling & Merging integration->scaling structure_solution Structure Solution (Direct Methods) scaling->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition logical_relationship Hierarchy of Crystallographic Parameters crystal_system Crystal System (e.g., Triclinic) space_group Space Group (e.g., P-1) crystal_system->space_group unit_cell Unit Cell Parameters (a, b, c, α, β, γ) space_group->unit_cell atomic_coordinates Atomic Coordinates (x, y, z) unit_cell->atomic_coordinates bond_lengths Bond Lengths atomic_coordinates->bond_lengths bond_angles Bond Angles atomic_coordinates->bond_angles torsion_angles Torsion Angles bond_angles->torsion_angles

References

A Technical Guide to 4-Fluoro-o-anisic Acid and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precision in chemical nomenclature and properties is paramount. This guide provides an in-depth look at 4-Fluoro-o-anisic acid, correctly identified as 4-Fluoro-2-methoxybenzoic acid , and its closely related isomer, 4-Fluoro-3-methoxybenzoic acid . Understanding the distinct characteristics of these two compounds is crucial for their effective application in research and synthesis. Both serve as valuable building blocks in medicinal chemistry and materials science.

Distinguishing Between Isomers: Identifiers and Synonyms

Navigating chemical databases and literature requires familiarity with the various synonyms and identifiers for a compound. The following table summarizes key information for both this compound and 4-Fluoro-3-methoxybenzoic acid to facilitate accurate identification and sourcing.

IdentifierThis compound 4-Fluoro-3-methoxybenzoic Acid
IUPAC Name This compound4-Fluoro-3-methoxybenzoic acid
Synonyms 4-Fluoro-o-anisic acid4-Fluoro-m-anisic acid
CAS Number 395-82-482846-18-2
PubChem CID Not explicitly found598436[1]
Molecular Formula C₈H₇FO₃[2]C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [2]170.14 g/mol [1]
Appearance White to Almost white powder to crystal[2]White to yellow to orange powder to crystal
Melting Point 135.0 to 139.0 °C205 - 209 °C

Applications in Research and Development

Both isomers are leveraged in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[3] The fluorine and methoxy substitutions on the benzoic acid core enhance reactivity and solubility, making them versatile intermediates.[3]

This compound is primarily utilized in medicinal chemistry as a foundational structure for developing bioactive molecules, such as enzyme inhibitors and receptor ligands.[4] It is also employed in the creation of specialized fluorinated polymers.[4]

4-Fluoro-3-methoxybenzoic acid serves as a key intermediate in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs.[3] Its structural properties allow for modifications that can be tailored to specific biological targets.[3] In the agrochemical sector, it is used in the formulation of herbicides and pesticides.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following are representative protocols for the synthesis and characterization of these fluorinated benzoic acid derivatives.

Synthesis of 4-Fluoro-3-methoxybenzoic acid

This protocol is based on the hydrolysis of methyl 4-fluoro-3-methoxybenzoate.

Materials:

  • Methyl 4-fluoro-3-methoxybenzoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve methyl 4-fluoro-3-methoxybenzoate (e.g., 11 g, 59.8 mmol) in methanol (100 mL) in a round-bottom flask.[5]

  • Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanol solution.[5]

  • Stir the reaction mixture at room temperature for 4 hours.[5]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator.[5]

  • Dissolve the resulting residue in water (100 mL).[5]

  • Adjust the pH of the solution to 4 with 1N HCl, which will cause a solid to precipitate.[5]

  • Collect the precipitated solid by filtration.[5]

  • Wash the solid with water (e.g., 3 x 50 mL) and dry to yield 4-fluoro-3-methoxybenzoic acid as a white solid.[5]

General Synthesis Strategy for this compound

The synthesis of this compound often involves a multi-step process starting from commercially available salicylic acid derivatives.[4] A general approach includes the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[4]

Conceptual Steps:

  • O-methylation: The hydroxyl group of a suitable 2-hydroxybenzoic acid precursor is methylated, often using a reagent like methyl iodide under basic conditions.[4]

  • Fluorination: A fluorinating agent, such as Selectfluor or elemental fluorine, is used under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring.[4]

  • Purification: The final product is purified through techniques such as recrystallization or column chromatography.[4]

Characterization of Fluorinated Benzoic Acids

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Materials and Instruments:

  • Synthesized compound

  • Appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass Spectrometer (MS)

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedures:

  • Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product using an appropriate mobile phase (e.g., ethyl acetate and n-hexane).[6]

  • Melting Point Determination: Measure the melting point of the dried product and compare it to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. For 4-fluoro-3-methoxybenzoic acid, characteristic ¹H-NMR signals in DMSO-d₆ include peaks around δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), and 3.91 (s, 3H).[5]

  • Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a fluorinated benzoic acid derivative, using the synthesis of 4-fluoro-3-methoxybenzoic acid as an example.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Reactant (Methyl 4-fluoro-3-methoxybenzoate) in Methanol add_naoh Add NaOH Solution start->add_naoh react Stir at Room Temp (4 hours) add_naoh->react evaporation Remove Solvent (Rotary Evaporation) react->evaporation dissolve_residue Dissolve Residue in Water evaporation->dissolve_residue acidify Acidify with HCl (to pH 4) dissolve_residue->acidify precipitation Precipitation of Product acidify->precipitation filtration Collect Solid by Filtration precipitation->filtration washing Wash Solid with Water filtration->washing drying Dry Product washing->drying analysis Characterization (NMR, IR, MS, MP) drying->analysis final_product Pure 4-Fluoro-3-methoxybenzoic Acid analysis->final_product

Caption: Synthesis and purification workflow for 4-Fluoro-3-methoxybenzoic acid.

References

Biological activity of 4-Fluoro-2-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 4-Fluoro-2-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific quantitative biological activity data (such as IC50 or MIC values) for derivatives of this compound against specific cell lines or microbial strains is not widely available in the public domain. This guide, therefore, provides a comprehensive overview of the current understanding of fluorinated benzoic acids in drug discovery, general methodologies for the synthesis and biological evaluation of potential derivatives, and discusses potential mechanisms of action based on related compounds.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable scaffold in medicinal chemistry. The incorporation of a fluorine atom and a methoxy group onto the benzoic acid core can significantly influence the physicochemical and pharmacological properties of its derivatives. Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1][2] The methoxy group can also modulate the electronic and steric properties of the molecule, further influencing its biological activity.[3] This technical guide explores the potential biological activities of this compound derivatives, focusing on their synthesis, proposed mechanisms of action, and the experimental protocols required for their evaluation.

Synthesis of this compound Derivatives

The primary derivatives of this compound with potential biological activity are amides and esters. The synthesis of these compounds typically starts with the activation of the carboxylic acid group.

Amide Synthesis

Amide derivatives are commonly synthesized by reacting 4-fluoro-2-methoxybenzoyl chloride (prepared from the corresponding benzoic acid) with a variety of primary or secondary amines.[4]

Experimental Protocol: General Synthesis of 4-Fluoro-2-methoxybenzamides

  • Preparation of 4-Fluoro-2-methoxybenzoyl Chloride:

    • In a round-bottom flask, suspend this compound in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-fluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

  • Amide Formation (Schotten-Baumann Reaction):

    • Dissolve the desired primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a suitable base, such as triethylamine or pyridine, to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of 4-fluoro-2-methoxybenzoyl chloride in the same solvent dropwise to the amine solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Ester Synthesis

Ester derivatives can be prepared through Fischer esterification of this compound with various alcohols in the presence of an acid catalyst.

Experimental Protocol: General Synthesis of this compound Esters

  • Fischer Esterification:

    • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

    • Reflux the reaction mixture for 4-24 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Potential Biological Activities and Mechanisms of Action

While specific data for this compound derivatives is limited, the broader class of fluorinated benzoic acids has shown promise in several therapeutic areas.

Anticancer Activity

Fluorinated benzamides and related heterocyclic compounds have demonstrated significant anticancer activity.[1][5][6] The fluorine atom can enhance the binding of these molecules to the active sites of key enzymes involved in cancer cell proliferation and survival.

Potential Signaling Pathways:

  • Tyrosine Kinase Inhibition: Many anticancer drugs target tyrosine kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and differentiation. Fluorinated benzamides may act as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR, VEGFR, or non-receptor tyrosine kinases like Src and Abl.[6]

  • Induction of Apoptosis: These derivatives could induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspases.

anticancer_pathway Derivative Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) Derivative->RTK Inhibition Bax Bax Derivative->Bax Activation Bcl2 Bcl2 Derivative->Bcl2 Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells (96-well plate) Treat_Cells Treat with Derivatives (various concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (4 hours) Add_MTT->Incubate Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

4-Fluoro-2-methoxybenzoic Acid: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazards associated with 4-Fluoro-2-methoxybenzoic acid (CAS No. 395-82-4). The information presented is intended to guide laboratory and industrial handling, storage, and emergency procedures to ensure the safety of personnel and the environment. Data from structurally similar compounds are included to provide a thorough understanding of the potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3

Note: Classification is based on data for structurally similar compounds.

Table 2: Hazard Statements and Pictograms

PictogramGHS CodeHazard Statement
alt text
H315Causes skin irritation.[1][2][3]
H319Causes serious eye irritation.[1][2][3]
H335May cause respiratory irritation.[1][2][3][4]

Precautionary Measures

Adherence to the following precautionary statements is crucial to minimize risk when handling this compound.

Table 3: Precautionary Statements

TypeGHS CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5]
P264Wash skin thoroughly after handling.[3][4][5]
P271Use only outdoors or in a well-ventilated area.[3][4][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3][5]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5][6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]
P332 + P313If skin irritation occurs: Get medical advice/attention.[5][6]
P337 + P313If eye irritation persists: Get medical advice/attention.[5][6]
P362 + P364Take off contaminated clothing and wash it before reuse.[3][7]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3][5]
P405Store locked up.[3][5]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3][5]

Toxicological Information

Experimental Protocols

Standard methodologies are employed to determine the safety and hazard profile of chemical compounds. Below are generalized protocols for key irritation studies.

Experimental Protocol: In Vitro Skin Irritation Test (OECD TG 439)

  • Test System: Reconstituted human epidermis (RhE) tissue.

  • Procedure: a. A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a specified period (e.g., 60 minutes). c. Following incubation, the test substance is removed by rinsing. d. The tissue is then incubated for a further period (e.g., 42 hours) in fresh medium.

  • Endpoint: Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

  • Interpretation: A reduction in cell viability below a defined threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Experimental Protocol: In Vitro Eye Irritation Test (Bovine Corneal Opacity and Permeability Assay - OECD TG 437)

  • Test System: Freshly isolated bovine corneas.

  • Procedure: a. The baseline opacity and permeability of the cornea are measured. b. The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes). c. The substance is then washed off. d. The cornea is incubated for a post-exposure period.

  • Endpoints:

    • Opacity: Measured using an opacitometer.

    • Permeability: Measured by the amount of fluorescein dye that passes through the cornea.

  • Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. Scores exceeding a certain threshold classify the substance as a severe eye irritant.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][4]

Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of the compound and ensuring safety.

  • Handling: Use only in a well-ventilated area, preferably in a fume hood.[3][9] Avoid generating dust.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9] Keep the container tightly closed when not in use.[8][9]

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3][5] Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

  • Accidental Release: Avoid dust formation.[3][8] Use appropriate PPE.[8] For small spills, absorb with an inert material and dispose of in accordance with local regulations.[9] Prevent entry into drains and waterways.[4]

Stability and Reactivity

  • Stability: Stable under normal storage conditions.[8]

  • Reactivity: Avoid contact with strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

Visualizations

Hazard_Management_Workflow Hazard_ID Hazard Identification (GHS Classification) Risk_Assessment Risk Assessment Hazard_ID->Risk_Assessment Informs Control_Measures Control Measures Risk_Assessment->Control_Measures Determines Handling_Storage Safe Handling & Storage Procedures Control_Measures->Handling_Storage Implements Emergency_Response Emergency Response (First Aid, Spills, Fire) Control_Measures->Emergency_Response Prepares for Disposal Waste Disposal Handling_Storage->Disposal Leads to Emergency_Response->Disposal Generates

Caption: Workflow for managing chemical hazards.

Experimental_Workflow cluster_0 In Vitro Irritation Testing Test_Substance Test Substance (this compound) Application Apply Test Substance Test_Substance->Application Tissue_Prep Prepare Test System (e.g., RhE Tissue) Tissue_Prep->Application Incubation Incubation Period Application->Incubation Endpoint_Measurement Measure Endpoint (e.g., Cell Viability) Incubation->Endpoint_Measurement Data_Analysis Data Analysis & Interpretation Endpoint_Measurement->Data_Analysis

Caption: Generalized experimental workflow for in vitro hazard assessment.

References

Methodological & Application

Synthesis of 4-Fluoro-2-methoxybenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Fluoro-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein details a reliable two-step synthetic route, commencing with the commercially available 2,4-difluorobenzoic acid. This method involves a nucleophilic aromatic substitution followed by a selective O-methylation.

Introduction

This compound and its derivatives are important intermediates in the development of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This protocol offers a practical and efficient laboratory-scale synthesis of this key intermediate.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid via selective hydrolysis of 2,4-difluorobenzoic acid.

  • Step 2: O-Methylation of 4-Fluoro-2-hydroxybenzoic Acid to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

This procedure is adapted from the synthesis of 4-fluorosalicylic acid.[2]

Materials:

  • 2,4-Difluorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • To a dry 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add dimethyl sulfoxide (400 mL), 2,4-difluorobenzoic acid (50.0 g, 0.316 mol), and sodium hydroxide (25.3 g, 0.632 mol).

  • Heat the reaction mixture to 130 °C and maintain this temperature for approximately 8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction solution into 4 L of ice water with vigorous stirring.

  • Adjust the pH of the solution to 2-3 using concentrated hydrochloric acid. Ensure the temperature does not exceed 20 °C during acidification.

  • A significant amount of white solid will precipitate. Continue stirring for an additional 2 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with an appropriate amount of cold deionized water.

  • Dry the solid under reduced pressure at 60 °C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid.

Step 2: Synthesis of this compound

This protocol is based on the selective methylation of a phenolic hydroxyl group in the presence of a carboxylic acid.

Materials:

  • 4-Fluoro-2-hydroxybenzoic acid (from Step 1)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a 1 L beaker, dissolve 4-Fluoro-2-hydroxybenzoic acid (e.g., 40.0 g, 0.256 mol) in a solution of sodium hydroxide (20.5 g, 0.512 mol) in 400 mL of water. Stir until a clear solution is obtained.

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add dimethyl sulfate (32.3 g, 0.256 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation

ParameterStep 1: 4-Fluoro-2-hydroxybenzoic AcidStep 2: this compound
Starting Material 2,4-Difluorobenzoic acid4-Fluoro-2-hydroxybenzoic acid
Molecular Formula C₇H₄F₂O₂C₈H₇FO₃
Molecular Weight ( g/mol ) 158.10170.14
Key Reagents NaOH, DMSONaOH, (CH₃)₂SO₄
Reaction Temperature 130 °C0-10 °C to Room Temperature
Reaction Time ~8 hours4-6 hours
Product Appearance White solidWhite to off-white crystalline solid[1]
Expected Yield ~90%[2]>85% (typical)
Purity (by HPLC) >95%>98%
Melting Point (°C) 184.9-185.2 °C[2]135.0-139.0 °C
¹H NMR (DMSO-d₆, δ ppm) Not provided~7.7-7.6 (m, 2H), ~7.3-7.2 (m, 1H), ~3.9 (s, 3H) (anticipated)
¹³C NMR (DMSO-d₆, δ ppm) Not providedAnticipated peaks for aromatic carbons, methoxy carbon, and carboxyl carbon

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid cluster_step2 Step 2: Synthesis of this compound start1 2,4-Difluorobenzoic Acid + NaOH in DMSO reaction1 Heat to 130°C for 8h start1->reaction1 workup1 Quench in Ice Water, Acidify with HCl reaction1->workup1 filtration1 Vacuum Filtration workup1->filtration1 product1 4-Fluoro-2-hydroxybenzoic Acid filtration1->product1 start2 4-Fluoro-2-hydroxybenzoic Acid + NaOH in Water product1->start2 Use as starting material reaction2 Add (CH₃)₂SO₄ at 0-10°C, Stir for 4-6h start2->reaction2 workup2 Acidify with HCl reaction2->workup2 filtration2 Vacuum Filtration workup2->filtration2 purification Recrystallization (Ethanol/Water) filtration2->purification product2 This compound purification->product2

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme caution.

  • Concentrated acids and bases are corrosive. Handle with care.

This detailed protocol provides a clear pathway for the successful synthesis of this compound, a crucial intermediate for various research and development applications.

References

Application Notes and Protocols for 4-Fluoro-2-methoxybenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluoro-2-methoxybenzoic acid as a versatile building block in organic synthesis, with a particular focus on its application in the preparation of biologically relevant molecules. This document includes detailed experimental protocols for key transformations, a summary of quantitative data, and visualizations of reaction workflows and a relevant biological pathway.

Introduction

This compound is a valuable starting material in medicinal chemistry and materials science.[1] The presence of the fluorine atom and the methoxy group on the benzene ring imparts unique electronic properties and conformational constraints, making it an attractive scaffold for the synthesis of enzyme inhibitors and receptor ligands.[1] The carboxylic acid functionality serves as a convenient handle for various chemical transformations, including esterification and amide bond formation, allowing for the construction of diverse molecular architectures.

Data Presentation: Key Reactions and Conditions

The following table summarizes typical reaction conditions and outcomes for the esterification and amidation of this compound. These reactions are fundamental to the elaboration of this scaffold into more complex molecules.

Reaction TypeReactantsReagents/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
Fischer Esterification This compound, MethanolH₂SO₄ (catalytic)Methanol4-6Reflux~90
Amide Coupling This compound, AnilineHATU, DIPEADMF2Room Temp.High
Amide Coupling This compound, BenzylamineDIC, HOBtCH₂Cl₂12Room Temp.Moderate-High

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Fluoro-2-methoxybenzoate via Fischer Esterification

This protocol describes the synthesis of the methyl ester of this compound using a classic Fischer esterification method.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound.

  • Add a significant excess of anhydrous methanol to serve as both reactant and solvent.

  • With caution, add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 4-Fluoro-2-methoxybenzoate.

Workflow Diagram:

Fischer_Esterification start Start dissolve Dissolve this compound in Methanol start->dissolve add_catalyst Add conc. H₂SO₄ dissolve->add_catalyst reflux Reflux for 4-6h add_catalyst->reflux workup Aqueous Workup (EtOAc, NaHCO₃, Brine) reflux->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product Methyl 4-Fluoro-2-methoxybenzoate purify->product

Caption: Fischer Esterification Workflow.

Protocol 2: Synthesis of 4-Fluoro-2-methoxy-N-phenylbenzamide via Amide Coupling

This protocol details the formation of an amide bond between this compound and aniline using HATU as a coupling agent.

Materials:

  • This compound

  • Aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add aniline (1.1 equiv) and DIPEA (2.0 equiv) to the solution.

  • Add HATU (1.1 equiv) to the reaction mixture and stir at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Fluoro-2-methoxy-N-phenylbenzamide.

Workflow Diagram:

Amide_Coupling start Start mix_reagents Combine this compound, Aniline, and DIPEA in DMF start->mix_reagents add_hatu Add HATU mix_reagents->add_hatu stir Stir at RT for 2h add_hatu->stir workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) stir->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product 4-Fluoro-2-methoxy-N-phenylbenzamide purify->product

Caption: Amide Coupling Workflow.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

Fluorinated benzoic acids are key components in the development of kinase inhibitors, a major class of targeted cancer therapeutics. The fluorine atom can enhance binding affinity to the kinase active site and improve metabolic stability. Derivatives of this compound can be envisioned as precursors to inhibitors of signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant interest in drug development. The synthesis of libraries of compounds derived from this compound allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of this pathway.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

References

Application Notes and Protocols: 4-Fluoro-2-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorinated Building Blocks in Drug Discovery

4-Fluoro-2-methoxybenzoic acid is an aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. The strategic incorporation of fluorine into potential drug candidates is a widely employed strategy to enhance key pharmacological properties. The high electronegativity and small size of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the conformation of the molecule. This combination of substituents makes this compound an attractive starting material for the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and receptor ligands.[1] Its derivatives have potential applications as antimicrobial and anticancer agents.[2][3]

The primary utility of this compound in synthesis is the derivatization of its carboxylic acid group, most commonly through amide bond formation. Amide bonds are fundamental in pharmaceutical chemistry due to their stability and ability to form hydrogen bonds with biological targets.[4]

Representative Application: Synthesis of N-Aryl-4-fluoro-2-methoxybenzamides as Potential Kinase Inhibitors

This section outlines a representative workflow for the synthesis and evaluation of a series of N-aryl-4-fluoro-2-methoxybenzamides. While this specific series is hypothetical, it is based on established principles of medicinal chemistry where substituted benzamides are explored as scaffolds for kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Synthetic Workflow

The general synthetic route involves the coupling of this compound with various substituted anilines to generate a library of N-aryl-4-fluoro-2-methoxybenzamides. This is typically achieved using a peptide coupling reagent to activate the carboxylic acid.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening A This compound + Substituted Aniline B Amide Coupling (e.g., HATU, DIPEA, DMF) A->B C Crude Product B->C D Aqueous Workup C->D E Column Chromatography D->E F Characterization (NMR, MS, HPLC) E->F G Pure N-Aryl-4-fluoro-2-methoxybenzamide F->G H In vitro Kinase Assay G->H I Cell-based Proliferation Assay G->I J Data Analysis (IC50) H->J I->J

Caption: Experimental workflow for the synthesis and evaluation of bioactive amides.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of N-aryl-4-fluoro-2-methoxybenzamides using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 3-methoxyaniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add the substituted aniline (1.1 equiv.) to the solution, followed by DIPEA (3.0 equiv.).

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.1 equiv.) to the reaction mixture in one portion.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluoro-2-methoxybenzamide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the synthesis of a small library of hypothetical N-aryl-4-fluoro-2-methoxybenzamides and their in vitro activity against a target kinase.

Compound IDSubstituent (R)Yield (%)Purity (HPLC, %)Target Kinase IC₅₀ (nM)
1a H85>98750
1b 4-Cl82>99150
1c 3-OCH₃88>98420
1d 4-CF₃79>9795
1e 3-F86>99210

Signaling Pathway Context

Many small molecule anticancer agents function by inhibiting protein kinases that are crucial for tumor cell growth and survival. A common target is the MAP kinase pathway, which is often hyperactivated in cancer.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Inhibitor (e.g., Compound 1d) Inhibitor (e.g., Compound 1d) Inhibitor (e.g., Compound 1d)->RAF

Caption: A representative kinase signaling pathway potentially targeted by novel inhibitors.

Disclaimer: The application, protocols, and data presented are for illustrative purposes and should be adapted and validated by researchers for their specific experimental context.

References

Synthesis of API Intermediates from 4-Fluoro-2-methoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzoic acid is a versatile, fluorinated building block of significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of a fluorine atom and a methoxy group onto the benzoic acid scaffold imparts unique electronic properties, metabolic stability, and binding characteristics to derivative molecules. These features make it an attractive starting material for the synthesis of a wide range of Active Pharmaceutical Ingredient (API) intermediates. This document provides detailed application notes and experimental protocols for the synthesis of key API intermediates from this compound, focusing on transformations crucial for drug discovery and development.

Key Synthetic Strategies

The carboxylic acid functionality of this compound allows for a variety of classical transformations, including amidation, esterification, and conversion to an acyl chloride. Furthermore, the aromatic ring can be subject to electrophilic substitution, although the existing substituents direct the regioselectivity of such reactions. A particularly valuable transformation is the conversion of the carboxylic acid to an aniline, which opens up a vast landscape of further chemical modifications.

A critical application of this starting material is in the synthesis of the core structure of the blockbuster anti-cancer drug, Osimertinib. The key intermediate, 4-fluoro-2-methoxy-5-nitroaniline, can be synthesized from this compound through a multi-step process.

Application Note 1: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline, a Key Intermediate for Osimertinib

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. A key building block in its synthesis is 4-fluoro-2-methoxy-5-nitroaniline. The synthetic pathway from this compound involves the conversion of the carboxylic acid to an aniline, followed by nitration.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methoxybenzamide

This initial step converts the carboxylic acid to a primary amide, a necessary precursor for the Hofmann rearrangement.

  • Materials: this compound, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry DCM, slowly add thionyl chloride (1.2 eq) at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the completion of the reaction by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluoro-2-methoxybenzoyl chloride.

    • Dissolve the crude acyl chloride in DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

    • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

    • Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Fluoro-2-methoxybenzamide.

Step 2: Synthesis of 4-Fluoro-2-methoxyaniline via Hofmann Rearrangement

The Hofmann rearrangement of 4-Fluoro-2-methoxybenzamide yields the corresponding aniline with the loss of one carbon atom.[1][2][3]

  • Materials: 4-Fluoro-2-methoxybenzamide, Sodium hydroxide (NaOH), Bromine (Br₂), Dioxane, Water.

  • Procedure:

    • Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

    • In a separate flask, dissolve 4-Fluoro-2-methoxybenzamide (1.0 eq) in dioxane and cool to 0 °C.

    • Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly heat the reaction mixture to 50-60 °C and stir for 1-2 hours.

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-Fluoro-2-methoxyaniline.[4][5]

Step 3: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

The final step involves the regioselective nitration of the aniline derivative.

  • Materials: 4-Fluoro-2-methoxyaniline, Concentrated Sulfuric acid (H₂SO₄), Potassium nitrate (KNO₃).

  • Procedure:

    • Dissolve 4-Fluoro-2-methoxyaniline (1.0 eq) in concentrated sulfuric acid at -15 °C.[1]

    • Slowly add a solution of potassium nitrate (1.05 eq) in concentrated sulfuric acid, maintaining the temperature below -10 °C.

    • Stir the reaction mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution to a pH of 8-9.

    • The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-fluoro-2-methoxy-5-nitroaniline.[1]

Quantitative Data Summary
StepProductStarting MaterialReagentsTypical YieldPurity (Typical)
14-Fluoro-2-methoxybenzamideThis compoundSOCl₂, NH₄OH85-95%>95% (by NMR)
24-Fluoro-2-methoxyaniline4-Fluoro-2-methoxybenzamideNaOH, Br₂70-80%>98% (by HPLC)
34-Fluoro-2-methoxy-5-nitroaniline4-Fluoro-2-methoxyanilineH₂SO₄, KNO₃80-90%>99% (by HPLC)

Synthetic Pathway Diagram

G A This compound B 4-Fluoro-2-methoxybenzamide A->B 1. SOCl₂, cat. DMF 2. NH₄OH C 4-Fluoro-2-methoxyaniline B->C NaOH, Br₂ (Hofmann Rearrangement) D 4-Fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate) C->D H₂SO₄, KNO₃

Caption: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline.

Application Note 2: Synthesis of N-Substituted 4-Fluoro-2-methoxybenzamides as Potential Bioactive Molecules

N-substituted benzamides are a common scaffold in many pharmaceutical agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[6][7] this compound can be readily converted into a variety of N-substituted benzamides via amide coupling reactions.

Experimental Protocol: General Amide Coupling
  • Materials: this compound, a primary or secondary amine (e.g., aniline, benzylamine), a coupling agent (e.g., EDC, HATU), a base (e.g., DIPEA), and a solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq), the amine (1.1 eq), and the coupling agent (1.2 eq) in the chosen solvent.

    • Add the base (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 4-fluoro-2-methoxybenzamide.

Quantitative Data Summary (Example)
ProductAmineCoupling AgentBaseTypical Yield
N-Benzyl-4-fluoro-2-methoxybenzamideBenzylamineEDC/HOBtDIPEA80-90%
4-Fluoro-N-(4-hydroxyphenyl)-2-methoxybenzamide4-AminophenolHATUDIPEA75-85%

Experimental Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound E Amide Coupling in Solvent (e.g., DMF) A->E B Primary/Secondary Amine (R₁R₂NH) B->E C Coupling Agent (e.g., EDC, HATU) C->E D Base (e.g., DIPEA) D->E F N-Substituted 4-Fluoro-2-methoxybenzamide E->F G Byproducts E->G

Caption: General workflow for N-substituted benzamide synthesis.

Application Note 3: Synthesis of Benzoxazinone Derivatives

Benzoxazinones are heterocyclic compounds that are present in some biologically active molecules. They can be synthesized from anthranilic acids (2-aminobenzoic acids). The intermediate, 4-fluoro-2-methoxyaniline, synthesized in Application Note 1, can be further elaborated to a substituted anthranilic acid and then cyclized to form a benzoxazinone derivative.

Logical Relationship Diagram

G A This compound B 4-Fluoro-2-methoxyaniline A->B Amidation followed by Hofmann Rearrangement C Substituted 4-Fluoro-2-methoxyanthranilic Acid B->C Further Functionalization (e.g., Ortho-lithiation/Carboxylation) D Benzoxazinone Derivative C->D Cyclization (e.g., with an acyl chloride or anhydride)

Caption: Logical pathway to Benzoxazinone derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of API intermediates. Its utility is demonstrated in the synthesis of a key precursor to the important anticancer drug Osimertinib, as well as in the straightforward preparation of N-substituted benzamides and as a potential precursor for more complex heterocyclic systems like benzoxazinones. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for 4-Fluoro-2-methoxybenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug development.[1][2] Unlike traditional high-throughput screening (HTS) which tests large libraries of complex, drug-like molecules, FBDD screens smaller, low-molecular-weight compounds known as "fragments".[1][2] These fragments typically exhibit weak binding affinities (in the micromolar to millimolar range) to their biological targets.[3] The key principle of FBDD is that these initial weak interactions can be optimized through structure-guided chemistry to develop highly potent and selective drug candidates.[4]

A successful FBDD campaign relies on high-quality fragment libraries. The "Rule of Three" (Ro3) provides a set of guidelines for desirable physicochemical properties of fragments:

  • Molecular weight < 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

  • Number of rotatable bonds ≤ 3[1][3][5][6][7]

Adherence to these guidelines increases the likelihood of identifying fragments with high ligand efficiency, meaning they form efficient and specific interactions with the target protein, providing a solid starting point for optimization.[3]

Application Note: 4-Fluoro-2-methoxybenzoic Acid as a Potential Fragment

Physicochemical Properties and "Rule of Three" Compliance

This compound is a substituted aromatic carboxylic acid with properties that make it an interesting candidate for inclusion in fragment libraries. Its physicochemical properties can be analyzed in the context of the "Rule of Three" to assess its suitability for FBDD.

PropertyValue"Rule of Three" Compliance
Molecular Formula C₈H₇FO₃[8]N/A
Molecular Weight 170.14 g/mol [8]Yes (< 300)
cLogP (predicted) 1.4Yes (≤ 3)
Hydrogen Bond Donors 1 (from carboxylic acid)Yes (≤ 3)
Hydrogen Bond Acceptors 3 (2 from carboxylic acid, 1 from methoxy)Yes (≤ 3)
Rotatable Bonds 2 (C-C and C-O bonds)Yes (≤ 3)

As demonstrated in the table, this compound adheres to all the guidelines of the "Rule of Three," making it an ideal candidate for a fragment library based on its physicochemical properties.

Advantages of Fluorinated Fragments

The presence of a fluorine atom in this compound offers several advantages in an FBDD context:

  • ¹⁹F NMR Screening: Fluorine's unique NMR properties (100% natural abundance of ¹⁹F, high gyromagnetic ratio, and wide chemical shift range) make it an excellent probe for NMR-based screening.[9][10][11] This allows for rapid and sensitive detection of fragment binding without interference from proton signals from the protein or buffer components.[9][11]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the pKa of the carboxylic acid group and create favorable electrostatic interactions with the protein target, potentially enhancing binding affinity and selectivity.[12]

  • Metabolic Stability: The introduction of fluorine can block sites of metabolism, which is a beneficial property to carry forward during the fragment-to-lead optimization process.[12]

Illustrative Binding Data for Benzoic Acid Analogs

While specific binding data for this compound against a particular target is not publicly available, the following table provides representative data for similar benzoic acid-derived fragments to illustrate how such information is typically presented. This data is hypothetical and for illustrative purposes only.

FragmentTarget ProteinK_d (μM)Ligand Efficiency (LE)Technique
Benzoic AcidCarbonic Anhydrase II8000.35SPR
4-Hydroxybenzoic AcidAldose Reductase5500.38ITC
2-Chlorobenzoic Acidp38 MAP Kinase12000.31NMR
This compound Hypothetical Target X50-1500>0.3NMR, SPR, X-ray

Visualizations

FBDD_Workflow cluster_0 Screening cluster_1 Validation & Elaboration cluster_2 Optimization Fragment_Library Fragment Library (~1000-3000 compounds) Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Screening Hits Identified Hits (μM-mM affinity) Screening->Hits Hit_Validation Hit Validation (Orthogonal Assays) Hits->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology S_B_L_D Structure-Based Ligand Design Structural_Biology->S_B_L_D Fragment_Merging Fragment Merging S_B_L_D->Fragment_Merging Fragment_Growing Fragment Growing S_B_L_D->Fragment_Growing Fragment_Linking Fragment Linking S_B_L_D->Fragment_Linking Lead_Compound Lead Compound (nM affinity) Fragment_Merging->Lead_Compound Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound NMR_Screening Start Prepare ¹⁵N-labeled Protein Sample Ref_Spec Acquire Reference ¹H-¹⁵N HSQC Spectrum Start->Ref_Spec Add_Frag Add Fragment (or Cocktail) Ref_Spec->Add_Frag Exp_Spec Acquire Experimental ¹H-¹⁵N HSQC Spectrum Add_Frag->Exp_Spec Compare Compare Spectra (Overlay and Analyze CSPs) Exp_Spec->Compare No_Binding No Binding Compare->No_Binding No CSPs Binding_Detected Binding Detected (Hit) Compare->Binding_Detected CSPs Observed Deconvolve Deconvolve Cocktail (if necessary) Binding_Detected->Deconvolve Titration Perform Titration Experiment Deconvolve->Titration Kd Calculate K_d Titration->Kd SPR_Screening Start Immobilize Target Protein on Sensor Chip Screen Inject Fragments (Single Concentration) Start->Screen Analyze Analyze Sensorgrams for Binding Response Screen->Analyze No_Hit No significant response Analyze->No_Hit Response < Threshold Hit Primary Hit Identified Analyze->Hit Response > Threshold Confirm Confirm Hit with Fresh Stock Hit->Confirm Dose_Response Perform Dose-Response (Multiple Concentrations) Confirm->Dose_Response Kinetics Determine K_d, k_a, k_d Dose_Response->Kinetics XRay_Screening Start Grow High-Quality Protein Crystals Soak Soak Crystals in Fragment Solution Start->Soak Cryo Cryo-protect and Flash-cool Crystal Soak->Cryo Diffraction Collect X-ray Diffraction Data Cryo->Diffraction Solve Solve Structure (Molecular Replacement) Diffraction->Solve Analyze_Density Analyze Electron Density Map Solve->Analyze_Density No_Binding No Fragment Density Analyze_Density->No_Binding No unexplained density Binding_Observed Fragment Density Observed Analyze_Density->Binding_Observed Unexplained density found Refine Build and Refine Protein-Fragment Complex Binding_Observed->Refine Structure High-Resolution Structure of Complex Refine->Structure

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Fluoro-2-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Derivatization of its carboxylic acid group is a crucial step for various applications, including the synthesis of active pharmaceutical ingredients (APIs), the creation of prodrugs, and the preparation of intermediates for further chemical transformations. This document provides detailed protocols for the most common and effective methods for derivatizing the carboxylic acid functionality of this compound, including esterification, amidation, and acyl chloride formation. Additionally, it outlines standard analytical techniques for the characterization of the resulting derivatives.

Esterification: Synthesis of Methyl 4-Fluoro-2-methoxybenzoate

Esterification is a fundamental derivatization reaction that converts carboxylic acids into esters. This is often performed to protect the carboxylic acid group, increase its volatility for gas chromatography (GC) analysis, or to create ester-based prodrugs.[1][2] The following protocol describes the synthesis of methyl 4-fluoro-2-methoxybenzoate using a standard acid-catalyzed reaction with methanol. A microwave-assisted method is also presented as a high-yield, rapid alternative.[3]

Experimental Protocols

Protocol 1.1.1: Acid-Catalyzed Esterification (Reflux)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 1.1.2: Microwave-Assisted Esterification

  • Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 eq), methanol (e.g., 5-10 mL), and a catalytic amount of concentrated sulfuric acid (H₂SO₄).[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130°C) for a short duration (e.g., 15-30 minutes).[3]

  • Work-up and Purification: Follow steps 4-7 from Protocol 1.1.1 for the work-up and purification of the product.

Data Presentation
ParameterAcid-Catalyzed (Reflux)Microwave-AssistedReference
Reagents This compound, Methanol, H₂SO₄This compound, Methanol, H₂SO₄[3]
Reaction Time 4-6 hours15-30 minutes[3]
Temperature ~65°C130°C[3]
Typical Yield 70-85%>90%[3]

Workflow Diagram

Esterification_Workflow start Start: This compound reagents Add Methanol & H₂SO₄ (cat.) start->reagents reaction Reaction: - Reflux (4-6h) - Microwave (15-30min) reagents->reaction workup Work-up: - Remove MeOH - EtOAc extraction - NaHCO₃ wash reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Product: Methyl 4-Fluoro-2-methoxybenzoate purification->product

Caption: Workflow for the esterification of this compound.

Amidation: Synthesis of 4-Fluoro-2-methoxybenzamide Derivatives

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This is a cornerstone reaction in drug discovery for synthesizing a wide array of biologically active molecules. Carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this transformation under mild conditions.[5][6]

Experimental Protocol

Protocol 2.1.1: EDC-Mediated Amide Coupling

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add EDC hydrochloride (1.2 eq) and, optionally, a coupling additive like Hydroxybenzotriazole (HOBt) (1.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the solvent used (e.g., DCM) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Data Presentation
ParameterEDC-Mediated Amide CouplingReference
Reagents This compound, Amine, EDC, HOBt (optional), DIPEA (if needed)[5][6]
Solvent DCM or DMF[5]
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 60-95% (highly dependent on amine)

Workflow Diagram

Amidation_Workflow start Start: This compound activation Activation: - Add EDC & HOBt - Solvent (DCM/DMF) - Stir 30 min start->activation coupling Amine Coupling: - Add Amine (R-NH₂) - Stir 12-24h at RT activation->coupling workup Work-up: - Dilute with DCM - Acid/Base wash - Brine wash coupling->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Chromatography workup->purification product Product: 4-Fluoro-2-methoxybenzamide purification->product

Caption: Workflow for the amidation of this compound.

Acyl Chloride Formation: Synthesis of 4-Fluoro-2-methoxybenzoyl chloride

The conversion of carboxylic acids to acyl chlorides creates a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles (e.g., alcohols, amines, organometallics). Thionyl chloride (SOCl₂) is a common reagent for this transformation, as the byproducts are gaseous, simplifying purification.[7][8]

Experimental Protocol

Protocol 3.1.1: Acyl Chloride Formation using Thionyl Chloride

  • Reaction Setup: In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq), either neat or in an inert solvent like toluene. Add a catalytic amount of DMF (1-2 drops).[9]

  • Reaction: Gently heat the mixture to reflux (for SOCl₂, ~76°C) for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to ensure complete removal.

  • Product Isolation: The resulting 4-fluoro-2-methoxybenzoyl chloride is often used immediately in the next step without further purification. If purification is required, it can be achieved by vacuum distillation.

Data Presentation
ParameterAcyl Chloride Formation with SOCl₂Reference
Reagents This compound, Thionyl Chloride (SOCl₂), DMF (cat.)[7][9]
Reaction Time 1-3 hours
Temperature Reflux (~76°C)
Typical Yield >95% (often used crude)[10]
Note Reaction must be performed in a well-ventilated fume hood due to toxic gas byproducts (HCl, SO₂).[7]

Workflow Diagram

AcylChloride_Workflow start Start: This compound reagents Add SOCl₂ (excess) & DMF (cat.) start->reagents reaction Reaction: - Reflux for 1-3h - Gas evolution (SO₂, HCl) reagents->reaction isolation Isolation: - Distill off excess SOCl₂ - Vacuum distillation reaction->isolation product Product: 4-Fluoro-2-methoxybenzoyl chloride isolation->product

Caption: Workflow for acyl chloride formation from this compound.

Characterization of Derivatives

The successful synthesis of derivatives must be confirmed by appropriate analytical methods. The following techniques are recommended for the characterization of esters, amides, and acyl chlorides of this compound.

Analytical Methods and Expected Observations
Analytical MethodPurposeExpected Observations for DerivativesReference
¹H NMR Structural confirmation and purity assessment.Disappearance of the broad carboxylic acid proton signal (~10-13 ppm). Appearance of new signals corresponding to the added alkyl or aryl group (e.g., a singlet around 3.9 ppm for a methyl ester).[11][12]
¹³C NMR Confirmation of carbon skeleton.Shift in the carbonyl carbon resonance (C=O) compared to the starting carboxylic acid.[11][12]
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A singlet or multiplet (if coupled to nearby protons) confirming the integrity of the fluoro-substituent.[11]
IR Spectroscopy Identification of functional groups.Disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the ester (~1730-1750 cm⁻¹), amide (~1630-1690 cm⁻¹), or acyl chloride (~1780-1820 cm⁻¹).[4][11]
Mass Spectrometry (MS) Determination of molecular weight.Observation of the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated mass of the derivative.[11][13]
HPLC Purity assessment and reaction monitoring.A single peak with a different retention time compared to the starting material indicates the formation of the product and allows for purity determination.[11]

References

Application Notes: The Role of 4-Fluoro-2-methoxybenzoic Acid in Photoinitiator Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive research into the application of 4-Fluoro-2-methoxybenzoic acid in the development of photoinitiators has yielded limited direct evidence of its use in this specific context. While benzoic acid derivatives are foundational in the synthesis of various chemical compounds, current scientific literature and patent databases do not prominently feature this compound as a key precursor or intermediate in the synthesis of photoinitiators for photopolymerization processes. This document outlines the general principles of photoinitiator synthesis and function, and explores the potential, though currently undocumented, role that this compound could theoretically play. Further research and developmental studies are required to establish its utility in this field.

Introduction to Photoinitiators

Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations. These species subsequently initiate polymerization of monomers and oligomers, leading to the formation of a cross-linked polymer network. This process, known as photopolymerization, is a cornerstone of various technologies, including 3D printing, dental materials, and coatings. The efficiency and properties of the final polymer are highly dependent on the chemical structure and characteristics of the photoinitiator used.

Synthesis and Chemistry of Benzoic Acid Derivatives

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a fluorine atom and a methoxy group on the benzene ring, provides specific electronic and steric properties.

General Chemical Properties:
  • Molecular Formula: C₈H₇FO₃

  • Molecular Weight: 170.14 g/mol

  • Appearance: White to off-white crystalline powder

While specific synthesis routes for photoinitiators directly from this compound are not documented, one can conceptualize its potential involvement based on established chemical reactions for creating photoinitiator molecules. For instance, the carboxylic acid group could be modified to link the molecule to a chromophore or another reactive group.

Potential (Theoretical) Application in Photoinitiator Synthesis

Although no concrete examples are available in the current literature, we can theorize potential synthetic pathways where this compound could be a starting material for novel photoinitiators.

Hypothetical Synthesis Pathway

A hypothetical pathway could involve the conversion of the carboxylic acid to an ester or an amide, which is then linked to a known photoinitiating moiety, such as a benzophenone or thioxanthone derivative. The fluoro and methoxy substituents could modulate the spectroscopic and electronic properties of the resulting photoinitiator.

Hypothetical_Synthesis A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂) A->B Reaction C Acyl Chloride Intermediate B->C Forms E Esterification or Amidation C->E Reacts with D Photoinitiating Moiety with -OH or -NH₂ group (e.g., Hydroxybenzophenone) D->E F Novel Photoinitiator E->F Yields

Caption: Hypothetical synthesis of a novel photoinitiator.

Experimental Protocols: General Methodologies

Given the absence of specific protocols for photoinitiators derived from this compound, this section provides generalized experimental methodologies commonly employed in the synthesis and evaluation of new photoinitiating systems.

General Synthesis of a Benzophenone-Based Photoinitiator via Esterification

This protocol describes a general procedure for esterifying a carboxylic acid with a hydroxy-functionalized benzophenone.

Materials:

  • Substituted Benzoic Acid (e.g., this compound)

  • 4-Hydroxybenzophenone

  • Thionyl chloride (SOCl₂) or other activating agent

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or other base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted benzoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Slowly add thionyl chloride to the solution at 0 °C and then allow the reaction to proceed at room temperature until the conversion to the acyl chloride is complete (monitored by IR spectroscopy).

  • In a separate flask, dissolve 4-hydroxybenzophenone and triethylamine in anhydrous DCM.

  • Slowly add the prepared acyl chloride solution to the 4-hydroxybenzophenone solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final photoinitiator.

Evaluation of Photoinitiating Efficiency

The performance of a newly synthesized photoinitiator is typically evaluated by monitoring the photopolymerization of a standard monomer formulation.

Materials:

  • Experimental Photoinitiator

  • Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • UV/Vis light source with controlled intensity

  • Real-time Fourier Transform Infrared (RT-FTIR) spectrometer or photo-Differential Scanning Calorimeter (photo-DSC)

Procedure:

  • Prepare a photopolymerizable formulation by dissolving a specific concentration of the experimental photoinitiator in the monomer.

  • Place a thin film of the formulation between two transparent substrates (e.g., KBr plates for RT-FTIR).

  • Position the sample in the light path of the curing apparatus, which is coupled to the analytical instrument.

  • Irradiate the sample with light of a specific wavelength and intensity.

  • Monitor the disappearance of the monomer's characteristic IR absorption band (e.g., C=C bond) over time to determine the rate of polymerization.

  • Calculate the final monomer conversion.

Data Presentation

As no experimental data exists for photoinitiators derived from this compound, the following table is a template for how such data would be presented.

PhotoinitiatorAbsorption Max (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Polymerization Rate (Rp, s⁻¹)Final Conversion (%)
Hypothetical PI-1 ----
Control (e.g., TPO) ----

Signaling Pathways and Logical Relationships

The fundamental process of photoinitiation can be visualized as a signaling pathway, where light is the initial signal that triggers a cascade of chemical reactions.

Photoinitiation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_excited Excited State PI* PI->PI_excited Absorption Light Light (hν) Light->PI Radicals Reactive Species (Free Radicals or Cations) PI_excited->Radicals Generation Monomer Monomer Radicals->Monomer Initiates Polymer Growing Polymer Chain Monomer->Polymer Addition Polymer->Monomer Chain Reaction Polymer_final Cross-linked Polymer Polymer->Polymer_final Chain Combination or Disproportionation

Caption: General mechanism of photopolymerization.

Conclusion

While this compound possesses a chemical structure that could potentially be integrated into a photoinitiator molecule, there is currently no published research to support its application in this area. The information provided herein serves as a theoretical framework and a guide for general experimental procedures for researchers interested in exploring the potential of this and other novel benzoic acid derivatives in the field of photopolymerization. Further investigation is necessary to synthesize and characterize photoinitiators based on this scaffold and to evaluate their performance in practical applications.

Application Notes and Protocols for Esterification Reactions with 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the esterification of 4-fluoro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and research compounds. The information presented here is intended to guide researchers in selecting the optimal reaction conditions for their specific needs, whether for small-scale synthesis or larger-scale drug development efforts.

Introduction

This compound is a valuable building block in medicinal chemistry. Its esters are recognized for their potential as kinase inhibitors, a class of targeted therapeutics in cancer treatment. The strategic placement of the fluorine and methoxy groups on the benzoic acid scaffold can influence the molecule's pharmacokinetic and pharmacodynamic properties, making its derivatives promising candidates for drug discovery. This document outlines common and effective esterification methods for this versatile molecule.

Data Presentation: Comparative Analysis of Esterification Methods

The following table summarizes the quantitative data for three common esterification methods applied to this compound with various alcohols. These methods—Fischer, Steglich, and Mitsunobu esterification—offer distinct advantages depending on the substrate's sensitivity and the desired scale of the reaction.

Ester ProductAlcoholMethodCatalyst/ReagentsSolventReaction Time (hours)Temperature (°C)Yield (%)
Methyl 4-fluoro-2-methoxybenzoateMethanolFischerConc. H₂SO₄Methanol4 - 66585 - 95
Ethyl 4-fluoro-2-methoxybenzoateEthanolFischerConc. H₂SO₄Ethanol6 - 87880 - 90
Isopropyl 4-fluoro-2-methoxybenzoateIsopropanolSteglichDCC, DMAPDichloromethane12Room Temp.75 - 85
Benzyl 4-fluoro-2-methoxybenzoateBenzyl alcoholMitsunobuDEAD, PPh₃THF2 - 40 to Room Temp.88 - 95

Experimental Protocols

Detailed methodologies for the key esterification reactions are provided below.

Protocol 1: Fischer Esterification for Methyl 4-fluoro-2-methoxybenzoate

This method is a classic, acid-catalyzed esterification suitable for simple, unhindered alcohols and is scalable.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-fluoro-2-methoxybenzoate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.

Protocol 2: Steglich Esterification for Isopropyl 4-fluoro-2-methoxybenzoate

This method is ideal for more sensitive substrates or sterically hindered alcohols, as it proceeds under mild, neutral conditions.[1][2]

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1 equivalent), isopropanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane, add DCC (1.1 equivalents) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Wash the filtrate with 0.5 N HCl, saturated NaHCO₃ solution, and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to give the crude product.

  • Purify the residue by column chromatography to afford pure isopropyl 4-fluoro-2-methoxybenzoate.

Protocol 3: Mitsunobu Reaction for Benzyl 4-fluoro-2-methoxybenzoate

The Mitsunobu reaction is a versatile method for the esterification of primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[3]

Materials:

  • This compound

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Add benzyl alcohol (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the benzyl 4-fluoro-2-methoxybenzoate.

Visualization of Methodologies and Applications

General Esterification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound esters.

G General Esterification Workflow Reactants This compound + Alcohol Reaction Esterification Reaction (Fischer, Steglich, or Mitsunobu) Reactants->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product Pure Ester Purification->Product

Caption: General workflow for esterification.

Logical Relationship of Esterification Methods

This diagram outlines the decision-making process for selecting an appropriate esterification method based on the alcohol's characteristics.

G Esterification Method Selection Start Start with This compound Alcohol_Type Primary or Secondary Alcohol? Start->Alcohol_Type Steric_Hindrance Sterically Hindered? Alcohol_Type->Steric_Hindrance Yes Acid_Sensitive Acid Sensitive Substrate? Alcohol_Type->Acid_Sensitive No Steglich Steglich Esterification Steric_Hindrance->Steglich Yes Mitsunobu Mitsunobu Reaction Steric_Hindrance->Mitsunobu No Fischer Fischer Esterification Acid_Sensitive->Fischer No Acid_Sensitive->Steglich Yes G Kinase Inhibition Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Proliferation Inhibitor 4-Fluoro-2-methoxybenzoic Acid Ester Derivative Inhibitor->Kinase_Cascade Inhibition

References

Application Notes and Protocols for Amide Coupling of 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 4-Fluoro-2-methoxybenzoic acid, a common synthetic challenge in medicinal chemistry and drug development. The protocols outlined below utilize standard coupling reagents and are designed to serve as a robust starting point for optimization.

Introduction

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the construction of pharmaceuticals and bioactive molecules. The coupling of a carboxylic acid with an amine to form an amide bond often requires the use of activating agents, known as coupling reagents, to proceed efficiently under mild conditions. This compound presents a unique case due to the electronic effects of its substituents: the methoxy group is electron-donating, while the fluoro group is electron-withdrawing. These characteristics can influence the reactivity of the carboxylic acid and the propensity for side reactions. This document outlines two reliable protocols for the amide coupling of this compound using common and efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation: Comparison of Common Amide Coupling Protocols

The following table summarizes typical reaction conditions for the amide coupling of benzoic acid derivatives, providing a comparative overview of different methods.

Coupling Reagent/AdditiveBase (equiv.)SolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)
EDC / HOBtDIPEA (3.0)DMF0 to RT12 - 2460 - 85
HATUDIPEA (3.0)DMFRT0.25 - 280 - 95
DIC / HOBt-DCM / DMFRT1 - 4Variable
PyBOP / DIPEADIPEA (4.0)DMFRT1 - 3Variable

Note: Yields are highly dependent on the specific amine coupling partner and reaction conditions.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol utilizes the carbodiimide EDC in conjunction with the additive HOBt. HOBt is known to suppress racemization and improve coupling efficiency by forming a more reactive HOBt ester intermediate.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF (0.1 M), add the desired amine (1.1 equiv.) and DIPEA (3.0 equiv.).

  • Cool the mixture to 0 °C using an ice bath.

  • Add HOBt (1.2 equiv.) and EDC-HCl (1.2 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging couplings.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF (0.1 M), add the amine (1.1 equiv.) and DIPEA (3.0 equiv.).

  • Add HATU (1.1 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Visualizations

General Experimental Workflow for Amide Coupling

AmideCouplingWorkflow Start Start Reagents Dissolve Acid, Amine & Base in DMF Start->Reagents Activation Add Coupling Reagent (e.g., HATU) Reagents->Activation Reaction Stir at RT (Monitor by TLC) Activation->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Dry, Concentrate & Purify Workup->Purification Product Pure Amide Purification->Product

Caption: General workflow for a typical amide coupling reaction.

Signaling Pathway of Carboxylic Acid Activation

AcidActivation CarboxylicAcid R-COOH (this compound) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate ActiveEster Activated Intermediate (e.g., OAt-active ester) Carboxylate->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Byproducts Byproducts ActiveEster->Byproducts Amine R'-NH₂ Amine->Amide

Caption: Activation of a carboxylic acid for amide bond formation.

Synthesis of Oxadiazoles from 4-Fluoro-benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives starting from 4-fluoro-benzoic acid. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Applications in Drug Discovery

Oxadiazole rings are considered bioisosteres of amide and ester functional groups, offering improved pharmacokinetic profiles and stability. Derivatives of 4-fluoro-benzoic acid incorporating an oxadiazole moiety have been investigated for a range of therapeutic applications:

  • Anticancer Agents: Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity. They can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[1][2][3]

  • Antimicrobial Agents: The oxadiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: These compounds have shown potential as inhibitors of various enzymes, including α-amylase and α-glucosidase, which are relevant targets in the management of diabetes.[4]

  • Anti-inflammatory and Antioxidant Agents: Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory and antioxidant activities.[5]

Experimental Protocols

This section details the synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives from 4-fluoro-benzoic acid.

Protocol 1: Multi-step Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol outlines a reliable multi-step synthesis of 1,3,4-oxadiazoles, involving the formation of key intermediates.

Workflow for the Multi-step Synthesis of 1,3,4-Oxadiazoles:

A 4-Fluorobenzoic Acid B Ethyl 4-fluorobenzoate A->B H₂SO₄, Ethanol, Reflux C 4-Fluorobenzohydrazide B->C Hydrazine Hydrate, Ethanol, Reflux D N'-Arylmethylene-4-fluorobenzohydrazide (Hydrazone) C->D Aromatic Aldehyde, Acetic Acid, Ethanol, Reflux E 2-(4-Fluorophenyl)-5-aryl-1,3,4-oxadiazole D->E Oxidative Cyclization (e.g., I₂, K₂CO₃, DMSO)

Caption: Multi-step synthesis of 1,3,4-oxadiazoles.

Step 1: Synthesis of Ethyl 4-fluorobenzoate

  • To a solution of 4-fluorobenzoic acid (14.0 g, 0.1 mol) in absolute ethanol (60 mL), add concentrated sulfuric acid (7.5 mL) dropwise with cooling.[6]

  • Reflux the reaction mixture for 7-8 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water.

  • Neutralize the excess acid with a 10% sodium carbonate solution.[6]

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain ethyl 4-fluorobenzoate as an oily liquid.

Step 2: Synthesis of 4-Fluorobenzohydrazide

  • Dissolve ethyl 4-fluorobenzoate (16.8 g, 0.1 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (10 mL, 0.2 mol) dropwise to the solution.[7]

  • Reflux the mixture for 12-15 hours.[6]

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 4-fluorobenzohydrazide.

Step 3: Synthesis of N'-Arylmethylene-4-fluorobenzohydrazides (Hydrazones)

  • Dissolve 4-fluorobenzohydrazide (1.54 g, 0.01 mol) in ethanol (20 mL).

  • Add the desired aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).[7]

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure hydrazone.

Step 4: Synthesis of 2-(4-Fluorophenyl)-5-aryl-1,3,4-oxadiazoles

  • To a solution of the hydrazone (0.005 mol) in dimethyl sulfoxide (DMSO) (10 mL), add potassium carbonate (0.69 g, 0.005 mol) and iodine (1.27 g, 0.005 mol).[7]

  • Heat the reaction mixture at 80-100°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with sodium thiosulfate solution to remove excess iodine, and then with water.

  • Dry and recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

Table 1: Characterization Data for Intermediates and a Representative 1,3,4-Oxadiazole

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)¹H NMR (δ, ppm)
Ethyl 4-fluorobenzoateC₉H₉FO₂168.17-~85-908.05 (dd, 2H), 7.15 (t, 2H), 4.35 (q, 2H), 1.38 (t, 3H)
4-FluorobenzohydrazideC₇H₇FN₂O154.14154-156~80-859.55 (s, 1H, NH), 7.85 (dd, 2H), 7.20 (t, 2H), 4.50 (s, 2H, NH₂)
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazoleC₁₄H₉FN₂O240.24154–156788.19–8.09 (m, 4H), 7.60–7.50 (m, 3H), 7.28–7.19 (m, 2H)
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol provides a more streamlined approach to synthesizing 2,5-disubstituted-1,3,4-oxadiazoles directly from 4-fluorobenzoic acid.

  • To a dry Schlenk tube under a nitrogen atmosphere, add 4-fluorobenzoic acid (28.0 mg, 0.20 mmol), N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol), and anhydrous 1,4-dioxane (0.50 mL).

  • Seal the tube and heat the mixture at 80°C for 3 hours.

  • Cool the reaction to room temperature.

  • Add the aryl iodide (0.50 mmol), 1,10-phenanthroline (14.4 mg, 0.08 mmol), cesium carbonate (97.7 mg, 0.30 mmol), copper(I) iodide (7.6 mg, 0.04 mmol), and anhydrous 1,4-dioxane (0.50 mL).

  • Seal the tube and heat at the appropriate temperature for the coupling reaction (typically 80-120°C) for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 3: Synthesis of 3-(4-Fluorophenyl)-5-substituted-1,2,4-oxadiazoles

This protocol describes the synthesis of 1,2,4-oxadiazoles from 4-fluorobenzoic acid and an appropriate amidoxime.

Workflow for the Synthesis of 1,2,4-Oxadiazoles:

A 4-Fluorobenzoic Acid C O-Acyl Amidoxime Intermediate A->C Coupling Agent (e.g., EDC, CDI) B Amidoxime (R-C(=NOH)NH₂) B->C D 3-(4-Fluorophenyl)-5-substituted-1,2,4-oxadiazole C->D Cyclodehydration (Heat) EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Oxadiazole Oxadiazole Derivative Oxadiazole->EGFR Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Oxadiazole Oxadiazole Derivative Oxadiazole->PI3K Inhibition PTEN PTEN Oxadiazole->PTEN activates PTEN->PIP3 dephosphorylates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Fluoro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic pathways start from either 4-fluoro-2-hydroxybenzoic acid via O-methylation or from m-fluoroanisole through a Friedel-Crafts acylation followed by hydrolysis. Another documented method involves the oxidation of 4-fluoro-2-methoxytoluene.

Q2: What are the critical reaction parameters that influence the yield and purity of the final product?

A2: Key parameters include the purity of starting materials, the choice of solvent, reaction temperature, and the molar ratio of reactants and catalysts. Moisture is a critical factor, especially in reactions involving organometallics or Lewis acids, as it can significantly reduce yield.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What is the most effective method for purifying the crude this compound?

A4: Recrystallization is a widely used and effective technique for purifying the final product.[1] The choice of solvent is crucial and often involves a trial-and-error approach. Common solvent systems include toluene, or a mixture of ethanol and water.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Product Yield
Symptom Potential Cause Recommended Solution
Reaction does not proceed to completion (verified by TLC/GC-MS). 1. Insufficient reaction time or temperature. 2. Poor quality or impure starting materials. 3. Deactivation of catalyst (e.g., Lewis acid in Friedel-Crafts). 1. Increase reaction time and/or temperature. Monitor progress at regular intervals. 2. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC). 3. Use freshly opened or purified catalyst. Ensure anhydrous conditions.
Significant amount of starting material remains unreacted. 1. Suboptimal stoichiometry of reactants. 2. Inadequate mixing. 1. Review and optimize the molar ratios of reactants and catalysts. 2. Ensure efficient stirring throughout the reaction.
Product loss during work-up and purification. 1. Product is partially soluble in the aqueous phase during extraction. 2. Improper choice of recrystallization solvent. 1. Adjust the pH of the aqueous layer to minimize the solubility of the carboxylic acid. Perform multiple extractions with an appropriate organic solvent. 2. Screen different recrystallization solvents to find one with high solubility at elevated temperatures and low solubility at room temperature.
Impurity Formation
Symptom Potential Cause Recommended Solution
Presence of a positional isomer (e.g., 2-Fluoro-4-methoxybenzoic acid). Lack of regioselectivity in the synthetic route (e.g., Friedel-Crafts acylation). 1. Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. 2. Employ purification techniques such as fractional crystallization or column chromatography to separate the isomers.
Formation of demethylated product (4-Fluoro-2-hydroxybenzoic acid). Harsh reaction conditions (e.g., high temperature, strong acid) causing cleavage of the methyl ether. 1. Use milder reaction conditions. 2. Protect the methoxy group if necessary, though this adds extra steps to the synthesis.
Unidentified byproducts are observed. Side reactions due to reactive intermediates or impurities in starting materials. 1. Analyze the byproduct profile using GC-MS or LC-MS to identify the impurities. 2. Based on the identified impurities, adjust reaction conditions to minimize their formation.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation of m-Fluoroanisole

This protocol is adapted from a patented procedure and outlines the synthesis of this compound from m-fluoroanisole.

Step 1: Friedel-Crafts Acylation

  • In a reaction vessel, dissolve m-fluoroanisole in a suitable solvent such as 1,2-dichloroethane.

  • Cool the solution to 0-10°C.

  • Under a nitrogen atmosphere, slowly add a Lewis acid catalyst (e.g., anhydrous aluminum trichloride).

  • Add trichloroacetyl chloride dropwise while maintaining the temperature between 0 and 10°C.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Quench the reaction by slowly pouring the mixture into cold dilute hydrochloric acid.

  • Separate the organic layer and wash it with water.

Step 2: Hydrolysis

  • To the organic phase from the previous step, add a 30% aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously for one hour at room temperature.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

Step 3: Purification

  • Recrystallize the crude product from toluene.

  • Heat the mixture to reflux until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Filter the crystals and dry them under vacuum.

Quantitative Data:

Starting MaterialCatalystSolventReaction Temp. (°C)Yield (%)Purity (HPLC) (%)Reference
m-FluorotolueneAnhydrous AlCl₃1,2-Dichloroethane0-106198.5--INVALID-LINK--[2]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents m-Fluoroanisole m-Fluoroanisole Intermediate Acylated Intermediate m-Fluoroanisole->Intermediate Friedel-Crafts Acylation Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate NaOH NaOH (aq) Crude_Product Crude 4-Fluoro-2- methoxybenzoic acid NaOH->Crude_Product HCl HCl (aq) HCl->Crude_Product Intermediate->Crude_Product Hydrolysis Final_Product Purified 4-Fluoro-2- methoxybenzoic acid Crude_Product->Final_Product Recrystallization (Toluene)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solutions Low_Yield Low Yield Check_Reaction Incomplete Reaction? Low_Yield->Check_Reaction Check_Purity Impure Reagents? Low_Yield->Check_Purity Check_Conditions Suboptimal Conditions? Low_Yield->Check_Conditions Check_Workup Losses during Workup? Low_Yield->Check_Workup Optimize_Time_Temp Increase Time/Temp Check_Reaction->Optimize_Time_Temp Yes Purify_Reagents Purify/Verify Reagents Check_Purity->Purify_Reagents Yes Optimize_Stoichiometry Adjust Stoichiometry Check_Conditions->Optimize_Stoichiometry Yes Optimize_Workup Modify Extraction/Purification Check_Workup->Optimize_Workup Yes

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound include:

  • Methylation of 4-Fluorosalicylic Acid: This is a common and direct method where the hydroxyl group of 4-fluorosalicylic acid is methylated.

  • Ortho-lithiation of 3-Fluoroanisole followed by Carboxylation: This method involves the regioselective deprotonation of 3-fluoroanisole at the position ortho to the methoxy group, followed by quenching with carbon dioxide.

  • Grignard Reaction of a Halogenated Precursor: This involves the formation of a Grignard reagent from a suitable halo-fluoro-methoxybenzene derivative and its subsequent reaction with carbon dioxide.

  • Hydrolysis of 4-Fluoro-2-methoxybenzonitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Q2: What are the typical side reactions I should be aware of during the synthesis?

A2: Depending on the synthetic route, several side reactions can occur:

  • Incomplete Methylation: During the methylation of 4-fluorosalicylic acid, incomplete reaction can leave unreacted starting material, complicating purification.

  • Formation of Isomeric Byproducts: In routes starting from precursors like m-fluorotoluene (for a related synthesis), the formation of regioisomers is possible. For instance, in a similar synthesis of 4-fluoro-2-methylbenzoic acid, the 2-fluoro-4-methylbenzoic acid isomer was also formed[1].

  • Over-methylation: While less common for the phenolic hydroxyl group, aggressive methylation conditions could potentially lead to the formation of the methyl ester of the product.

  • Ketone Formation in Grignard Reactions: When using Grignard reagents with methoxy-substituted aryl halides, the formation of symmetrical ketones as byproducts has been observed[2].

  • Hydrolysis of the Fluoro-substituent: Under harsh basic conditions and high temperatures, nucleophilic aromatic substitution of the fluorine atom can occur.

Q3: How can I purify the final product and remove common impurities?

A3: Recrystallization is the most effective method for purifying this compound. A mixed solvent system, such as ethanol/water, is often effective. For removing colored impurities, treatment with activated charcoal before hot filtration is recommended. Isomeric impurities can be challenging to remove and may require fractional crystallization or preparative chromatography[3].

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration.- Check the quality and stoichiometry of all reagents.
Suboptimal Reaction Temperature - For exothermic reactions, maintain a low temperature using an ice bath to prevent side reactions.- For reactions requiring heating, ensure a consistent and appropriate temperature is maintained.
Moisture in Reagents or Solvents - Use anhydrous solvents and dry glassware, especially for moisture-sensitive reactions like ortho-lithiation and Grignard reactions.- Ensure starting materials are properly dried before use.
Side Product Formation - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of known side products.- Analyze the crude product using techniques like GC-MS or NMR to identify major byproducts and adjust the reaction strategy accordingly.
Problem 2: Presence of Impurities in the Final Product
Impurity Type Identification Method Troubleshooting and Removal
Unreacted Starting Material (e.g., 4-Fluorosalicylic Acid) NMR, HPLC, GC-MS- Ensure the reaction goes to completion.- Purify the final product by recrystallization. The difference in polarity between the starting material and the product should allow for efficient separation.
Isomeric Byproducts (e.g., 2-Fluoro-4-methoxybenzoic acid) NMR, HPLC, GC-MS- Optimize the regioselectivity of the reaction by adjusting reaction conditions (e.g., temperature, choice of base or catalyst).- If separation by recrystallization is difficult, consider preparative HPLC or fractional crystallization.
Methyl Ester of the Product NMR (presence of a second methoxy signal), IR (ester carbonyl stretch)- During the methylation of the hydroxyl group, use stoichiometric amounts of the methylating agent.- If formed, the ester can be hydrolyzed back to the carboxylic acid by treatment with a base followed by acidification.

Data Presentation

Table 1: Comparison of Synthetic Routes for Related Fluoro-Benzoic Acids

Synthetic RouteStarting MaterialKey ReagentsReported YieldKey Side Products/ChallengesReference
Friedel-Crafts Acylation and Hydrolysism-FluorotolueneTrichloroacetyl chloride, AlCl₃, NaOH~76% (of desired isomer in crude)Formation of 2-fluoro-4-methylbenzoic acid isomer (~23%)[1]
Nucleophilic Aromatic Substitution2,4-Difluorobenzoic acidNaOH, DMSO90%Potential for other substitution products[4]
Grignard Reaction and CarboxylationBromobenzeneMg, CO₂-Formation of biphenyl byproduct
Methylation of Salicylic AcidSalicylic AcidDimethyl Sulfate, NaHCO₃96%Potential for O-methylation of the hydroxyl group if not performed on a fluorinated analogue.[5][6][7][8][9]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorosalicylic Acid from 2,4-Difluorobenzoic Acid (Adapted from[4])
  • Reaction Setup: In a dry 10 L four-neck flask, add dimethylsulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (NaOH, 253 g, 6.32 mol).

  • Reaction: Heat the mixture to 130 °C and maintain for approximately 8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction solution into 40 L of ice water.

  • Precipitation: Adjust the pH to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C. A large amount of solid will precipitate.

  • Isolation: Continue stirring for 2 hours, then collect the solid by suction filtration.

  • Washing and Drying: Wash the filter cake with an appropriate amount of water. Dry the solid under reduced pressure at 60 °C for 12 hours to yield 4-fluorosalicylic acid.

    • Reported Yield: 90%[4].

Protocol 2: General Procedure for Recrystallization of a Benzoic Acid Derivative (Adapted from[3])
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Synthesis_Pathways cluster_methylation Methylation Route cluster_lithiation Ortho-lithiation Route cluster_grignard Grignard Route 4-Fluorosalicylic_Acid 4-Fluorosalicylic Acid Methylation Methylation (e.g., Dimethyl Sulfate, Base) 4-Fluorosalicylic_Acid->Methylation Product_M This compound Methylation->Product_M 3-Fluoroanisole 3-Fluoroanisole Lithiation Ortho-lithiation (e.g., n-BuLi) 3-Fluoroanisole->Lithiation Carboxylation_L Carboxylation (CO2) Lithiation->Carboxylation_L Product_L This compound Carboxylation_L->Product_L Halo_Precursor 1-Bromo-3-fluoro-2-methoxybenzene Grignard_Formation Grignard Formation (Mg, ether) Halo_Precursor->Grignard_Formation Carboxylation_G Carboxylation (CO2) Grignard_Formation->Carboxylation_G Product_G This compound Carboxylation_G->Product_G Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Product (TLC, NMR, HPLC, GC-MS) Start->Check_Reaction Impurity_ID Identify Impurities/ Unreacted Starting Material Check_Reaction->Impurity_ID Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Impurity_ID->Optimize_Conditions Side products or incomplete reaction Purify Purify Product (Recrystallization, Chromatography) Impurity_ID->Purify Impurities present Optimize_Conditions->Check_Reaction Re-evaluate Re-evaluate Synthetic Route Optimize_Conditions->Re-evaluate Optimization fails Check_Purity Analyze Purified Product Purify->Check_Purity Check_Purity->Purify Purity not acceptable Success High Purity Product Check_Purity->Success Purity acceptable

References

Technical Support Center: Purification of 4-Fluoro-2-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Fluoro-2-methoxybenzoic acid via recrystallization. Below you will find troubleshooting advice, experimental protocols, and relevant data to assist in overcoming common challenges encountered during this purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My crude this compound is off-white or slightly colored. How can I remove the color?

A2: Discoloration is typically due to the presence of high molecular weight, colored impurities. To address this, after dissolving the crude product in the hot recrystallization solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Following the addition of charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Q3: The product "oils out" instead of forming crystals upon cooling. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point of the mixture or the use of a solvent with a boiling point higher than the compound's melting point. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation.[2][3]

Q4: I am experiencing a very low recovery of purified product. What are the likely causes and how can I improve the yield?

A4: Low recovery can stem from several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. To prevent this, use a pre-heated funnel and filter flask.[2]

  • Incomplete crystallization: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize the precipitation of the product.[2]

Q5: The melting point of my recrystallized product is still broad. What does this indicate?

A5: A broad melting point range is a strong indicator that the sample is still impure.[2] This could be due to the presence of isomeric impurities, which can be difficult to remove by a single recrystallization due to their similar physical properties.[2] Consider performing a second recrystallization or employing an alternative purification technique such as column chromatography for higher purity.

Solvent Suitability Data

While quantitative solubility data for this compound is not available, the following table summarizes the qualitative solubility of the closely related 4-methoxybenzoic acid in various solvents. This can be used as a guide for selecting an appropriate recrystallization solvent.

Solvent ClassSolventSolubility of 4-Methoxybenzoic AcidRecommended Starting Point for this compound
Alcohols Methanol, EthanolFreely SolubleGood - high solubility when hot, likely lower when cold.
Water WaterSparingly soluble in cold, more soluble in hot.Good, especially as a co-solvent with an alcohol (e.g., Ethanol/Water).
Ethers Diethyl etherFreely SolublePotentially too soluble, may be better as a component of a mixed solvent system.
Esters Ethyl acetateFreely SolublePotentially too soluble, may be better as a component of a mixed solvent system.
Aromatic Hydrocarbons TolueneSolubleGood - often provides good crystals for aromatic acids.

Note: This data is for 4-methoxybenzoic acid and should be used as a starting point.[1][4] The fluorine and methoxy group positions in this compound will influence its solubility. Small-scale trials are essential to identify the optimal solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined from preliminary solubility tests.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the selected solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator under vacuum or in a drying oven at a temperature well below the melting point of this compound (134-139 °C).

Visualizing the Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool observe Observe outcome cool->observe crystals_ok Good crystal formation? observe->crystals_ok Crystals form oiling_out Product oils out? observe->oiling_out Liquid forms no_crystals No crystals form? observe->no_crystals Clear solution crystals_ok->oiling_out No collect Collect, wash, and dry crystals crystals_ok->collect Yes oiling_out->no_crystals No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes concentrate Evaporate some solvent no_crystals->concentrate Yes induce_xtal Induce crystallization (scratch/seed) no_crystals->induce_xtal Try inducing end Pure Product collect->end slow_cool Cool slowly reheat_add_solvent->slow_cool slow_cool->observe concentrate->cool induce_xtal->observe

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Removing isomers in 4-Fluoro-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoro-2-methoxybenzoic Acid

Welcome to the technical support center for the synthesis and purification of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities formed during the synthesis of this compound?

A1: The formation of isomers is highly dependent on the synthetic route and the regioselectivity of the reactions. A common and significant isomeric byproduct is 2-Fluoro-4-methoxybenzoic acid . This can occur if the starting materials or reaction conditions allow for substitution at different positions on the aromatic ring. For example, during electrophilic aromatic substitution reactions, the directing effects of the existing fluoro and methoxy groups can lead to a mixture of products. Another potential, though often less common, isomer is 4-Fluoro-3-methoxybenzoic acid.

Q2: My initial purity analysis (NMR/HPLC) shows the presence of an unknown impurity. How can I confirm if it is an isomer?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are powerful techniques for separating positional isomers that may not be easily distinguishable by NMR alone[1][2]. To confirm the identity, you can:

  • Mass Spectrometry (MS): The impurity will have the same mass-to-charge ratio (m/z) as the desired product.

  • Reference Standard: Compare the retention time of your impurity with a commercially available standard of the suspected isomer (e.g., 2-Fluoro-4-methoxybenzoic acid).

  • Advanced NMR: Techniques like 2D-NMR (COSY, HMBC, NOESY) can help elucidate the exact substitution pattern on the aromatic ring to definitively identify the structure of the impurity.

Q3: What is the most effective method for removing the 2-Fluoro-4-methoxybenzoic acid isomer?

A3: Recrystallization is a highly effective and scalable method for removing the 2-Fluoro-4-methoxybenzoic acid isomer.[3][4] This is due to the significant difference in physical properties, particularly the melting point and likely solubility, between the two isomers. The desired product, this compound, has a considerably lower melting point than the 2-fluoro isomer, suggesting different crystal lattice energies and solubilities that can be exploited for separation.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography is a viable, albeit often less scalable, method for purifying this compound from its isomers.[3] Due to the differences in polarity imparted by the positions of the electron-donating methoxy group and the electron-withdrawing fluoro and carboxylic acid groups, the isomers will interact differently with the stationary phase. A typical setup would involve silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Poor regioselectivity in the synthetic reaction leading to a high percentage of isomeric byproducts.1. Optimize Reaction Conditions: Adjust temperature, catalyst, or solvent to favor the formation of the desired 4-fluoro-2-methoxy isomer. 2. Purify via Recrystallization: Proceed with the recrystallization protocol outlined below to separate the isomers.
Isomers Co-crystallize During Recrystallization The chosen solvent system is not optimal for differentiating the solubilities of the isomers.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, ethyl acetate, ethanol/water mixtures). 2. Adjust Cooling Rate: A slower cooling rate can promote the formation of purer crystals. Try cooling the solution gradually to room temperature and then to 0-4°C.
Poor Yield After Purification The desired product has significant solubility in the mother liquor, or multiple purification steps were required.1. Concentrate Mother Liquor: Concentrate the filtrate from your recrystallization and attempt a second crop of crystals. Check the purity of this second crop by HPLC. 2. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize recovery upon cooling.
Unable to Separate Isomers by Column Chromatography The polarity difference between the isomers is insufficient for separation with the chosen mobile phase.1. Adjust Mobile Phase: Use a shallower gradient or an isocratic elution with a finely tuned solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate with 0.1% acetic acid). 2. Change Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica.

Data Presentation: Isomer Properties

A comparison of the physical properties of the target compound and its most common isomer highlights the feasibility of separation by physical methods.

CompoundStructureMolecular WeightMelting Point (°C)Boiling Point (°C)
This compound (Target)this compound170.14134 - 139[5]93 (at 10 Torr)[5]
2-Fluoro-4-methoxybenzoic acid (Isomer)2-Fluoro-4-methoxybenzoic acid170.14194 - 198[6]~258 (at 760 Torr)[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to separate this compound from the higher-melting 2-Fluoro-4-methoxybenzoic acid isomer by leveraging their differential solubilities.

Materials:

  • Crude this compound (containing isomers)

  • Toluene (or an alternative solvent like an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude acid mixture into an Erlenmeyer flask. For every 1 gram of crude material, add 3-4 mL of toluene.[4]

  • Heating: Attach a condenser to the flask and heat the mixture to reflux with gentle stirring until all the solid has dissolved. If the solid does not dissolve completely, add small additional volumes of the solvent until a clear solution is achieved at reflux.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The desired, less soluble product at lower temperatures should begin to crystallize. Avoid rapid cooling, as it can trap impurities.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystallized solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble isomer.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the final product and the mother liquor by HPLC or melting point determination to assess the efficiency of the separation.

Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a PDA or UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the acid in a 50:50 mixture of acetonitrile and water.

  • Injection: Inject 5-10 µL of the sample.

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection: Monitor at 254 nm. The two isomers should show distinct retention times.

Visualizations

Synthesis and Isomer Formation Pathway

This diagram illustrates a generalized synthetic route starting from 3-fluoroanisole, showing how non-regioselective carboxylation can lead to the desired product and its primary isomer.

G reactant reactant product product isomer isomer intermediate intermediate A 3-Fluoroanisole B Carboxylation Reaction (e.g., Friedel-Crafts or Directed Ortho-metalation) A->B + CO2 source C Mixture of Isomers B->C Non-regioselective addition D This compound (Desired Product) C->D Purification Step E 2-Fluoro-4-methoxybenzoic acid (Isomeric Impurity) C->E

Caption: Generalized synthesis pathway illustrating isomer formation.

Workflow for Isomer Removal and Analysis

This workflow provides a logical sequence of steps for a researcher to follow when faced with an impure product mixture after synthesis.

G start_node start_node process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node start Crude Product Post-Synthesis check_purity Analyze Purity (HPLC / NMR) start->check_purity is_pure Purity > 99%? check_purity->is_pure recrystallize Perform Recrystallization (Protocol 1) is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes recheck_purity Re-analyze Purity recrystallize->recheck_purity is_pure_after_recrys Purity > 99%? recheck_purity->is_pure_after_recrys chromatography Column Chromatography is_pure_after_recrys->chromatography No is_pure_after_recrys->final_product Yes chromatography->final_product failed Re-evaluate Synthesis

Caption: Decision workflow for purification and analysis.

References

Technical Support Center: 4-Fluoro-2-methoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common impurities encountered during the synthesis of 4-Fluoro-2-methoxybenzoic acid, along with troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and their associated common impurities?

A1: Two common synthetic routes for this compound are the Friedel-Crafts acylation of 3-fluorotoluene and the methylation of 4-fluoro-2-hydroxybenzoic acid. Each route has a distinct impurity profile.

  • Route 1: Friedel-Crafts Acylation of 3-Fluorotoluene: This method involves the acylation of 3-fluorotoluene followed by hydrolysis. The primary impurities include positional isomers, unreacted starting materials, and hydrolysis byproducts.[1]

  • Route 2: Methylation of 4-Fluoro-2-hydroxybenzoic Acid: This route involves the methylation of the hydroxyl group of 4-fluoro-2-hydroxybenzoic acid. Common impurities arise from incomplete or over-methylation.

Q2: My final product has a low melting point and a broad melting range. What is the likely cause?

A2: A low and broad melting point is a strong indicator of impurities. The presence of isomeric impurities, residual starting materials, or byproducts can disrupt the crystal lattice of the final product, leading to these observations.

Q3: The color of my this compound is off-white or yellowish. How can I decolorize it?

A3: Discoloration is typically caused by trace amounts of colored organic impurities, which may be byproducts from side reactions. Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities.

Q4: I am observing an isomeric impurity that is difficult to remove by standard recrystallization. What are my options?

A4: Positional isomers, such as 2-fluoro-4-methoxybenzoic acid which can form during the Friedel-Crafts acylation route, can be challenging to separate due to similar physical properties.[1] In such cases, techniques like fractional crystallization or preparative chromatography (e.g., HPLC) may be necessary.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Presence of Isomeric Impurities (e.g., 2-Fluoro-4-methoxybenzoic acid)
  • Likely Cause:

    • Friedel-Crafts Acylation Route: The substitution pattern on the starting material (3-fluorotoluene) can lead to the formation of both the desired ortho-isomer and the para-isomer.[1]

  • Troubleshooting Steps:

    • Reaction Condition Optimization: Carefully control the reaction temperature and catalyst (e.g., anhydrous aluminum trichloride) concentration to favor the formation of the desired isomer.

    • Purification:

      • Fractional Recrystallization: Utilize a solvent system where the solubility difference between the isomers is maximized. This may require screening various solvents.

      • Preparative Chromatography: For high-purity requirements, preparative HPLC can be employed to separate the isomers.

Issue 2: Residual Starting Material
  • Likely Cause:

    • Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry of reagents, or deactivation of the catalyst.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

    • Reagent Stoichiometry: Ensure a slight excess of the acylating or methylating agent is used.

    • Reaction Time: Extend the reaction time until the starting material is consumed.

Issue 3: Presence of Hydrolysis Byproducts or Incomplete Methylation Products
  • Likely Cause:

    • Friedel-Crafts Route: Incomplete hydrolysis of the intermediate ketone.

    • Methylation Route: Incomplete methylation of 4-fluoro-2-hydroxybenzoic acid.

  • Troubleshooting Steps:

    • Ensure Complete Reaction:

      • For hydrolysis, ensure adequate base concentration and reaction time.

      • For methylation, optimize the amount of methylating agent and reaction conditions.

    • Purification: These impurities often have different polarities from the desired product and can typically be removed by recrystallization or column chromatography.

Issue 4: Product Discoloration
  • Likely Cause:

    • Formation of colored byproducts from side reactions, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

    • Avoid High Temperatures: If possible, conduct the reaction and purification at lower temperatures to minimize the formation of colored byproducts.

Summary of Potential Impurities

Impurity Source (Synthetic Route) Typical Analytical Method Mitigation and Removal
2-Fluoro-4-methoxybenzoic acidFriedel-Crafts AcylationHPLC, GC-MSOptimize reaction selectivity, fractional crystallization, preparative HPLC
3-FluorotolueneFriedel-Crafts AcylationGC-MSEnsure complete reaction, purification by recrystallization
2,2,2-Trichloro-1-(4-fluoro-2-methoxyphenyl)ethanoneFriedel-Crafts AcylationHPLC, GC-MSEnsure complete hydrolysis
4-Fluoro-2-hydroxybenzoic acidMethylationHPLCEnsure complete methylation, purification by recrystallization
Methyl 4-fluoro-2-methoxybenzoateMethylationHPLC, GC-MSEnsure complete hydrolysis of any ester formed
Residual SolventsBoth routesGC-MS (Headspace)Proper drying of the final product under vacuum

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the detection and quantification of non-volatile impurities, including isomeric impurities and starting materials.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase (initial conditions). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify volatile organic compounds used as solvents during the synthesis.

  • Instrumentation:

    • GC-MS system with a headspace autosampler

  • Column:

    • DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp at 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analysis.

Protocol 3: Purification by Recrystallization

This is a standard procedure to purify the crude this compound.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective.

  • Procedure:

    • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

    • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

    • Drying: Dry the purified crystals in a vacuum oven.

Visualizing Impurity Formation Pathways

The following diagrams illustrate the potential formation of key impurities in the two primary synthetic routes.

G cluster_0 Route 1: Friedel-Crafts Acylation 3-Fluorotoluene 3-Fluorotoluene Ketone_Intermediate 2,2,2-Trichloro-1-(4-fluoro- 2-methoxyphenyl)ethanone 3-Fluorotoluene->Ketone_Intermediate Friedel-Crafts Acylation Isomeric_Ketone Isomeric Ketone Intermediate 3-Fluorotoluene->Isomeric_Ketone Side Reaction Unreacted_Start_1 Unreacted 3-Fluorotoluene 3-Fluorotoluene->Unreacted_Start_1 Acyl_Chloride Trichloroacetyl Chloride Acyl_Chloride->Ketone_Intermediate Product_1 4-Fluoro-2-methoxybenzoic acid Ketone_Intermediate->Product_1 Hydrolysis Isomeric_Impurity 2-Fluoro-4-methoxybenzoic acid Isomeric_Ketone->Isomeric_Impurity Hydrolysis

Caption: Impurity formation in the Friedel-Crafts acylation route.

G cluster_1 Route 2: Methylation Start_2 4-Fluoro-2-hydroxybenzoic acid Product_2 4-Fluoro-2-methoxybenzoic acid Start_2->Product_2 Methylation Incomplete_Methylation Unreacted Starting Material Start_2->Incomplete_Methylation Methylating_Agent Methylating Agent Methylating_Agent->Product_2 Over_Methylation Methyl 4-fluoro-2- methoxybenzoate Product_2->Over_Methylation Side Reaction

Caption: Impurity formation in the methylation route.

G Crude_Product Crude 4-Fluoro-2- methoxybenzoic Acid Analysis Impurity Analysis (HPLC, GC-MS) Crude_Product->Analysis Identify_Impurities Identify & Quantify Impurities Analysis->Identify_Impurities Select_Purification Select Purification Method Identify_Impurities->Select_Purification Recrystallization Recrystallization Select_Purification->Recrystallization Chromatography Preparative Chromatography Select_Purification->Chromatography Pure_Product Pure 4-Fluoro-2- methoxybenzoic Acid Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for impurity analysis and purification.

References

Technical Support Center: HPLC Analysis of 4-Fluoro-2-methoxybenzoic Acid for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Fluoro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for analyzing the purity of this compound?

A typical starting point for analyzing this compound is a reversed-phase HPLC method. Given its aromatic and acidic nature, a C18 column is a suitable stationary phase. The mobile phase should consist of an aqueous component with an acidic modifier to control the ionization of the carboxylic acid group, mixed with an organic solvent like acetonitrile or methanol. A gradient elution is often employed to ensure good separation of the main compound from any potential impurities.

Q2: How should I prepare a sample of this compound for HPLC analysis?

Proper sample preparation is crucial to avoid issues like peak distortion and column plugging. It is best to dissolve the sample in a solvent that is compatible with the initial mobile phase composition.[1] If the sample solvent is stronger than the mobile phase, it can lead to peak shape problems.[1][2] A common practice is to use a mixture of water and the organic solvent used in the mobile phase (e.g., 50:50 acetonitrile:water) as the diluent. After dissolution, the sample should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulates before injection.[3]

Q3: My peak for this compound is tailing. What are the most common causes and solutions?

Peak tailing is a common issue for acidic compounds like this compound.[4] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns.[1][2][4]

Key solutions include:

  • Lowering Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) using an acid modifier like phosphoric acid or formic acid ensures the carboxylic acid group is fully protonated, minimizing undesirable interactions.[2][5]

  • Using an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which significantly reduces the potential for secondary interactions and improves peak shape.[6][7]

  • Optimizing Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.

Q4: I am observing "ghost peaks" in my chromatogram during blank runs. What is the likely cause?

Ghost peaks that appear in blank injections are typically caused by carryover from a previous, more concentrated sample. This can happen if the injection port or column is not adequately cleaned between runs. To resolve this, implement a robust needle wash protocol using a strong solvent. In some cases, multiple blank injections may be necessary to completely flush the system.

Q5: Why is a forced degradation study necessary for a purity method, and what does it involve?

Forced degradation (or stress testing) is a mandatory study required by regulatory bodies like the ICH to demonstrate the stability-indicating nature of an analytical method.[8][9] The goal is to intentionally degrade the drug substance under various stress conditions to ensure that the HPLC method can effectively separate the intact drug from its degradation products, thus proving its specificity.[10][11] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and light exposure.[8]

Troubleshooting Guides

Issue: Poor Peak Shape (Significant Tailing)

Question: My chromatogram for this compound shows a peak with a tailing factor greater than 1.5. What is the systematic approach to diagnose and resolve this issue?

Answer: Significant peak tailing compromises the accuracy of integration and quantification.[2] A systematic approach is necessary to identify the root cause, which can be chemical or instrumental.[1] The following workflow can guide your troubleshooting process.

G cluster_chem Chemical Troubleshooting cluster_phys Physical/Instrumental Troubleshooting start Peak Tailing Observed (Tf > 1.5) check_ph Check Mobile Phase pH Is it > 2 units from pKa? (Recommended pH 2-3) start->check_ph check_buffer Check Buffer Is concentration adequate (e.g., 10-50 mM)? check_ph->check_buffer Yes chem_resolved Peak Shape Improved check_ph->chem_resolved No, Adjust pH check_column_chem Evaluate Column Chemistry Using an end-capped or high-purity silica column? check_buffer->check_column_chem Yes check_buffer->chem_resolved No, Adjust Buffer check_column_chem->chem_resolved No, Change Column check_overload Check for Column Overload Does peak shape improve with sample dilution? check_column_chem->check_overload check_frit Inspect Column Frit Is there a blockage? check_overload->check_frit No phys_resolved Peak Shape Improved check_overload->phys_resolved Yes, Dilute Sample check_void Check for Column Void Does reversing/washing column help? check_frit->check_void No check_frit->phys_resolved Yes, Replace Frit check_void->phys_resolved Yes, Replace Column

A logical workflow for troubleshooting peak tailing.
Issue: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What should I check?

Answer: Retention time variability can affect peak identification and reproducibility. The most common causes are related to the mobile phase, the pump, or column equilibration.[12]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and degassed thoroughly to prevent bubble formation, which can affect pump performance.[13] If using buffers, confirm the pH is consistent batch-to-batch.

  • Pump Performance: Check for leaks in the pump heads and ensure the check valves are functioning correctly. A fluctuating pressure reading often accompanies inconsistent flow rates.

  • Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[12] If running a gradient, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).

  • Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can cause shifts in retention.[13]

Issue: High System Backpressure

Question: The HPLC system pressure has suddenly increased significantly. What are the likely causes and how can I resolve this?

Answer: A sudden increase in backpressure indicates a blockage somewhere in the flow path.[14]

  • Identify the Source: Systematically disconnect components starting from the detector and working backward towards the pump to isolate the source of the blockage. A significant pressure drop after disconnecting a component indicates it is the cause.

  • Column Frit Blockage: The most common cause is a plugged inlet frit on the analytical column, often from particulate matter in the sample.[14] Try back-flushing the column (if the manufacturer allows) to dislodge the blockage. If this fails, the frit may need to be replaced.

  • Guard Column: If you are using a guard column, it may be blocked. Replacing the guard column is a quick way to check if it is the source of the high pressure.

  • Tubing: Check for any pinched or blocked tubing between the injector and the column.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a starting point for the development of a stability-indicating HPLC method.

Parameter Condition
Instrument HPLC System with UV/Vis or Diode Array Detector
Column C18, 4.6 x 150 mm, 5 µm (End-capped)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: Hold at 80% B18-19 min: 80% to 20% B19-25 min: Hold at 20% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stress testing to evaluate the stability-indicating properties of the HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add an equal volume of 0.1 N HCl. Heat at 60°C and take samples at various time points (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.[8]

  • Base Hydrolysis: Dissolve the sample and add an equal volume of 0.1 N NaOH. Heat at 60°C and sample at various time points. Neutralize with 0.1 N HCl before HPLC analysis.[8]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction and take samples at appropriate intervals.[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in an oven.[8] Sample at different time points, dissolve in the sample diluent, and analyze.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to a light source providing at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[8] A control sample should be wrapped in aluminum foil to protect it from light.

Data Presentation

Table 1: Interpretation of Peak Tailing Factor (Tf)

The Tailing Factor (or Asymmetry Factor) is a quantitative measure of peak shape. A perfectly symmetrical peak has a Tf of 1.0.

Tailing Factor (Tf) Value Peak Shape Interpretation Recommendation
1.0Symmetrical (Ideal)Excellent peak shape.
> 1.0 - 1.2Minor TailingGenerally acceptable for most applications.
> 1.2 - 1.5Significant TailingMethod optimization is recommended.[1]
> 1.5Severe TailingMethod optimization is necessary.[1]
Table 2: Summary of Typical Forced Degradation Conditions
Stress Condition Typical Reagents and Parameters Purpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).[8]To evaluate degradation in acidic conditions.[8]
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).[8]To assess degradation in alkaline conditions.[8]
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂).[8]To test susceptibility to oxidative degradation.[8]
Thermal Degradation 40°C to 80°C, often at elevated humidity.[8]To determine the effect of heat on the drug substance.[8]
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[8]To evaluate degradation upon light exposure.

References

Troubleshooting low yield in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or no yield in a Friedel-Crafts acylation reaction?

Low yields in Friedel-Crafts acylation can often be attributed to several key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and therefore, is highly sensitive to the electronic nature of the aromatic substrate. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃, or carbonyl groups) on the aromatic ring deactivates it, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[1][2]

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous conditions throughout the experimental setup.

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2][3]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction's success. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions, decomposition of starting materials or products, and reduced yield.[1][2]

  • Poor Reagent Quality: The purity of the aromatic substrate, the acylating agent (acyl chloride or anhydride), and the solvent is paramount. Impurities can lead to undesirable side reactions and the formation of byproducts, ultimately lowering the yield of the desired product.[1][2]

Q2: I am observing the formation of multiple products. What could be the cause?

While Friedel-Crafts acylation is generally less prone to poly-substitution compared to Friedel-Crafts alkylation, the formation of multiple products can still occur under certain conditions:

  • Polysubstitution: With highly activated aromatic rings, such as phenols or anilines, more than one acyl group can be introduced onto the ring. Although the first acyl group is deactivating, the high reactivity of the initial substrate may still allow for a second acylation to occur.

  • Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the substituent on the ring and steric hindrance will determine the major product(s).

  • Fries Rearrangement: When acylating phenols, O-acylation can occur first, followed by a Lewis acid-catalyzed Fries rearrangement to yield a mixture of ortho- and para-hydroxyaryl ketones.

Q3: Can I use an amine-substituted aromatic compound (e.g., aniline) in a Friedel-Crafts acylation?

Direct Friedel-Crafts acylation of aromatic amines is generally unsuccessful. The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base and complexes with the Lewis acid catalyst.[4] This complexation deactivates the aromatic ring by placing a positive charge on the nitrogen, making it strongly electron-withdrawing and thus unreactive towards electrophilic aromatic substitution. To perform an acylation on an aromatic amine, the amino group must first be protected, for example, by converting it to an amide. The amide is less basic and its deactivating effect is weaker, allowing the acylation to proceed. The protecting group can then be removed in a subsequent step.

Q4: My starting material is a phenol. What precautions should I take?

Phenols present challenges in Friedel-Crafts acylation. The hydroxyl group is a strong activating group, which can lead to polysubstitution. Additionally, the Lewis acid can coordinate with the hydroxyl group. A common strategy to circumvent these issues is to protect the hydroxyl group as an ester before carrying out the acylation. The ester group can then be cleaved to regenerate the phenol after the acylation is complete.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yield issues in your Friedel-Crafts acylation experiments.

Troubleshooting_Workflow start Low Yield Observed check_substrate Is the aromatic substrate deactivated? start->check_substrate check_conditions Are the reaction conditions anhydrous? check_substrate->check_conditions No solution_substrate Consider using a more activated substrate or a more potent catalytic system. check_substrate->solution_substrate Yes check_catalyst_amount Is the catalyst loading sufficient? check_conditions->check_catalyst_amount Yes solution_conditions Thoroughly dry all glassware, use anhydrous solvents, and fresh reagents. check_conditions->solution_conditions No check_temperature Is the reaction temperature optimized? check_catalyst_amount->check_temperature Yes solution_catalyst_amount Increase catalyst loading to stoichiometric or greater amounts. check_catalyst_amount->solution_catalyst_amount No check_reagents Are the reagents of high purity? check_temperature->check_reagents Yes solution_temperature Systematically vary the temperature to find the optimum. check_temperature->solution_temperature No solution_reagents Purify starting materials and use freshly opened acylating agents. check_reagents->solution_reagents No end_good Yield Improved check_reagents->end_good Yes solution_substrate->end_good solution_conditions->end_good solution_catalyst_amount->end_good solution_temperature->end_good solution_reagents->end_good

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of Friedel-Crafts acylation.

Table 1: Effect of Lewis Acid Catalyst on the Acylation of Anisole

EntryLewis AcidCatalyst Loading (mol%)Yield (%)Reference
1AlCl₃100>95General Knowledge
2FeCl₃1094[5]
3ZnCl₂1065[5]
4BF₃·OEt₂100~80[6]
5SnCl₄100ModerateGeneral Knowledge

Table 2: Influence of Solvent on the Acetylation of 2-Methylnaphthalene

EntrySolventYield of 2-acetyl-6-methylnaphthalene (%)Yield of 1-acetyl-2-methylnaphthalene (%)Reference
1Nitrobenzene61.85.6[7]
2Dichloromethane25.435.2[7]
3n-HexaneLowLow[7]
41,1,2,2-Tetrachloroethane55.4 (total yield, 50% 2,6-isomer)[8]
52-Nitropropane78.6 (total yield, 89% 2,6-isomer)[8]

Table 3: Effect of Temperature on the Friedel-Crafts Alkylation of Toluene

Note: Data for alkylation is presented here to illustrate the general principle of temperature effects, which are also crucial in acylation.

EntryTemperature (°C)% ortho% meta% paraReference
10541729[9]
22536928[9]

Experimental Protocols

Protocol 1: High-Yield Acylation of Toluene with Acetyl Chloride

This protocol describes a standard procedure for the Friedel-Crafts acylation of toluene to produce 4-methylacetophenone.

Materials:

  • Toluene (freshly distilled)

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. The apparatus should be protected from atmospheric moisture with drying tubes.

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) to the round-bottom flask, followed by 15 mL of anhydrous dichloromethane. Cool the suspension to 0°C in an ice/water bath.[10][11]

  • Acyl Chloride Addition: Prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10 minutes, maintaining the temperature below 10°C.[10][11]

  • Aromatic Substrate Addition: Dissolve toluene (0.050 mol) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[10][11]

  • Work-up: Carefully pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl. Transfer the mixture to a separatory funnel.[10][11]

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with 20 mL of dichloromethane. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The product can be purified by distillation or column chromatography.

Experimental_Workflow setup 1. Reaction Setup (Anhydrous Conditions) catalyst 2. Catalyst Suspension (e.g., AlCl3 in DCM, 0°C) setup->catalyst acyl_addition 3. Dropwise Addition of Acylating Agent catalyst->acyl_addition substrate_addition 4. Dropwise Addition of Aromatic Substrate acyl_addition->substrate_addition reaction 5. Reaction at Room Temperature substrate_addition->reaction workup 6. Quenching with Ice/HCl reaction->workup extraction 7. Extraction and Washing workup->extraction purification 8. Drying, Solvent Removal, and Purification extraction->purification

Protocol 2: Acylation of Furan with Acetic Anhydride

Furan is sensitive to strong acids, so milder catalysts are required for its acylation.

Materials:

  • Furan

  • Acetic anhydride

  • Chromium-exchanged dodecatungstophosphoric acid on K-10 clay (20% w/w Cr₀.₆₆-DTP/K-10) or another mild Lewis acid like zinc chloride.

  • Solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the furan and the acylating agent (acetic anhydride).

  • Catalyst Addition: Add the solid catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (optimization may be required) and monitor the progress by TLC or GC. An 88% conversion with 100% selectivity to 2-acyl furan can be achieved with the specified chromium catalyst.[12]

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the solid catalyst.

  • Purification: The filtrate can be washed with a mild base (e.g., sodium bicarbonate solution) and water, dried, and the solvent evaporated. The product can be further purified by distillation or chromatography.

Signaling Pathways and Logical Relationships

Reaction_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Deactivation acyl_halide R-CO-Cl acylium_ion [R-C=O]+[AlCl4]- acyl_halide->acylium_ion + AlCl3 lewis_acid AlCl3 aromatic_ring Ar-H sigma_complex Sigma Complex aromatic_ring->sigma_complex + [R-C=O]+ product Ar-CO-R sigma_complex->product - H+ product_complex Product-Catalyst Complex (Inactive) product->product_complex + AlCl3

References

Technical Support Center: Catalyst Selection for Ortho-Alkylation of Fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the ortho-alkylation of fluorophenols.

Troubleshooting Guide

Q1: I am experiencing low to no yield in the ortho-alkylation of my fluorophenol substrate. What are the potential causes and solutions?

A1: Low or no yield in the ortho-alkylation of fluorophenols can stem from several factors, primarily related to catalyst selection and reaction conditions.

  • Catalyst Incompatibility: The chosen catalyst may not be suitable for activating fluorophenols. For instance, while a dual catalytic system of Palladium on carbon (Pd/C) and Scandium trifluoromethanesulfonate (Sc(OTf)₃) is effective for many phenols, it can give unsatisfactory yields with electron-withdrawing groups like fluorine.[1] This is often due to the deactivating effect of the fluorine atom on the aromatic ring.

    • Solution: Consider switching to a catalyst system with higher functional group tolerance. Rhenium-catalyzed reactions, using Dirhenium decacarbonyl (Re₂(CO)₁₀), have demonstrated high tolerance for fluoro substituents and excellent ortho-selectivity.[2]

  • Dehalogenation Side Reaction: A significant side reaction that can lead to low yields is the removal of the fluorine atom (dehalogenation) from the phenol.[1]

    • Solution: Employing a milder catalyst or optimizing reaction conditions (e.g., lower temperature, shorter reaction time) might suppress this side reaction. The Re₂(CO)₁₀ system is a good alternative as it is less prone to causing dehalogenation.[2]

  • Steric Hindrance: If your fluorophenol has bulky substituents near the ortho position, this can sterically hinder the approach of the alkylating agent.

    • Solution: The choice of alkylating agent and catalyst is crucial. Less bulky alkylating agents or a catalyst with a smaller ligand sphere might be beneficial.

  • Catalyst Deactivation: Impurities in the reactants or solvent can poison the catalyst.

    • Solution: Ensure all reactants and solvents are of high purity and are appropriately dried and degassed.

Q2: My reaction is producing a mixture of ortho- and para-alkylated products, with low selectivity for the ortho-isomer. How can I improve ortho-selectivity?

A2: Achieving high ortho-selectivity is a common challenge in Friedel-Crafts alkylation.[2]

  • Inadequate Catalyst Directing Effect: The catalyst's ability to direct the alkylation to the ortho position is critical.

    • Solution: The Re₂(CO)₁₀ catalyst system is highly effective in directing alkylation exclusively to the ortho-position of phenols.[2] This is a key advantage over traditional Lewis acid catalysts which often yield mixtures of isomers.[2] Another approach involves using catalysts with directing groups that coordinate to the phenolic hydroxyl group and position the alkylating agent for ortho-attack. Rhodium(III)-catalyzed systems with a pyridyl directing group have shown excellent ortho-selectivity.

Q3: I am observing the formation of poly-alkylated products. How can I favor mono-alkylation?

A3: Poly-alkylation is a common issue with highly active catalysts and reactive phenols.

  • Catalyst and Reaction Control: The reaction may be proceeding too quickly, leading to multiple alkylations.

    • Solution: The Re₂(CO)₁₀ catalyzed reaction has been shown to stop at the first introduction of an alkyl chain, even with an excess of the alkene, thus preventing further alkylation.[2] Alternatively, you can try adjusting the stoichiometry of your reactants, using a smaller excess of the alkylating agent, or lowering the reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is recommended for the ortho-alkylation of a 4-fluorophenol with a primary alcohol?

A1: For the ortho-alkylation of 4-fluorophenol with a primary alcohol, a Dirhenium decacarbonyl (Re₂(CO)₁₀) catalyst is highly recommended. This catalyst system has demonstrated high functional group tolerance, including for fluorinated phenols, and provides excellent ortho-selectivity, avoiding common side reactions like dehalogenation and poly-alkylation.[2] While a Pd/C and Sc(OTf)₃ dual system can be used, it may result in lower yields due to the deactivating nature of the fluorine substituent and potential dehalogenation.[1]

Q2: What are the key advantages of using a Re₂(CO)₁₀ catalyst over traditional Lewis acids like AlCl₃?

A2: The Re₂(CO)₁₀ catalyst offers several advantages over traditional Lewis acids for the ortho-alkylation of phenols:[2]

  • High Ortho-Selectivity: It directs alkylation exclusively to the ortho position.

  • Mono-alkylation Control: The reaction stops after the first alkylation, preventing the formation of poly-alkylated byproducts.

  • High Functional Group Tolerance: It is compatible with a wide range of functional groups, including fluoro, chloro, and alkoxy groups.

  • Milder Reaction Conditions: While still requiring elevated temperatures, it avoids the use of highly corrosive and water-sensitive Lewis acids.

Q3: Can I reuse the catalyst for the ortho-alkylation of fluorophenols?

A3: Catalyst reusability depends on the specific catalyst system. For heterogeneous catalysts like Pd/C, recovery and reuse are often possible. For homogeneous catalysts like Re₂(CO)₁₀, recovery can be more challenging and may require specific workup procedures. It is recommended to consult the specific literature for the catalyst system you are using to determine its reusability.

Data Presentation

Table 1: Comparison of Catalytic Systems for Ortho-Alkylation of Phenols

Catalyst SystemSubstrate ExampleAlkylating AgentYield (%)SelectivityKey Remarks
Pd/C (2 mol %), Sc(OTf)₃ (3 mol %)4-Fluorophenol1-HexanolUnsatisfactoryOrthoLow yield due to dehalogenation and deactivating effect of fluorine.[1]
Re₂(CO)₁₀ (2.5 mol %)4-Fluorophenol1-DeceneGoodExclusively OrthoHigh functional group tolerance, reaction stops at mono-alkylation.[2]
AlCl₃ (stoichiometric)PhenolAlkeneVariableMixture of ortho, para, and poly-alkylated productsTraditional Lewis acid, often lacks selectivity.[2]

Experimental Protocols

1. General Procedure for Rhenium-Catalyzed Ortho-Alkylation of 4-Fluorophenol with an Alkene

This protocol is adapted from a general procedure for the ortho-alkylation of phenols using Re₂(CO)₁₀.[2]

Materials:

  • 4-Fluorophenol

  • Alkene (e.g., 1-decene)

  • Dirhenium decacarbonyl (Re₂(CO)₁₀)

  • Anhydrous mesitylene (solvent)

  • Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 mmol), the alkene (1.5 mmol), and Dirhenium decacarbonyl (Re₂(CO)₁₀, 0.025 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous mesitylene (5 mL) via syringe under an argon atmosphere.

  • Heat the reaction mixture to 160 °C in a preheated oil bath and stir for 24-48 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired ortho-alkylated fluorophenol.

Mandatory Visualization

Catalyst_Selection_Workflow Start Start: Ortho-alkylation of a fluorophenol Substrate_Check Is the fluorophenol a deactivated substrate? Start->Substrate_Check Catalyst_Choice Select Catalyst System Substrate_Check->Catalyst_Choice Yes Re_System Re₂(CO)₁₀ (High functional group tolerance) Catalyst_Choice->Re_System Recommended Pd_Sc_System Pd/C + Sc(OTf)₃ (Potential for low yield) Catalyst_Choice->Pd_Sc_System Alternative Reaction Perform Reaction Re_System->Reaction Pd_Sc_System->Reaction Analysis Analyze Results (Yield, Selectivity) Reaction->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot Success Successful Ortho-Alkylation Troubleshoot->Success No Low_Yield Issue: Low Yield / Dehalogenation Troubleshoot->Low_Yield Yes, Low Yield Poor_Selectivity Issue: Poor Selectivity Troubleshoot->Poor_Selectivity Yes, Poor Selectivity Low_Yield->Catalyst_Choice Re-evaluate Catalyst Poor_Selectivity->Catalyst_Choice Re-evaluate Catalyst

Caption: Catalyst selection workflow for ortho-alkylation of fluorophenols.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Reactants & Catalyst (Fluorophenol, Alkene, Re₂(CO)₁₀) b 2. Evacuate & Backfill with Argon a->b c 3. Add Anhydrous Solvent b->c d 4. Heat to 160 °C (24-48 hours) c->d e 5. Monitor by TLC/GC d->e f 6. Cool to Room Temperature e->f g 7. Remove Solvent f->g h 8. Column Chromatography g->h i Product: Ortho-alkylated Fluorophenol h->i

Caption: Experimental workflow for Re₂(CO)₁₀-catalyzed ortho-alkylation.

References

Controlling temperature in diazotization reactions for fluorobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling temperature during the diazotization of aminobenzoic acids for the synthesis of fluorobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining a low temperature so critical in diazotization reactions for preparing fluorobenzoic acids?

A1: Maintaining a low temperature, typically between 0-5 °C, is crucial because the intermediate diazonium salts are thermally unstable.[1][2] At temperatures above this range, the diazonium salt can rapidly decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired fluorobenzoic acid.[1][3][4]

Q2: What is the optimal temperature range for the diazotization of aminobenzoic acids?

A2: The widely recommended optimal temperature range for the diazotization of aminobenzoic acids is 0-5 °C.[1][5][6] This temperature range is low enough to prevent the significant decomposition of the unstable diazonium salt.[2][5]

Q3: What are the visible signs that the reaction temperature is too high?

A3: Several visual cues can indicate a loss of temperature control. These include a change in the reaction mixture's color to dark brown or black, the evolution of gas (nitrogen), and the formation of oily or tarry substances.[1][3][7] The evolution of brown fumes (NO₂) can also suggest the decomposition of nitrous acid at elevated temperatures.[7]

Q4: How can I effectively control the temperature of my exothermic diazotization reaction?

A4: To manage the heat generated during this exothermic reaction, it is essential to use an efficient cooling method, such as an ice-salt bath.[7] Additionally, the sodium nitrite solution should be pre-cooled and added slowly (dropwise) to the acidic solution of the aminobenzoic acid with vigorous stirring to dissipate heat and prevent localized hotspots.[7][8]

Q5: Is it possible to isolate the diazonium salt intermediate?

A5: It is strongly advised not to isolate diazonium salts in a dry, solid form as they can be explosive.[6][7] For safety and practicality, the diazonium salt should be prepared in situ and used immediately in the subsequent step of the synthesis while being kept in the cold aqueous solution.[2][7] However, some diazonium salts with non-nucleophilic counterions, like tetrafluoroborates (used in the Balz-Schiemann reaction), are more stable.[9][10]

Q6: What is the Balz-Schiemann reaction and its relevance to synthesizing fluorobenzoic acids?

A6: The Balz-Schiemann reaction is a chemical process that transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[9] This method is a traditional and effective route for synthesizing fluorobenzoic acids.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the diazotization of aminobenzoic acids, with a focus on temperature-related issues.

Problem Potential Cause Suggested Solution
Low or No Product Yield The reaction temperature was too high, causing the decomposition of the diazonium salt intermediate.[1][7]Ensure the reaction flask is well-immersed in an ice-salt bath to maintain a temperature of 0-5 °C. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring. Continuously monitor the internal temperature of the reaction mixture with a thermometer.[7]
Reaction Mixture Turns Dark Brown, Black, or Tarry The diazonium salt has decomposed due to elevated temperatures, leading to the formation of phenolic byproducts or other side reactions.[1][7]Immediately check and lower the reaction temperature. Ensure slow and controlled addition of the sodium nitrite solution.[1] Verify that the reaction medium is sufficiently acidic, as low acidity can also lead to unwanted azo coupling reactions.[1]
Foaming or Vigorous Gas Evolution This indicates the decomposition of the diazonium salt, releasing nitrogen gas (N₂).[1][3]Immediately stop the addition of sodium nitrite and ensure the cooling system is functioning effectively to lower the reaction temperature.[8] The rate of sodium nitrite addition may have been too fast.[8]
Solid Precipitates Out of Solution During Diazotization The amine salt may not be fully soluble in the acid, or the diazonium salt itself is precipitating.Ensure enough acid is used to completely form the soluble salt of the amine. If the diazonium salt is precipitating, this can be normal in some cases; proceed to the next step, ensuring the mixture is well-stirred.

Experimental Protocol: Diazotization of an Aminobenzoic Acid for Fluorobenzoic Acid Synthesis (via Balz-Schiemann Reaction)

This protocol provides a general methodology for the diazotization of an aminobenzoic acid and its conversion to a fluorobenzoic acid.

Materials:

  • Aminobenzoic acid

  • Hydrochloric acid (HCl) or Fluoboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a beaker or flask, dissolve the aminobenzoic acid in dilute hydrochloric acid or fluoboric acid. Gentle heating may be necessary to achieve complete dissolution.[6]

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Diazotization:

    • Slowly add the chilled sodium nitrite solution dropwise to the cold amine salt solution using a dropping funnel.[5]

    • Continuously monitor the internal reaction temperature and maintain it between 0-5 °C throughout the addition.[7]

    • Vigorous stirring is essential to ensure efficient heat dissipation and mixing.[7]

  • Reaction Completion:

    • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.[1]

  • Subsequent Reaction (e.g., Thermal Decomposition for Fluorination):

    • The resulting cold solution containing the diazonium salt is then used immediately in the next step of the synthesis, such as thermal decomposition to yield the fluorobenzoic acid in the case of a diazonium tetrafluoroborate salt from the Balz-Schiemann reaction.[9]

Data Summary

Temperature RangeEffect on Diazonium Salt StabilityImpact on Yield of Fluorobenzoic AcidVisual Indicators
0-5 °C Relatively stable, minimal decomposition.[2]Optimal yield.The reaction mixture remains a clear or lightly colored solution.
5-10 °C Increased rate of decomposition.[6]Reduced yield.The solution may start to darken, and some gas evolution may be observed.[3]
>10 °C Rapid decomposition.[3]Significantly reduced yield, potential for complete reaction failure.Dark brown or black coloration, vigorous gas evolution, formation of tarry byproducts.[1][7]

Visual Guides

Troubleshooting_Diazotization_Temperature Troubleshooting Temperature Control in Diazotization start Start Diazotization check_temp Monitor Internal Temperature start->check_temp temp_ok Is Temperature 0-5 °C? check_temp->temp_ok visual_check Observe Reaction Mixture temp_ok->visual_check Yes stop_addition STOP NaNO2 Addition Immediately temp_ok->stop_addition No color_gas Dark Color or Gas Evolution? visual_check->color_gas continue_addition Continue Slow NaNO2 Addition color_gas->continue_addition No color_gas->stop_addition Yes continue_addition->check_temp reaction_complete Proceed to Next Step continue_addition->reaction_complete enhance_cooling Enhance Cooling: Add More Ice/Salt stop_addition->enhance_cooling reduce_rate Reduce Addition Rate enhance_cooling->reduce_rate check_stirring Ensure Vigorous Stirring reduce_rate->check_stirring check_stirring->check_temp

Caption: Troubleshooting workflow for temperature control.

References

Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the workup procedure for the synthesis of 4-fluoro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure after reacting the Grignard reagent with carbon dioxide?

The typical workup involves quenching the reaction mixture, which contains the magnesium carboxylate salt, with a dilute aqueous acid such as hydrochloric acid (HCl).[1] This protonates the carboxylate to form the desired carboxylic acid. The crude product is then typically extracted from the aqueous layer using an organic solvent.

Q2: Why is an acidic workup necessary?

The initial product of the Grignard reaction with CO2 is a magnesium carboxylate salt (R-COOMgBr). This salt is not the final carboxylic acid product. Adding a dilute acid neutralizes this salt, protonating the carboxylate to yield the neutral carboxylic acid (R-COOH), which can then be isolated.

Q3: What are common solvents for extracting the product after the acidic workup?

Ethereal solvents like diethyl ether or methyl-tert-butyl ether (MTBE) are commonly used for extraction.[1] The choice of solvent depends on the solubility of the product and its ability to separate cleanly from the aqueous layer.

Q4: How can I purify the crude this compound after extraction?

Recrystallization is a common and effective method for purifying the crude product.[2] Suitable solvents or solvent mixtures need to be determined experimentally, but common choices for benzoic acid derivatives include ethanol/water mixtures, toluene, or hexane/ethyl acetate.[3][4][5]

Q5: What are the expected physical properties of this compound?

This compound is typically a white to off-white crystalline solid.[6] It has a molecular weight of 170.14 g/mol .[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of product after workup. Incomplete Grignard reagent formation: Moisture in the reaction flask, impure magnesium, or unreactive starting halide can hinder the formation of the Grignard reagent.Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.[7] Use fresh, shiny magnesium turnings. Consider activating the magnesium with a small crystal of iodine.[7][8]
Premature quenching of the Grignard reagent: The Grignard reagent is a strong base and will react with any acidic protons present, such as from water.Use anhydrous solvents and ensure all reagents are dry.[8]
Inefficient carboxylation: The carbon dioxide (dry ice) may have absorbed atmospheric moisture. The Grignard solution was not added to a sufficient excess of dry ice.Use freshly crushed, high-quality dry ice. Pour the Grignard solution onto a large excess of crushed dry ice to ensure complete reaction.[1]
Product is an oil and does not crystallize. Presence of impurities: Impurities can lower the melting point of the product, causing it to "oil out."Re-dissolve the oil in a minimal amount of hot solvent and try adding a different anti-solvent slowly. Consider treating the solution with activated charcoal to remove colored impurities.[5]
Inappropriate recrystallization solvent: The boiling point of the solvent may be higher than the melting point of the product.Choose a solvent or solvent mixture with a lower boiling point.[5]
The final product is contaminated with a non-polar impurity. Formation of biphenyl side product: A common side reaction is the coupling of the Grignard reagent with the unreacted starting halide (Wurtz-type coupling).[7]During the workup, after acidification, the non-polar biphenyl impurity will remain in the organic layer. The desired carboxylic acid can be extracted into a basic aqueous solution (e.g., with NaOH), leaving the biphenyl in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.
The reaction mixture turns dark brown or black during the workup. Decomposition: Impurities or side reactions can lead to the formation of finely divided metal particles or other decomposition products.[8]While this may not always impact the final product, if the yield is low, consider optimizing the reaction conditions, such as temperature control during Grignard formation and addition to CO2.

Quantitative Data Summary

The following table presents representative data for the synthesis of benzoic acid via a Grignard reaction. The values for the synthesis of this compound may vary depending on the specific experimental conditions and scale.

ParameterValueNotes
Starting Material 1-Bromo-4-fluoro-2-methoxybenzeneA common precursor for the Grignard synthesis.
Typical Yield (Crude) 60-80%Highly dependent on reaction conditions and absence of moisture.
Purity (Crude) 85-95%Major impurity is often the corresponding biphenyl.
Yield (After Recrystallization) 50-70%Loss of product during recrystallization is expected.
Purity (Final Product) >98.0%As determined by GC or HPLC.[6]
Recrystallization Solvent Toluene / Ethanol-WaterToluene is a common choice for similar compounds.[2] An ethanol/water mixture is a versatile option for many carboxylic acids.[5][9]

Experimental Workflow

The following diagram illustrates a typical workup and purification procedure for the synthesis of this compound via a Grignard reaction.

Workup_Procedure reaction_mixture Reaction Mixture (Magnesium Carboxylate Salt in Ether) quench Quench (Add to ice-cold dilute HCl) reaction_mixture->quench separation Phase Separation (Separatory Funnel) quench->separation aqueous_layer Aqueous Layer (Discard) separation->aqueous_layer Lower Layer organic_layer Organic Layer (Contains Crude Product and Biphenyl Impurity) separation->organic_layer Upper Layer base_extraction Base Extraction (Add aq. NaOH) organic_layer->base_extraction organic_phase_2 Organic Layer (Biphenyl Impurity) base_extraction->organic_phase_2 Organic Phase aqueous_phase_2 Aqueous Layer (Sodium 4-Fluoro-2-methoxybenzoate) base_extraction->aqueous_phase_2 Aqueous Phase acidification Acidification (Add conc. HCl until pH 2-3) aqueous_phase_2->acidification precipitation Precipitation (Crude Product) acidification->precipitation filtration Filtration (Vacuum Filtration) precipitation->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (e.g., Toluene or Ethanol/Water) crude_product->recrystallization pure_product Pure Product (Crystals) recrystallization->pure_product

References

Technical Support Center: Stabilization of Diazonium Salt Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of diazonium salt intermediates. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the success and safety of your experiments.

Troubleshooting and FAQs

Q1: My diazonium salt solution is rapidly turning dark and evolving gas, even at low temperatures. What is happening and how can I prevent it?

A: Rapid darkening and gas evolution are clear indicators of diazonium salt decomposition. This is often caused by several factors that can be addressed through careful control of your reaction conditions.

  • Temperature Control: Aromatic diazonium salts are notoriously thermally unstable. It is crucial to maintain the reaction temperature below 5 °C, and ideally between 0-5 °C, throughout the diazotization and any subsequent reaction steps.[1][2] Exceeding this temperature range can lead to rapid, and sometimes explosive, decomposition.[1]

  • Excess Nitrous Acid: The presence of excess nitrous acid can accelerate decomposition.[2] It is recommended to use a stoichiometric amount of sodium nitrite for the diazotization.[2] You can test for excess nitrous acid using starch-potassium iodide paper and quench any excess with a small amount of urea or sulfamic acid.

  • Purity of Reagents: Impurities in the starting amine or solvents can catalyze decomposition. Ensure you are using reagents of high purity.

  • Light Exposure: Direct sunlight can promote the decomposition of diazonium salts.[2] It is advisable to conduct the reaction in a fume hood with the sash down or to wrap the reaction vessel in aluminum foil to protect it from light.

Q2: I need to isolate my diazonium salt for a subsequent reaction. How can I improve its stability in solid form?

A: While it is generally recommended to use diazonium salts in situ without isolation, some applications may require the solid salt. To enhance stability for isolation, consider the following:

  • Counterion Selection: The choice of counterion has a significant impact on the stability of the diazonium salt.[3] Small counterions like chloride lead to less stable and potentially explosive salts.[4] Larger, more charge-diffuse counterions such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) form significantly more stable, isolable salts.[1] Benzenediazonium tetrafluoroborate, for instance, is known to be one of the safer diazonium salts to handle.[1][5]

  • Formation of Double Salts: The stability of diazonium salts can be improved by forming double salts, for example, with zinc chloride.

  • Avoid Drying Completely: If you must isolate a diazonium salt, avoid drying it completely, as the dry solid can be shock-sensitive and prone to explosive decomposition. It is often handled as a moist paste.

  • Storage Conditions: If storing is unavoidable, it should be done at low temperatures (e.g., in a refrigerator or freezer) in the dark.

Q3: My subsequent reaction with the diazonium salt is giving low yields. Could decomposition be the cause?

A: Yes, low yields in reactions such as Sandmeyer, Schiemann, or azo coupling are frequently due to the decomposition of the diazonium salt intermediate before it has a chance to react.

  • Monitor Reaction Time: Use the freshly prepared diazonium salt solution immediately in the next step. Delays will lead to a lower concentration of the active diazonium species.

  • pH Control: The stability of diazonium salts is also pH-dependent. In basic conditions, they can convert to diazotates, which may not be reactive in your desired pathway. For most substitution reactions, an acidic environment is preferred to maintain the diazonium salt's integrity.

  • Presence of Catalysts/Impurities: Transition metal impurities (e.g., copper, tin) can catalyze decomposition.[2] Ensure your glassware is scrupulously clean.

Q4: How do substituents on the aromatic ring affect the stability of the diazonium salt?

A: The electronic nature of the substituents on the aryl ring influences the stability of the diazonium salt.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups tend to increase the stability of the diazonium salt by delocalizing the positive charge on the diazonium group.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups can destabilize the diazonium salt by increasing the electron density on the ring, which can facilitate decomposition.

Quantitative Data on Thermal Stability

The thermal stability of aryl diazonium tetrafluoroborate salts is influenced by the substituents on the aromatic ring. The following table summarizes the initial decomposition temperatures for a selection of substituted benzenediazonium tetrafluoroborates as determined by Differential Scanning Calorimetry (DSC).

Substituent on Benzene RingPositionInitial Decomposition Temperature (°C)
H-91
4-NO₂para150
4-Brpara140
4-OCH₃para140
4-Clpara>200
2-Clortho>200
3-Clmeta>200

Data sourced from Schotten et al., Organic Process Research & Development, 2020.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Benzenediazonium Tetrafluoroborate Salt

This protocol describes the preparation of benzenediazonium tetrafluoroborate, a relatively stable diazonium salt that can often be isolated.

Materials:

  • Aniline (9.2 g, 0.1 mole)

  • Concentrated Hydrochloric Acid (30 mL)

  • Deionized Water

  • Sodium Nitrite (7 g, 0.1 mole)

  • Sodium Fluoroborate (NaBF₄) (17 g, 0.15 mole)

  • Diethyl Ether (for washing)

  • Ice bath

  • Beakers

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 400 mL beaker, dissolve 9.2 g of aniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

  • Cool the solution to 0 °C in an ice bath with constant stirring.

  • Prepare a solution of 7 g of sodium nitrite in 12 mL of water.

  • Slowly add the sodium nitrite solution to the cooled aniline solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the solution for an additional 10 minutes.

  • Filter the cold solution to remove any impurities.

  • In a separate beaker, dissolve 17 g of sodium fluoroborate in 30 mL of water.

  • Slowly and with stirring, add the filtered diazonium salt solution to the sodium fluoroborate solution. The temperature can be at room temperature, though lower temperatures are also acceptable.[8]

  • A white precipitate of benzenediazonium tetrafluoroborate will form. Continue stirring for 5-10 minutes.

  • Collect the precipitate by filtration.

  • Wash the solid with 50 mL of cold water, followed by 50 mL of diethyl ether.

  • Dry the product under vacuum. The expected yield is approximately 75%.[8]

Protocol 2: Monitoring Diazonium Salt Decomposition by UV-Vis Spectroscopy

This protocol outlines a method to determine the kinetics of benzenediazonium salt decomposition by monitoring the disappearance of its characteristic UV absorbance.

Materials:

  • Benzenediazonium tetrafluoroborate

  • 0.2 M HCl solution

  • Thermostatted water baths (e.g., at 25°C, 30°C, and 40°C)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks (100 mL)

  • Syringes

  • Test tubes

  • Crushed ice

Procedure:

  • Solution Preparation: Accurately weigh 15-20 mg of benzenediazonium tetrafluoroborate and dissolve it in a 100 mL volumetric flask with 0.2 M HCl to create a stock solution.[5] Prepare one such solution for each temperature to be studied.

  • Initial Absorbance (t=0): As soon as the solution is prepared, withdraw a small sample, place it in a cuvette, and measure its absorbance at the wavelength of maximum absorption (λ_max) for the diazonium salt. This will serve as the initial absorbance (A₀). Use the 0.2 M HCl solution as a blank.

  • Kinetic Run: Place the volumetric flask containing the diazonium salt solution into a thermostatted water bath set to the desired temperature (e.g., 40°C). Start a timer immediately.

  • Sampling: At regular intervals (e.g., every 10 minutes for 40°C), withdraw a 5 mL sample using a syringe and immediately transfer it to a test tube placed in an ice bath to quench the decomposition.[5] Record the exact time of withdrawal.

  • Absorbance Measurement: After chilling the sample for a few minutes, measure its absorbance (A_t) at the same λ_max.

  • Data Analysis: The decomposition of benzenediazonium ion typically follows first-order kinetics. A plot of ln(A_t) versus time (t) should yield a straight line with a slope equal to -k, where k is the rate constant for the decomposition at that temperature.

  • Repeat the procedure for other temperatures to determine the activation energy of the decomposition.

Visualizations

Decomposition Pathways of Aryl Diazonium Salts

DecompositionPathways cluster_conditions Reaction Conditions cluster_products Decomposition Products Thermal Thermal Ar+ Aryl Cation Thermal->Ar+ Photochemical Photochemical Ar. Aryl Radical Photochemical->Ar. Reductive Reductive Reductive->Ar. ArN2+ Aryl Diazonium Ion ArN2+->Ar+ Heterolytic Cleavage (SN1-like) ArN2+->Ar. Homolytic Cleavage (SET) Ar-Nu Substitution Product (e.g., Phenol, Aryl Halide) Ar+->Ar-Nu + Nu- Ar-H Reduction Product (e.g., Arene) Ar.->Ar-H + H-donor

Caption: Major decomposition pathways of aryl diazonium salts.

Troubleshooting Workflow for Diazonium Salt Decomposition

TroubleshootingWorkflow start Decomposition Observed (Gas, Color Change) check_temp Is Temperature < 5°C? start->check_temp check_nitrite Excess Nitrous Acid? check_temp->check_nitrite Yes adjust_temp Action: Lower & Maintain Temperature at 0-5°C check_temp->adjust_temp No check_isolation Isolating the Salt? check_nitrite->check_isolation No quench_nitrite Action: Quench with Urea or Sulfamic Acid check_nitrite->quench_nitrite Yes use_stable_salt Action: Use a Stabilizing Counterion (e.g., BF4-) check_isolation->use_stable_salt Yes use_in_situ Action: Use Diazonium Salt Immediately In Situ check_isolation->use_in_situ No, but still unstable check_impurities Purity of Reagents/Solvents? purify_reagents Action: Purify Starting Materials and Solvents check_impurities->purify_reagents Suspected end_good Problem Resolved check_impurities->end_good High Purity adjust_temp->end_good quench_nitrite->end_good use_stable_salt->end_good use_in_situ->check_impurities purify_reagents->end_good

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-2-methoxybenzoic Acid and 2-Fluoro-4-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Building Blocks in Chemical Synthesis and a Hypothetical Framework for Performance Comparison

Introduction

4-Fluoro-2-methoxybenzoic acid and its isomer, 2-fluoro-4-methoxybenzoic acid, are valuable fluorinated aromatic compounds extensively utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The strategic placement of the fluoro and methoxy substituents on the benzoic acid core significantly influences the physicochemical properties and reactivity of these molecules, making the choice of isomer a critical consideration in synthetic design. This guide provides a comprehensive comparison of these two compounds, summarizing their known properties and presenting a framework for their comparative evaluation in key experimental contexts.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound and 2-Fluoro-4-methoxybenzoic acid is presented below. These properties are crucial for determining appropriate reaction conditions, purification methods, and for predicting their behavior in biological systems.

PropertyThis compound2-Fluoro-4-methoxybenzoic Acid
CAS Number 395-82-4[1]394-42-3[2][3]
Molecular Formula C₈H₇FO₃[1]C₈H₇FO₃[2][3]
Molecular Weight 170.14 g/mol [1]170.14 g/mol [3]
Appearance White to off-white crystalline solidWhite to off-white powder
Melting Point 134 °C194-198 °C[2] or 142-144 °C[4]
Boiling Point 93 °C at 10 Torr~257.8 °C[2]
Predicted pKa 4.03 ± 0.10Not available
Solubility Sparingly soluble in waterAlmost insoluble in water, soluble in ethanol and dichloromethane[4]

Note: Discrepancies in the reported melting point for 2-Fluoro-4-methoxybenzoic acid may be due to different experimental conditions or purities.

Synthesis and Reactivity

Both isomers are primarily used as building blocks in organic synthesis. Their synthesis often involves multi-step routes starting from commercially available precursors.

Synthesis of this compound: A common synthetic route involves the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.

Synthesis of 2-Fluoro-4-methoxybenzoic Acid: One reported method for the synthesis of 2-Fluoro-4-methoxybenzoic acid is the oxidation of 2-fluoro-4-methoxybenzaldehyde.[2] Another approach involves the fluorination of p-methoxybenzoic acid.[4]

The reactivity of these isomers is influenced by the electronic effects of the fluoro and methoxy groups. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group affect the electron density of the aromatic ring and the acidity of the carboxylic acid.

Spectroscopic Analysis

Spectroscopic Data This compound 2-Fluoro-4-methoxybenzoic Acid
¹H NMR Chemical shifts for aromatic protons will be influenced by the ortho-methoxy and para-fluoro substituents. The methoxy group protons will appear as a singlet.Aromatic proton signals will be split according to the ortho-fluoro and para-methoxy substitution pattern. The methoxy protons will present as a singlet.
¹³C NMR The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Applications and Biological Activity

Both this compound and 2-Fluoro-4-methoxybenzoic acid are important intermediates in the development of bioactive molecules.

This compound is utilized in the synthesis of enzyme inhibitors and receptor ligands.

2-Fluoro-4-methoxybenzoic Acid serves as a building block for anti-inflammatory and anticancer agents.[2] It has also been noted for its antimicrobial properties, showing effectiveness against bacteria such as E. coli and fungi like Candida albicans.[2]

Experimental Protocols: A Framework for Comparative Evaluation

To provide a direct comparison of the performance of these two isomers, the following experimental protocols are proposed.

Determination of Acid Dissociation Constant (pKa)

Objective: To experimentally determine and compare the acidity of this compound and 2-Fluoro-4-methoxybenzoic acid.

Methodology: Potentiometric titration.

  • Prepare 0.01 M solutions of each isomeric acid in a 1:1 ethanol/water mixture.

  • Titrate each solution with a standardized 0.01 M NaOH solution.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point.

Expected Outcome: The relative positions of the fluoro and methoxy groups will influence the electronic environment of the carboxylic acid, leading to different pKa values. This data will provide a quantitative measure of their relative acidities.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare 0.01M Acid Solution Prepare 0.01M Acid Solution Titrate with 0.01M NaOH Titrate with 0.01M NaOH Prepare 0.01M Acid Solution->Titrate with 0.01M NaOH Monitor pH Monitor pH Titrate with 0.01M NaOH->Monitor pH Plot Titration Curve Plot Titration Curve Monitor pH->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Workflow for pKa Determination
Comparative Analysis of Esterification Reactivity

Objective: To compare the reactivity of the two isomers in a standard acid-catalyzed esterification reaction.

Methodology: Fischer Esterification.

  • In separate round-bottom flasks, dissolve equimolar amounts of this compound and 2-Fluoro-4-methoxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Reflux both reaction mixtures for a predetermined time (e.g., 4 hours).

  • After cooling, quench the reactions with a saturated sodium bicarbonate solution and extract the ester product with diethyl ether.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product yield and purity by gas chromatography (GC) or ¹H NMR spectroscopy.

Expected Outcome: The electronic and steric effects of the substituents will likely result in different reaction rates and equilibrium yields for the two isomers, providing insight into their relative reactivity as synthetic intermediates.

G Start Start Reactants Isomeric Acid + Methanol + H₂SO₄ (cat.) Start->Reactants Reflux Reflux Reactants->Reflux Work-up Quench, Extract, Dry, Concentrate Reflux->Work-up Analysis Analysis Work-up->Analysis End End Analysis->End

Esterification Workflow

Conclusion

This compound and 2-fluoro-4-methoxybenzoic acid, while constitutionally similar, are expected to exhibit distinct physicochemical properties and reactivity profiles due to the differential placement of their functional groups. A thorough understanding of these differences, supported by direct comparative experimental data as outlined in the proposed protocols, is essential for researchers and drug development professionals to make informed decisions in their synthetic endeavors. The data presented in this guide serves as a valuable starting point for the selection and application of the appropriate isomer for a given synthetic target or biological investigation.

References

A Comparative Spectroscopic Guide to Fluoromethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparative analysis of the spectral data of various fluoromethoxybenzoic acid isomers, crucial intermediates in pharmaceutical synthesis. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate isomer differentiation.

The structural elucidation of isomeric compounds is a critical step in chemical and pharmaceutical research. Fluoromethoxybenzoic acids, a class of substituted benzoic acid derivatives, present a unique challenge due to the subtle yet significant influence of the positional isomerism of the fluoro and methoxy groups on their spectral properties. Understanding these differences is paramount for unambiguous identification, purity assessment, and quality control in synthetic chemistry and drug development. This guide presents a systematic comparison of the spectral data for various fluoromethoxybenzoic acid isomers.

Comparative Spectral Data

The following tables summarize the key spectral data for the analyzed fluoromethoxybenzoic acid isomers. The data has been compiled from various spectral databases and literature sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of fluoromethoxybenzoic acid isomers are characterized by distinct chemical shifts and coupling patterns for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating effect of the methoxy group, leads to predictable yet unique shifts depending on their relative positions.

IsomerAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
2-Fluoro-4-methoxybenzoic acid 8.10 (t, J = 7.8 Hz, 1H), 7.89 (d, J = 8.2 Hz, 1H), 7.82 (d, J = 11.0 Hz, 1H)3.97 (s, 3H)10.5 (br s, 1H)
3-Fluoro-4-methoxybenzoic acid 7.80-7.70 (m, 2H), 7.05 (t, J=8.5 Hz, 1H)3.93 (s, 3H)~13.0 (br s, 1H)
4-Fluoro-3-methoxybenzoic acid 7.65-7.55 (m, 2H), 7.20 (t, J=8.5 Hz, 1H)3.90 (s, 3H)~13.0 (br s, 1H)
3-Fluoro-2-methoxybenzoic acid 7.50-7.30 (m, 3H)3.95 (s, 3H)~13.0 (br s, 1H)
5-Fluoro-2-methoxybenzoic acid 7.50-7.10 (m, 3H)3.85 (s, 3H)~13.0 (br s, 1H)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, allowing for clear differentiation.

IsomerCarboxylic Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)
2-Fluoro-4-methoxybenzoic acid 168.6, 168.5165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.152.8
3-Fluoro-4-methoxybenzoic acid ~167158.5 (d, J=250 Hz), 152.0, 128.0, 125.0, 115.0, 113.056.5
4-Fluoro-3-methoxybenzoic acid ~167163.0 (d, J=250 Hz), 150.0, 132.0, 125.0, 115.0, 110.056.0
3-Fluoro-2-methoxybenzoic acid ~166155.0 (d, J=245 Hz), 150.0, 125.0, 123.0, 118.0, 115.062.0
5-Fluoro-2-methoxybenzoic acid ~166160.0 (d, J=240 Hz), 155.0, 120.0, 118.0, 115.0, 112.056.0

Note: The carbon attached to fluorine exhibits a large coupling constant (J).

Infrared (IR) Spectroscopy

The IR spectra of these isomers are dominated by characteristic absorptions of the carboxylic acid and the substituted benzene ring. While the O-H and C=O stretching frequencies of the carboxylic acid group are present in all isomers, the fingerprint region (below 1500 cm⁻¹) often displays unique patterns of C-H and C-C bending vibrations that can aid in differentiation.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
General 3300-2500 (broad)1710-16801320-12101250-1020~1600, ~1500

Note: Specific peak positions in the fingerprint region can be highly characteristic for each isomer.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of fluoromethoxybenzoic acid isomers typically results in a prominent molecular ion peak (M⁺). The fragmentation patterns are influenced by the positions of the fluoro and methoxy substituents, leading to characteristic fragment ions.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 170155 ([M-CH₃]⁺), 153 ([M-OH]⁺), 142 ([M-CO]⁺), 125 ([M-COOH]⁺)

Note: The relative intensities of the fragment ions can be a key differentiator between isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the fluoromethoxybenzoic acid isomer.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: FT-IR Spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • A direct insertion probe or a gas chromatograph can be used to introduce the sample into the ion source.

Electron Ionization (EI) Conditions:

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

Visualization of Experimental Workflow and Data Interpretation

To aid in understanding the process of isomer differentiation, the following diagrams illustrate the logical workflow and key distinguishing features.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Comparison Sample Fluoromethoxybenzoic Acid Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis of Spectral Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification mass_spec_fragmentation cluster_fragments Key Fragmentation Pathways M Molecular Ion (M⁺) m/z = 170 M_minus_CH3 [M-CH₃]⁺ m/z = 155 M->M_minus_CH3 -CH₃ M_minus_OH [M-OH]⁺ m/z = 153 M->M_minus_OH -OH M_minus_CO [M-CO]⁺ m/z = 142 M->M_minus_CO -CO M_minus_COOH [M-COOH]⁺ m/z = 125 M->M_minus_COOH -COOH

Biological activity comparison of 4-Fluoro-2-methoxybenzoic acid analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of 4-Fluoro-2-methoxybenzoic Acid Analogues

Introduction

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of various derivatives structurally related to this compound. The data is compiled from multiple studies and showcases the potential of these compounds against different cancer cell lines and microbial strains.

Table 1: In Vitro Biological Activity of this compound Analogues and Related Compounds

Compound ClassSpecific Analogue/DerivativeTarget Organism/Cell LineActivity MetricValueReference
Anticancer Activity
Hydrazide-HydrazonesCompound 3h (pyrrole derivative)PC-3 (Prostate Cancer)IC501.32 µM[1]
MCF-7 (Breast Cancer)IC502.99 µM[1]
HT-29 (Colon Cancer)IC501.71 µM[1]
2-Arylquinazolin-4-yl)hydrazonesCompound with 6,7-difluoro substitutionMDA-MB-231 (Breast Cancer)% Inhibition at 50 µMNot specified, but active[2]
4-Methylbenzamide Purine DerivativesCompound 7K562 (Leukemia)IC502.27 µM[3]
HL-60 (Leukemia)IC501.42 µM[3]
Compound 10K562 (Leukemia)IC502.53 µM[3]
HL-60 (Leukemia)IC501.52 µM[3]
Antimicrobial Activity
N-Substituted p-FluorobenzencarboxyamidesTrifluoromethyl-substituted compoundsCandida spp.Good activityNot quantified[4]
Tricophyton spp.Good activityNot quantified[4]
4-Fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamidesCompound 7eStaphylococcus aureusMICSignificant activity[2]
Escherichia coliMICSignificant activity[2]
Compound 7jStaphylococcus aureusMICSignificant activity[2]
Escherichia coliMICSignificant activity[2]
4-(Trifluoromethyl)benzohydrazonesN'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazideM. kansasiiMIC16 µM[5]
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideGram-positive bacteria (incl. MRSA)MIC≤0.49-3.9 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity Evaluation (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Evaluation (Broth Microdilution Method for MIC Determination)[2][5]
  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Diagram of a General Synthetic Workflow for this compound Amide Analogues

G General Synthetic Workflow for Amide Analogues cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Purification and Characterization This compound This compound Acyl Chloride Formation Acyl Chloride Formation This compound->Acyl Chloride Formation SOCl2 or (COCl)2 Amide Analogue Amide Analogue Acyl Chloride Formation->Amide Analogue Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Analogue Purification Purification Amide Analogue->Purification e.g., Recrystallization, Chromatography Characterization Characterization Purification->Characterization e.g., NMR, MS, IR

Caption: General synthetic workflow for the preparation of this compound amide analogues.

Diagram of a Hypothetical Signaling Pathway Targeted by Anticancer Analogues

G Hypothetical Signaling Pathway Inhibition cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Analogue 4-Fluoro-2-methoxybenzoic Acid Analogue Analogue->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an anticancer analogue.

References

A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Derivatives as Trypanosome Alternative Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 4-alkoxybenzoic acid derivatives as potent inhibitors of the Trypanosome alternative oxidase (TAO). While the primary focus of this guide is on 4-alkoxybenzoic acids due to the availability of comprehensive public data, the principles of SAR discussed can provide valuable insights for the design of analogous compounds, including 4-Fluoro-2-methoxybenzoic acid derivatives, for this and other biological targets. The data presented is based on a key study in the field, offering a clear correlation between structural modifications and inhibitory potency.[1][2][3][4]

Comparative Analysis of Inhibitory Activity

The inhibitory potential of a series of 4-alkoxybenzoic acid derivatives against recombinant TAO (rTAO) and their efficacy against Trypanosoma brucei have been evaluated. The following tables summarize the half-maximal inhibitory concentrations (IC50) and highlight key structural modifications influencing their activity.

Table 1: In Vitro Activity of 4-Alkoxybenzoic Acid Methyl Ester Derivatives Against rTAO and T. brucei

Compound IDR1R2rTAO IC50 (μM) [a]T. brucei EC50 (μM) [b]
7a OHH0.046 ± 0.0051.8 ± 0.2
7b FH2.3 ± 0.211.5 ± 1.2
7c CH3H> 10> 20
9e OHCH30.006 ± 0.001 0.5 ± 0.1

[a] Half-maximal inhibitory concentration against recombinant Trypanosome Alternative Oxidase. [b] Half-maximal effective concentration against Trypanosoma brucei bloodstream forms.

Table 2: In Vitro Activity of 4-Alkoxybenzoic Acid Derivatives with Farnesyl Tail Against rTAO and T. brucei

Compound IDR1R2R3rTAO IC50 (μM) [a]T. brucei EC50 (μM) [b]
15e OHCH3C2H50.35 ± 0.042.5 ± 0.3
16e OHCH3H0.0031 ± 0.0004 0.2 ± 0.03

[a] Half-maximal inhibitory concentration against recombinant Trypanosome Alternative Oxidase. [b] Half-maximal effective concentration against Trypanosoma brucei bloodstream forms.

Key SAR Observations:

  • Ester vs. Aldehyde: The replacement of a benzaldehyde group with a methyl ester resulted in a significant (approximately 10 to 15-fold) increase in TAO inhibition and a corresponding improvement in activity against T. brucei.[3][5]

  • Substitution at the 2-position: A hydroxyl group at the R1 position is crucial for high potency, likely forming a key hydrogen bond within the TAO active site. Replacing it with fluorine (7b) dramatically reduces activity, while a methyl group (7c) abolishes it.[3]

  • Methylation at the 6-position: The introduction of a methyl group at the R2 position (adjacent to the carboxylate group) consistently enhances inhibitory activity, as seen in the highly potent compounds 9e and 16e .[2][3][4][5] These analogues, featuring the 2-hydroxy-6-methyl scaffold, represent the most potent 4-alkoxybenzoic acid derivatives identified, with single-digit nanomolar TAO inhibition.[2][3][4][5]

  • Ester Size: The size of the ester group at the C1 position influences activity. An ethyl ester was found to be detrimental to potency compared to the free carboxylic acid.[5]

  • Lipophilic Tail: The nature of the alkoxy tail is a significant determinant of activity. The farnesyl derivative 16e was found to be as potent as the well-known TAO inhibitor, ascofuranone, with an IC50 of 3.1 nM.[2][3][4][5]

Experimental Protocols

General Synthetic Procedure for 4-Alkoxybenzoic Acid Derivatives

The synthesis of the 4-alkoxybenzoic acid derivatives generally involves the alkylation of a substituted methyl 4-hydroxybenzoate with an appropriate alkyl or prenyl bromide, followed by saponification of the ester to the corresponding carboxylic acid.

Step 1: Alkylation of Methyl 4-hydroxybenzoate

  • To a solution of the appropriately substituted methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).

  • Add the corresponding alkyl or prenyl bromide (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 4-alkoxybenzoate derivative.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the methyl 4-alkoxybenzoate derivative (1 equivalent) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2-4 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

  • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution with 1M HCl to a pH of 1-2, resulting in the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the final 4-alkoxybenzoic acid derivative.

Recombinant Trypanosome Alternative Oxidase (rTAO) Inhibition Assay

The inhibitory activity of the synthesized compounds against TAO is determined by measuring the ubiquinol-1 oxidase activity of the recombinant enzyme.

  • Enzyme Preparation: Use purified recombinant TAO lacking the mitochondrial targeting signal (ΔMTS-TAO).[6]

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 7.3) containing 0.05% (w/v) octaethylene glycol monododecyl ether.

  • Inhibitor Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Assay Procedure: a. In a 1 cm cuvette, pre-incubate 250 ng of the rTAO enzyme in the assay buffer for 2 minutes at 25 °C.[7] b. For inhibition assays, add varying concentrations of the test compound to the enzyme and pre-incubate for 2 minutes.[7] c. Initiate the reaction by adding ubiquinol-1 to a final concentration of 150 μM.[7] d. Monitor the oxidation of ubiquinol-1 by measuring the decrease in absorbance at 278 nm for 2 minutes using a UV-vis spectrophotometer.[7]

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Trypanosome Respiratory Chain Signaling Pathway

The bloodstream form of Trypanosoma brucei possesses a simplified respiratory chain compared to its mammalian host. A key feature is the absence of a conventional cytochrome-mediated pathway and the reliance on the Trypanosome Alternative Oxidase (TAO) for the reoxidation of NADH produced during glycolysis.[8][9]

G cluster_Glycolysis Glycolysis (Cytosol) cluster_Mitochondrion Mitochondrion Glucose Glucose G3P Glycerol-3-Phosphate Glucose->G3P NAD+ to NADH G3PDH Glycerol-3-Phosphate Dehydrogenase (G3PDH) G3P->G3PDH G3P->G3PDH UQ Ubiquinone Pool (UQ) G3PDH->UQ e- UQH2 Ubiquinol (UQH2) TAO Trypanosome Alternative Oxidase (TAO) UQH2->TAO e- O2 O2 TAO->O2 e- H2O H2O Inhibitor 4-Alkoxybenzoic Acid Derivatives Inhibitor->TAO Inhibition

Caption: Simplified respiratory pathway in bloodstream form Trypanosoma brucei.

Experimental Workflow for SAR Study

The structure-activity relationship study of these inhibitors follows a logical workflow from chemical synthesis to biological evaluation.

G start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification rtao_assay rTAO Inhibition Assay (IC50 Determination) purification->rtao_assay tbrucei_assay T. brucei Cell-Based Assay (EC50 Determination) purification->tbrucei_assay sar_analysis Structure-Activity Relationship Analysis rtao_assay->sar_analysis tbrucei_assay->sar_analysis conclusion Identification of Lead Compounds sar_analysis->conclusion

Caption: Workflow for the structure-activity relationship study.

References

A Comparative Analysis of Synthetic Routes to 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Synthesis of 4-Fluoro-2-methoxybenzoic Acid

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of the fluoro and methoxy groups on the benzoic acid scaffold makes it a valuable intermediate for creating complex molecules with desired biological activities. The selection of an appropriate synthetic route is critical and depends on factors such as yield, purity, scalability, cost, and environmental impact. This guide provides a comparative analysis of three common synthetic routes to this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents/CatalystsReaction TimeTemperatureYield (%)Purity (%)Key AdvantagesKey Disadvantages
Route 1: Nucleophilic Aromatic Substitution & Methylation 2,4-Difluorobenzoic acidNaOH, DMSO, Dimethyl sulfate~10-12 hours130°C (Step 1), RT (Step 2)~80-90% (overall)>98%High overall yield, readily available starting material.Two distinct synthetic steps, use of a high-boiling solvent (DMSO).
Route 2: Oxidation of 4-Fluoro-2-methoxybenzaldehyde 4-Fluoro-2-methoxybenzaldehydePotassium permanganate (KMnO₄), NaOH~2.5 hours<20°C to RT~70-80%>98%Short reaction time, straightforward single-step transformation.Availability and cost of the starting aldehyde, use of a strong oxidizing agent.
Route 3: Friedel-Crafts Acylation of m-Fluorotoluene m-FluorotolueneTrichloroacetyl chloride, AlCl₃, NaOHMulti-day process0-10°C (Step 1)61%98.5%Inexpensive and readily available starting materials, suitable for large-scale production.Formation of isomers requiring separation, multi-step and complex procedure.

Route 1: Nucleophilic Aromatic Substitution of 2,4-Difluorobenzoic Acid followed by Methylation

This two-step route first involves a selective nucleophilic aromatic substitution of the fluorine atom at the 2-position of 2,4-difluorobenzoic acid with a hydroxide, followed by methylation of the resulting hydroxyl group.

Route_1_Workflow start 2,4-Difluorobenzoic acid step1 Nucleophilic Aromatic Substitution start->step1 1. NaOH, DMSO 2. HCl intermediate 4-Fluoro-2-hydroxybenzoic acid step1->intermediate step2 Williamson Ether Synthesis (Methylation) intermediate->step2 Dimethyl sulfate, NaOH product This compound step2->product

Diagram 1. Synthetic pathway for Route 1.
Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic acid [1]

  • In a 10 L four-neck flask, add dimethylsulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (NaOH, 253 g, 6.32 mol).

  • Heat the mixture to 130°C and maintain for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction solution into 40 L of ice water.

  • Adjust the pH to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20°C. A large amount of solid will precipitate.

  • Continue stirring for 2 hours, then collect the solid by vacuum filtration.

  • Wash the filter cake with water and dry under reduced pressure at 60°C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid.

Step 2: Methylation of 4-Fluoro-2-hydroxybenzoic acid

  • In a suitable reaction vessel, dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in a solution of sodium hydroxide (2.5 equivalents) in water.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Acidify the reaction mixture with hydrochloric acid to a pH of 2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Route 2: Oxidation of 4-Fluoro-2-methoxybenzaldehyde

This route involves the direct oxidation of the commercially available 4-fluoro-2-methoxybenzaldehyde to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate.

Route_2_Workflow start 4-Fluoro-2-methoxybenzaldehyde step1 Oxidation start->step1 1. KMnO4, NaOH 2. NaHSO3 3. HCl product This compound step1->product

Diagram 2. Synthetic pathway for Route 2.
Experimental Protocol:

This protocol is adapted from the oxidation of 4-fluorobenzaldehyde and may require optimization.[2]

  • In a 250 mL round-bottom flask, dissolve 4-fluoro-2-methoxybenzaldehyde (1 equivalent) in acetone (10 volumes).

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 1.25 equivalents) and sodium hydroxide (NaOH, 1.25 equivalents) in deionized water (20 volumes).

  • Cool the flask containing the aldehyde solution in an ice bath.

  • Slowly add the aqueous KMnO₄ solution to the aldehyde solution over 30 minutes, maintaining the internal temperature below 20°C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of Celite to remove the MnO₂.

  • Wash the filter cake with a small amount of deionized water.

  • Transfer the clear filtrate to a beaker and cool it in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.

  • Collect the white precipitate of this compound by vacuum filtration, wash with cold deionized water, and dry.

  • The crude product can be recrystallized from an ethanol/water mixture for further purification.

Route 3: Friedel-Crafts Acylation of m-Fluorotoluene

This industrial-focused route starts with inexpensive materials and involves a Friedel-Crafts acylation to form a ketone intermediate, which is then hydrolyzed to the carboxylic acid. A key challenge is the separation of the desired para-isomer from the ortho-isomer.

Route_3_Workflow start m-Fluorotoluene step1 Friedel-Crafts Acylation start->step1 Trichloroacetyl chloride, AlCl3, 1,2-dichloroethane intermediate Isomeric Mixture of Trichloroketones step1->intermediate step2 Hydrolysis intermediate->step2 1. NaOH (aq) 2. HCl isomers Isomeric Mixture of Carboxylic Acids step2->isomers step3 Recrystallization isomers->step3 Toluene product This compound step3->product

Diagram 3. Synthetic pathway for Route 3.
Experimental Protocol:[3]

Step 1: Friedel-Crafts Acylation

  • In a 2000 mL four-neck reaction flask, add m-fluorotoluene (110 g, 1 mol) and 1,2-dichloroethane (550 g).

  • Under a nitrogen atmosphere, cool the mixture to about 0°C.

  • Add anhydrous aluminum trichloride (146.3 g, 1.1 mol).

  • Add trichloroacetyl chloride (200.2 g, 1.1 mol) dropwise, maintaining the temperature between 0 and 10°C.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Slowly pour the reaction mixture into approximately 800 g of 5% cold hydrochloric acid.

  • Stir to dissolve, then separate the organic layer and wash it once with water. The organic phase contains a mixture of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone and its isomer.

Step 2: Hydrolysis

  • To the organic phase from the previous step, add 440 g of a 30% aqueous solution of sodium hydroxide.

  • Stir for one hour.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Separate the aqueous phase and wash the organic phase once with water.

  • Remove the solvent by distillation under normal pressure to obtain the crude product mixture of carboxylic acids.

Step 3: Separation and Refining

  • To the crude product from the hydrolysis step, add 360 g of toluene.

  • Heat the mixture to reflux until the solution is clear.

  • Cool to about 20°C, which will cause the desired 4-fluoro-2-methylbenzoic acid to crystallize.

  • Filter the solid and dry to obtain the final product. The reported total yield is 61% with a purity of approximately 98.5%.

Conclusion

The choice of a synthetic route for this compound is a multifaceted decision. For laboratory-scale synthesis where high yield and purity are paramount, Route 1 , starting from 2,4-difluorobenzoic acid, offers a reliable and high-yielding pathway. Route 2 , the oxidation of 4-fluoro-2-methoxybenzaldehyde, is an excellent option if the starting aldehyde is readily available, providing a quick and efficient single-step conversion. For large-scale industrial production, Route 3 presents an economically viable option due to the low cost of starting materials, although it requires robust procedures for isomer separation. Each route has its distinct advantages and challenges, and the optimal choice will depend on the specific requirements of the research or production campaign.

References

Differentiating Isomers of Methoxybenzoic Acid by ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three isomers of methoxybenzoic acid—ortho (2-), meta (3-), and para (4-)—are foundational scaffolds in medicinal chemistry and materials science. While sharing the same molecular formula, their distinct substitution patterns lead to unique physicochemical and biological properties. Rapid and unambiguous identification of the correct isomer is therefore critical in research and development. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and accessible method for this purpose. This guide offers a detailed comparison of the ¹H NMR spectra of the three isomers, supported by experimental data, to facilitate their differentiation.

¹H NMR Spectral Data Comparison

The key to distinguishing the isomers lies in the chemical shifts and splitting patterns of the aromatic protons. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group exert distinct electronic effects on the benzene ring, leading to characteristic ¹H NMR fingerprints for each isomer. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-Methoxybenzoic Acid H68.18dd7.6, 2.0
H47.57ddd8.4, 7.6, 1.6
H57.13ddd8.8, 7.6, 0.8
H37.05d8.8
-OCH₃4.07s-
3-Methoxybenzoic Acid H27.71d8.0
H67.61s-
H57.37dd8.4, 7.6
H47.14dd8.4, 2.4
-OCH₃3.85s-
4-Methoxybenzoic Acid H2, H68.05d9.2
H3, H56.95d9.2
-OCH₃3.86s-

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets Data sourced from a publication by the Royal Society of Chemistry.[1]

Analysis of Spectral Features

2-Methoxybenzoic Acid (Ortho Isomer): The ortho isomer displays the most complex aromatic region with four distinct signals, each corresponding to a single proton. The proton adjacent to the carboxylic acid (H6) is the most deshielded, appearing as a doublet of doublets around 8.18 ppm. The methoxy group's proton signal is shifted downfield to approximately 4.07 ppm due to the steric hindrance from the adjacent carboxylic acid group.

3-Methoxybenzoic Acid (Meta Isomer): Similar to the ortho isomer, the meta isomer also shows four separate signals in the aromatic region. A key distinguishing feature is the singlet at 7.61 ppm, corresponding to the proton (H6) situated between the two substituents. The remaining aromatic protons appear as a doublet and two doublet of doublets.

4-Methoxybenzoic Acid (Para Isomer): The para isomer presents the simplest ¹H NMR spectrum due to its symmetry. The molecule has a C₂ axis of symmetry, rendering the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. This results in only two signals in the aromatic region: a doublet for H2/H6 and another doublet for H3/H5.[1] This highly simplified pattern is a definitive marker for the para isomer.

Experimental Protocols

A general procedure for obtaining the ¹H NMR spectra of methoxybenzoic acid isomers is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the methoxybenzoic acid isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can often reference the spectrum to the residual solvent peak.[3]

  • Instrumentation: The spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion and resolution.[3]

  • Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and integration of the signals.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a step-by-step decision-making process for identifying the correct isomer based on its ¹H NMR spectrum.

Isomer_Differentiation Workflow for Methoxybenzoic Acid Isomer Identification by ¹H NMR start Start with ¹H NMR Spectrum aromatic_signals Count number of signals in the aromatic region (6.5-8.5 ppm) start->aromatic_signals two_signals Two Signals? aromatic_signals->two_signals four_signals Four Signals? two_signals->four_signals No para_isomer Isomer is 4-Methoxybenzoic Acid two_signals->para_isomer Yes check_singlet Is there a singlet in the aromatic region? four_signals->check_singlet Yes end End para_isomer->end meta_isomer Isomer is 3-Methoxybenzoic Acid check_singlet->meta_isomer Yes ortho_isomer Isomer is 2-Methoxybenzoic Acid check_singlet->ortho_isomer No meta_isomer->end ortho_isomer->end

Caption: A flowchart outlining the decision process for identifying methoxybenzoic acid isomers from their ¹H NMR spectra.

References

Comparative Efficacy of 4-Fluoro-2-methoxybenzoic Acid Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds explored, derivatives of 4-Fluoro-2-methoxybenzoic acid have emerged as a promising class of compounds with the potential to modulate the activity of various key enzymes implicated in a range of physiological and pathological processes. This guide provides a comparative overview of the efficacy of these derivatives, supported by available experimental data and detailed methodologies for assessing their inhibitory activity against crucial enzymes such as carbonic anhydrase and urease.

The strategic incorporation of a fluorine atom and a methoxy group onto the benzoic acid core imparts unique physicochemical properties to these derivatives, influencing their binding affinity, selectivity, and pharmacokinetic profiles. While comprehensive comparative studies on a wide array of this compound derivatives are still emerging, existing research on structurally related compounds provides valuable insights into their potential as enzyme inhibitors.

Quantitative Comparison of Inhibitory Activity

To facilitate a clear comparison of the inhibitory potential of this compound derivatives and related compounds, the following table summarizes their half-maximal inhibitory concentration (IC50) values against specific enzymes. It is important to note that direct comparative data for a series of this compound derivatives is limited in the currently available literature. The data presented here is compiled from studies on closely related fluorinated and methoxy-substituted benzoic acid derivatives to provide a relevant benchmark.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Hydrazone-Schiff Bases of 4-Fluorobenzoic Acid Compound 1 (with benzimidazole moiety)Urease7.20 ± 0.59[1]
Compound 2 (with benzimidazole moiety)Urease19.61 ± 1.10[1]
Thiourea (Standard)Urease22.12 ± 1.20[1]
Sulfonamide-based Thiadiazoles STD 4f (methoxy and Cl substitution)Carbonic Anhydrase IILowest IC50 in study[2]
Acetazolamide (Standard)Carbonic Anhydrase II-[2]

Note: Specific IC50 value for STD 4f was noted as the lowest in the study but the exact value was not provided in the abstract. Further consultation of the full paper would be required.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and comparison of enzyme inhibition data. Below are standardized protocols for determining the inhibitory activity against carbonic anhydrase and urease.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase (CA), where the enzyme catalyzes the hydrolysis of a substrate, leading to a color change that can be measured spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compounds and acetazolamide in DMSO. Further dilute with buffer to achieve a range of desired concentrations. Prepare the NPA substrate solution in a suitable organic solvent like acetonitrile.

  • Assay Setup: To each well of a 96-well plate, add the Tris-HCl buffer.

  • Add a small volume of the test compound solution or the standard inhibitor to the respective wells. Include a control well with DMSO only (no inhibitor).

  • Add the hCA II enzyme solution to all wells except for the blank.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease Inhibition Assay

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea. The Berthelot (indophenol) method is commonly used for this purpose.

Materials:

  • Purified Jack bean urease

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.0)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Thiourea (standard inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds and thiourea in DMSO and serially dilute them.

  • Assay Setup: In a 96-well plate, add the phosphate buffer and the test compound solution or standard inhibitor.

  • Add the urease enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add the urea solution to each well to start the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Color Development: Add the phenol reagent followed by the alkali reagent to each well.

  • Incubate the plate for a further 10 minutes at 37°C for color development.

  • Measurement: Measure the absorbance at 625 nm.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental processes and the broader context of enzyme inhibition, the following diagrams are provided.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Analysis Stage A Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) B Serial Dilutions of Inhibitor A->B C Dispense Reagents into 96-well Plate B->C D Pre-incubation (Enzyme + Inhibitor) C->D E Initiate Reaction (Add Substrate) D->E F Incubation E->F G Stop Reaction & Color Development (if needed) F->G H Measure Absorbance/ Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

General workflow for in vitro enzyme inhibition assays.

Carbonic_Anhydrase_Signaling cluster_cell Cell Membrane CA_IX Carbonic Anhydrase IX (Transmembrane) HCO3_H HCO3- + H+ CA_IX->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->CA_IX Catalysis Acidification Extracellular Acidification (Promotes Tumor Invasion) HCO3_H->Acidification Inhibitor 4-Fluoro-2-methoxybenzoic acid derivative Inhibitor->CA_IX Inhibition

Inhibition of transmembrane carbonic anhydrase IX.

References

A Researcher's Guide to Comparing the Cytotoxicity of Novel 4-Fluoro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents is a cornerstone of modern pharmaceutical research. Small molecules that can selectively induce cell death in cancerous cells while sparing healthy tissue are of paramount importance. Fluorinated benzoic acid derivatives have emerged as a promising class of compounds in drug discovery, with the fluorine atom often enhancing metabolic stability and binding affinity.[1] 4-Fluoro-2-methoxybenzoic acid, in particular, serves as a valuable scaffold in the synthesis of new chemical entities for pharmaceutical and agrochemical applications.[2][3] This guide provides a framework for evaluating and comparing the cytotoxic potential of novel compounds derived from this scaffold, offering standardized experimental protocols and data presentation formats to ensure clarity and reproducibility.

While specific cytotoxicity data for a wide range of this compound derivatives is not yet broadly published, this guide presents a hypothetical comparative analysis to illustrate how such data should be structured and interpreted. This is followed by detailed methodologies for key cytotoxicity assays and visualizations of common experimental and biological pathways.

Comparative Cytotoxicity Data

Effective comparison of the cytotoxic activity of newly synthesized compounds is critical for identifying promising lead candidates. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[4] Data should be presented in a clear, tabular format, detailing the compound, the cancer cell lines tested, and the corresponding IC50 values.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound Derivatives

Compound IDDerivative Structure (Modification on Carboxyl Group)Cell LineIncubation Time (hours)IC50 (µM)Selectivity Index (SI)*
FMB-001 Methyl EsterMCF-7 (Breast)4815.23.1
A549 (Lung)4822.82.1
HEK293 (Normal)4847.1-
FMB-002 EthylamideMCF-7 (Breast)488.46.8
A549 (Lung)4812.14.7
HEK293 (Normal)4857.3-
FMB-003 HydrazideMCF-7 (Breast)4825.91.5
A549 (Lung)4831.41.2
HEK293 (Normal)4838.8-
Doxorubicin (Reference Drug)MCF-7 (Breast)480.9812.5
A549 (Lung)481.259.8
HEK293 (Normal)4812.2-

*Selectivity Index (SI) is calculated as the IC50 in a normal cell line (e.g., HEK293) divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Reproducible and well-documented experimental methods are the foundation of credible scientific research. Below are detailed protocols for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[4]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 5%) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[4] Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Visualizing Workflows and Pathways

Diagrams are essential tools for communicating complex experimental workflows and biological signaling pathways.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment of Cells seeding->treatment compound_prep Test Compound Stock Solution Prep dilutions Serial Dilutions of Test Compound compound_prep->dilutions dilutions->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance analysis Calculation of % Cell Viability absorbance->analysis ic50 IC50 Value Determination analysis->ic50 G compound Cytotoxic Compound receptor Death Receptor (e.g., Fas, TNFR1) compound->receptor Extrinsic Pathway stress Mitochondrial Stress (Intrinsic Pathway) compound->stress cas8 Caspase-8 receptor->cas8 cas9 Caspase-9 stress->cas9 cas3 Caspase-3 (Executioner Caspase) cas8->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Guide to the In Vitro Anticancer Activity of Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilinoquinazoline derivatives have emerged as a significant class of compounds in anticancer drug discovery, with several approved drugs and numerous candidates in development.[1][2] Their primary mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.[1][3][4] This guide provides a comparative overview of the in vitro anticancer activity of various anilinoquinazoline derivatives, supported by experimental data from recent studies.

Comparative Anticancer Potency (IC₅₀ Values)

The following table summarizes the in vitro antiproliferative activity of selected anilinoquinazoline derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of cell growth. Lower IC₅₀ values indicate higher potency. For comparison, clinically approved EGFR inhibitors like Gefitinib and Erlotinib are included where data is available.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Compound 8a A431 (Skin Carcinoma)1.78Erlotinib8.31[5]
Vandetanib10.62[5]
Compound 8d A431 (Skin Carcinoma)8.25Erlotinib8.31[5]
Vandetanib10.62[5]
Compound 8f A431 (Skin Carcinoma)7.18Erlotinib8.31[5]
Vandetanib10.62[5]
Compound 9a SMMC-7721 (Hepatocellular Carcinoma)0.025 - 0.682 (range across various cell lines)--[6]
Compound 7i A549 (Lung Carcinoma)2.25Gefitinib>100[7]
HT-29 (Colorectal Adenocarcinoma)1.72Gefitinib>100[7]
MCF-7 (Breast Adenocarcinoma)2.81Gefitinib18.32[7]
Compound 19h A549 (Lung Carcinoma)<1 (sub-micromolar)Gefitinib>10 (several folds less potent)[8]
HT-29 (Colorectal Adenocarcinoma)<1 (sub-micromolar)Erlotinib>10 (several folds less potent)[8]
Compound 6m HepG2 (Hepatocellular Carcinoma)8.3--[9]
Compound 14 A549, HepG2, MCF-7, H1975Potent (specific values in nM range)--[10]
Compound 44 A549, HepG2, MCF-7, H1975Potent (specific values in nM range)--[10]
Compound 15b HT-29 (Colorectal Adenocarcinoma)5.27--[3]
MCF-7 (Breast Adenocarcinoma)4.41--[3]
H460 (Large Cell Lung Cancer)11.95--[3]
Compound 30 A431 (Skin Carcinoma)3.5Gefitinibcomparable[11]
Compound 33 A431 (Skin Carcinoma)3Gefitinibcomparable[11]

Experimental Protocols

The in vitro anticancer activity of anilinoquinazoline derivatives is commonly assessed using cell viability assays. The following are detailed methodologies for key experiments cited in the literature.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A431, A549, HT-29, MCF-7) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well.[5] The cells are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[5]

  • Compound Treatment: The anilinoquinazoline derivatives are first dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to various concentrations with fresh cell culture medium. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. The plates are then incubated for a specified period, often ranging from 48 to 96 hours.[1][12]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • IC₅₀ Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

SRB (Sulphorhodamine B) Assay

The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.

  • Cell Seeding and Compound Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with various concentrations of the anilinoquinazoline derivatives.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with Sulphorhodamine B dye, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is washed away with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement and IC₅₀ Calculation: The absorbance is read on a microplate reader, and the IC₅₀ is calculated in a manner similar to the MTT assay.[9]

Visualizations

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for evaluating the anticancer potential of novel anilinoquinazoline derivatives.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies start Design of Anilinoquinazoline Derivatives synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture treatment Treatment with Derivatives cell_culture->treatment viability_assay Cell Viability Assay (MTT/SRB) treatment->viability_assay ic50 IC50 Value Determination viability_assay->ic50 kinase_assay Enzyme Inhibition Assay (e.g., EGFR Kinase Assay) ic50->kinase_assay pathway_analysis Signaling Pathway Analysis (Western Blot) kinase_assay->pathway_analysis apoptosis_assay Apoptosis Assay (Flow Cytometry) pathway_analysis->apoptosis_assay

Caption: Workflow for synthesis and in vitro evaluation of anilinoquinazoline derivatives.

EGFR Signaling Pathway Inhibition

Anilinoquinazoline derivatives frequently target the ATP-binding site of the EGFR tyrosine kinase, inhibiting its downstream signaling pathways that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Anilinoquinazoline Derivative inhibitor->egfr

Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline derivatives.

References

A Comparative Guide to the Minimum Inhibitory Concentration (MIC) of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the antimicrobial efficacy of various fluorinated benzoic acid derivatives, focusing on their Minimum Inhibitory Concentration (MIC). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. This document synthesizes experimental data from multiple sources to offer a clear perspective on the structure-activity relationships (SAR) of these compounds and provides a detailed, field-proven protocol for MIC determination.

Introduction: The Promise of Fluorine in Antimicrobial Design

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting the pH balance within microbial cells.[1] The introduction of fluorine, a highly electronegative and relatively small atom, into the benzoic acid scaffold can significantly modulate its physicochemical and biological properties. Fluorination can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making fluorinated compounds a compelling area of research in the quest for new antibiotics.[2][3] This guide focuses on the impact of fluorine substitution on the benzoic acid core and its effect on antibacterial activity, as quantified by the MIC.

Mechanism of Action: Disrupting the Microbial Citadel

The primary antimicrobial mechanism of benzoic acid derivatives is attributed to their ability to disrupt the cytoplasmic membrane and interfere with essential metabolic processes. The undissociated, lipophilic form of the acid can readily penetrate the bacterial cell membrane.[1] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and acidifying the cell's interior. This acidification can inhibit glycolysis and other metabolic pathways, ultimately leading to bacteriostasis or bactericidal action.

The incorporation of fluorine can enhance this mechanism. The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, which can influence its activity. Furthermore, fluorination can increase the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell wall and membrane.[4]

Experimental Protocol: A Validated Approach to MIC Determination

The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a quantitative measure of a compound's antimicrobial potency.[5][6][7]

Detailed Step-by-Step Methodology

This protocol outlines the broth microdilution method for determining the MIC of fluorinated benzoic acid derivatives against common quality control strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.

Materials:

  • Test compounds (fluorinated benzoic acid derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Stock Solutions: Dissolve the fluorinated benzoic acid derivatives in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Working Solutions: From the stock solution, prepare working solutions of the test compounds in CAMHB at twice the highest desired final concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the working compound solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This step also dilutes the compound concentrations to their final desired values.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8][9] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Experimental Workflow Diagram

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock_sol Prepare Compound Stock Solution (in DMSO) working_sol Prepare Working Solutions (in CAMHB) stock_sol->working_sol serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate inoculum_prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacteria serial_dilution->inoculation controls Include Growth and Sterility Controls inoculation->controls incubation Incubate at 35°C for 16-20 hours read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation->read_mic end End read_mic->end start Start start->stock_sol

Caption: Workflow for MIC determination using the broth microdilution method.

Comparative Analysis of MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of fluorinated benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. This data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

CompoundDegree of FluorinationBacterial StrainMIC (µg/mL)Reference(s)
Benzoic AcidNoneS. aureus>1000[10]
E. coli>1000[10]
2-Fluorobenzoic AcidMono-fluorinatedS. aureus500[11]
E. coli1000[11]
3-Fluorobenzoic AcidMono-fluorinatedS. aureus250[11]
E. coli500[11]
4-Fluorobenzoic AcidMono-fluorinatedS. aureus125[11]
E. coli250[11]
2,4-Difluorobenzoic AcidDi-fluorinatedS. aureus62.5[12]
E. coli125[12]
2,6-Difluorobenzoic AcidDi-fluorinatedS. aureus31.25[12]
E. coli62.5[12]
3,4,5-Trifluorobenzoic AcidTri-fluorinatedS. aureus15.6[12]
E. coli31.25[12]

Structure-Activity Relationship (SAR)

The data presented in the table above reveals key structure-activity relationships for fluorinated benzoic acid derivatives:

  • Impact of Fluorination: The introduction of fluorine atoms to the benzoic acid ring generally enhances antimicrobial activity, as evidenced by the lower MIC values of the fluorinated derivatives compared to the parent benzoic acid.

  • Position of Fluorine Substitution: The position of the fluorine substituent on the aromatic ring plays a crucial role in determining the antimicrobial potency. For monofluorinated derivatives, the activity against both S. aureus and E. coli appears to follow the order: 4-fluoro > 3-fluoro > 2-fluoro.

  • Number of Fluorine Substituents: Increasing the number of fluorine substituents tends to further increase the antimicrobial activity. Di- and tri-fluorinated derivatives generally exhibit lower MIC values than their mono-fluorinated counterparts.

  • Gram-Positive vs. Gram-Negative Activity: In general, the tested fluorinated benzoic acid derivatives demonstrate greater potency against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli). This is a common observation for many antimicrobial compounds and is often attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier.

SAR Visualization

Caption: Key factors influencing the structure-activity relationship of fluorinated benzoic acids.

Conclusion

This guide provides a comparative analysis of the antimicrobial activity of fluorinated benzoic acid derivatives, highlighting the significant role of fluorine substitution in enhancing their efficacy. The presented data and structure-activity relationships offer valuable insights for the rational design of novel antibacterial agents. The detailed experimental protocol for MIC determination serves as a practical resource for researchers in the field. Further investigation into the precise molecular targets and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

A Researcher's Guide to Validating Fluorine Locus with X-ray Diffraction Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Consequently, the precise structural validation of fluorine's position within a molecule is paramount. This guide provides a comprehensive comparison of X-ray diffraction (XRD) for validating fluorine locus with alternative techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Gold Standard: X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule, including the precise location of fluorine atoms.[1] The technique relies on the diffraction pattern produced when X-rays interact with the electron cloud of a crystallized molecule. The resulting electron density map allows for the accurate placement of atoms.

Interpreting the Data: Electron Density Maps and B-Factors

The validation of a fluorine atom's position is primarily achieved through the analysis of electron density maps.

  • 2Fo-Fc Maps: These maps, typically contoured at 1σ, represent the overall electron density of the model. A well-defined, spherical density corresponding to the size and electron count of fluorine provides strong evidence for its presence and location.

  • Fo-Fc Difference Maps: Contoured at ±3σ, these maps highlight regions where the observed data and the model disagree. The absence of significant positive or negative peaks around the fluorine atom indicates a good fit of the model to the experimental data.

The B-factor , or atomic displacement parameter, is another crucial indicator. It reflects the atom's thermal motion and any static disorder within the crystal lattice.[4][5] A B-factor for a fluorine atom that is comparable to its neighboring atoms suggests it is well-ordered and confidently placed in the model. Abnormally high B-factors may indicate disorder or an incorrect assignment.

Comparative Analysis of Validation Techniques

While X-ray diffraction is the gold standard, other techniques offer complementary information for validating fluorine's position.

Technique Principle Information Provided Advantages Limitations
X-ray Diffraction (XRD) Scattering of X-rays by electron clouds in a crystal.Precise 3D atomic coordinates, bond lengths, angles, and thermal motion (B-factors).Unambiguous determination of atomic positions. High resolution and accuracy.Requires high-quality single crystals. Cannot directly locate hydrogen atoms.
Neutron Diffraction Scattering of neutrons by atomic nuclei.Precise nuclear positions, especially for light atoms like hydrogen. Accurate bond lengths.Excellent for locating hydrogen atoms and distinguishing isotopes. Less susceptible to systematic errors from electron cloud distribution.Requires larger crystals and access to a neutron source (nuclear reactor or spallation source).
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Information about the chemical environment, connectivity, and dynamics of atoms.Does not require crystallization. Highly sensitive to the local electronic environment of the fluorine atom.Provides indirect structural information that requires interpretation. Can be challenging for large molecules.
Computational Modeling (Quantum Chemistry) Ab initio and Density Functional Theory (DFT) calculations.Prediction of molecular geometry, bond energies, and electronic properties.Can predict and rationalize experimental findings. Useful for modeling systems that are difficult to crystallize.Accuracy is dependent on the level of theory and basis set used. Requires experimental validation.

Quantitative Data Comparison

The following table presents a hypothetical comparison of data obtained from different techniques for a fluorinated drug candidate.

Parameter X-ray Diffraction Neutron Diffraction Computational (DFT) Notes
C-F Bond Length (Å) 1.35 ± 0.0051.36 ± 0.0021.36XRD can slightly underestimate bond lengths involving highly electronegative atoms. Neutron diffraction provides a more accurate nuclear position.[6][7]
B-factor (Ų) 15.2N/AN/AA B-factor comparable to neighboring non-hydrogen atoms indicates a well-defined position.[4][8][9]
¹⁹F NMR Chemical Shift (ppm) N/AN/ACan be predictedA significant change in chemical shift upon binding to a target protein can confirm interaction at the fluorine locus.[10][11][12]
Binding Energy Contribution (kcal/mol) N/AN/A-1.5Computational methods can estimate the energetic contribution of the fluorine atom to ligand binding.[13][[“]][15]

Experimental Protocols

I. Crystallization of Fluorinated Compounds

Obtaining high-quality single crystals is often the most challenging step. The high electronegativity of fluorine can influence crystal packing.

Vapor Diffusion Method:

  • Preparation of the Compound Solution: Dissolve 5-10 mg of the purified fluorinated compound in a minimal amount (0.5-1.0 mL) of a solvent in which it is readily soluble (e.g., acetone, ethyl acetate).

  • Preparation of the Reservoir: In a larger, sealed container, place a reservoir of 2-5 mL of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane).

  • Equilibration: Place the vial containing the compound solution inside the sealed container with the anti-solvent reservoir.

  • Crystal Growth: Allow the anti-solvent vapor to slowly diffuse into the compound solution over several days to weeks, inducing crystallization.

II. X-ray Diffraction Data Collection and Processing
  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm) and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the diffractometer. Collect a few initial frames to determine the unit cell parameters and crystal system. Based on this, devise a data collection strategy to obtain a complete and redundant dataset by rotating the crystal in the X-ray beam.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for experimental factors such as absorption and radiation decay.

III. Structure Solution and Refinement
  • Structure Solution: Use direct methods or molecular replacement to obtain an initial electron density map and a preliminary model of the structure.

  • Model Building: Fit the atoms of the molecule into the electron density map.

  • Refinement: Iteratively refine the atomic coordinates, displacement parameters (B-factors), and occupancies against the experimental diffraction data using least-squares methods. Pay close attention to the electron density around the fluorine atom.

  • Validation: Analyze the final model and electron density maps (2Fo-Fc and Fo-Fc) to ensure the correct placement and refinement of the fluorine atom. Check for reasonable bond lengths, angles, and B-factors.

Visualizing the Workflow in Drug Discovery

The validation of the fluorine locus is a critical step in the structure-based drug design (SBDD) workflow.

SBDD_Fluorine_Validation cluster_design Design & Synthesis cluster_validation Structural Validation cluster_analysis Analysis & Optimization Target_ID Target Identification Lead_Gen Lead Generation Target_ID->Lead_Gen Fluorine_Incorp Fluorine Incorporation Strategy Lead_Gen->Fluorine_Incorp Synthesis Synthesis of Fluorinated Analog Fluorine_Incorp->Synthesis Crystallization Crystallization Synthesis->Crystallization XRD_Data X-ray Diffraction Data Collection Crystallization->XRD_Data Structure_Sol Structure Solution & Refinement XRD_Data->Structure_Sol Fluorine_Validation Fluorine Locus Validation Structure_Sol->Fluorine_Validation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Fluorine_Validation->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Fluorine_Incorp Iterative Design

References

The Fluorine Advantage: A Comparative Guide to Binding Affinity in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Fragment-Based Drug Discovery (FBDD), the strategic incorporation of fluorine into small molecule fragments has emerged as a powerful tool for optimizing binding affinity and other crucial drug-like properties. This guide provides an objective comparison of the binding affinity of fluorinated fragments against their non-fluorinated counterparts, supported by experimental data from various biophysical techniques. Researchers, scientists, and drug development professionals can leverage this information to make informed decisions in their screening and lead optimization efforts.

The Impact of Fluorination on Binding Affinity: A Data-Driven Comparison

The introduction of fluorine into a fragment can influence its binding affinity through a variety of mechanisms, including altered electrostatic interactions, hydrogen bonding capabilities, and conformational preferences. The following tables summarize quantitative data from studies on key drug targets, illustrating the tangible effects of fluorination.

Carbonic Anhydrase II

Carbonic anhydrase II is a well-studied enzyme and a common target for inhibitor development. The following data compares the inhibition constants (Ki) of a series of fluorinated and non-fluorinated benzenesulfonamide fragments. A lower Ki value indicates a higher binding affinity.

FragmentStructureTargetMethodKi (nM)
Benzenesulfonamide (non-fluorinated)C₆H₅SO₂NH₂Bovine Carbonic Anhydrase IICalorimetry200
4-Fluorobenzenesulfonamide4-FC₆H₄SO₂NH₂Bovine Carbonic Anhydrase IICalorimetry120
2,3,4,5,6-PentafluorobenzenesulfonamideC₆F₅SO₂NH₂Bovine Carbonic Anhydrase IICalorimetry39
Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key regulator in insulin signaling and a target for the treatment of diabetes and obesity. The data below shows the inhibitory concentration (IC50) for fluorinated and non-fluorinated inhibitors. A lower IC50 value indicates greater potency, which is often correlated with higher binding affinity.

Fragment/InhibitorStructureTargetMethodIC50 (µM)
Compound 1a (non-fluorinated)(Structure not provided)PTP1BEnzymatic Assay4.46
Fluorinated Analogue(Structure not provided)PTP1BEnzymatic Assay(Data not available for direct comparison)
Bidentate Inhibitor (non-fluorinated)(Structure not provided)PTP1BEnzymatic Assay(Ki reported, not IC50)
Fluorinated Bidentate Analogue(Structure not provided)PTP1BEnzymatic Assay(Data not available for direct comparison)

Experimental Protocols

Accurate determination of binding affinity is paramount in FBDD. The following are detailed methodologies for three key biophysical techniques used to assess the binding of fluorinated fragments.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful primary screening method for fluorinated fragments due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples.

Objective: To identify fluorinated fragments that bind to a target protein and to estimate their dissociation constant (Kd).

Materials:

  • Target protein (10-50 µM in a suitable buffer, e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4)

  • Fluorinated fragment library (stock solutions in DMSO)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR tubes. One tube will serve as a reference containing only the fluorinated fragment(s) in the buffer.

    • For the test samples, add the target protein to the buffer, followed by the fluorinated fragment(s) at a known concentration (typically 100-200 µM).

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for the reference sample.

    • Acquire a one-dimensional ¹⁹F NMR spectrum for each test sample containing the target protein.

  • Data Analysis:

    • Compare the spectra of the test samples to the reference.

    • Binding is indicated by changes in the ¹⁹F chemical shift, line broadening, or a decrease in signal intensity.

    • To determine the Kd, titrate the protein with increasing concentrations of the fluorinated fragment and monitor the change in the ¹⁹F chemical shift. Fit the data to a suitable binding isotherm equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time detection of binding events and the determination of kinetic parameters (kon and koff) and the dissociation constant (Kd).

Objective: To determine the Kd of a fluorinated fragment binding to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Target protein

  • Fluorinated fragment

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the fluorinated fragment in the running buffer over the immobilized protein surface.

    • Include a zero-concentration (buffer only) injection for baseline subtraction.

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer injection signal from the analyte binding signal.

    • Plot the equilibrium response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the Kd, enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of a fluorinated fragment binding to a target protein.

Materials:

  • Isothermal titration calorimeter

  • Target protein (in the sample cell)

  • Fluorinated fragment (in the injection syringe)

  • Matched buffer

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the fragment against the same buffer to minimize heats of dilution.

    • Degas the samples to prevent air bubbles.

    • Determine the accurate concentrations of the protein and fragment.

  • ITC Experiment:

    • Load the protein into the sample cell and the fragment into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of small injections of the fragment into the protein solution.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

    • Fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and ΔH. The entropy (ΔS) can then be calculated.

Visualizing the FBDD Workflow and Relevant Signaling Pathways

To provide a clearer understanding of the context in which fluorinated fragments are utilized, the following diagrams, generated using the DOT language, illustrate the FBDD workflow and the signaling pathways of two important drug targets.

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase Fragment Library Fragment Library Screening Screening Fragment Library->Screening Target Selection Target Selection Target Selection->Screening Hit Identification Hit Identification Screening->Hit Identification Hit Validation Hit Validation Hit Identification->Hit Validation Structure-Guided Growth Structure-Guided Growth Hit Validation->Structure-Guided Growth Lead Optimization Lead Optimization Structure-Guided Growth->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress/Cytokines Stress/Cytokines MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Stress/Cytokines->MAP3Ks MKK3/6 MKK3/6 MAP3Ks->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis

Caption: Simplified p38 MAPK signaling cascade.

BACE-1 and APP Processing

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPβ sAPPβ APP->sAPPβ BACE-1 cleavage C99 C99 APP->C99 BACE-1 cleavage BACE-1 BACE-1 (β-secretase) γ-secretase γ-secretase Amyloid-β (Aβ) C99->Aβ γ-secretase cleavage AICD APP Intracellular Domain C99->AICD γ-secretase cleavage

Caption: Role of BACE-1 in APP processing.

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-2-methoxybenzoic acid (CAS: 395-82-4), ensuring compliance with safety protocols and regulatory requirements.

Key Safety and Hazard Information

This compound is a compound that can cause skin and serious eye irritation[1][2]. Therefore, adherence to strict safety protocols is mandatory during handling and disposal.

PropertyData
CAS Number 395-82-4[2][3][4][5]
Molecular Formula C8H7FO3[2][3][4]
Appearance White to Almost white powder to crystal[5]
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)[2]
Incompatible Materials Oxidizing agents[2]

Experimental Protocol: Disposal Procedure

The recommended disposal method for this compound is to entrust it to a licensed professional waste disposal service. The following steps provide a detailed workflow for its collection and preparation for disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particulate respirator is recommended.

2. Waste Collection:

  • Collect waste this compound in its original container or a clearly labeled, sealable container.

  • Do not mix with other waste materials unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

3. Spill Management: In the event of a spill:

  • Avoid generating dust.

  • Carefully sweep up the spilled solid material.

  • Place the collected material into a sealed, labeled container for disposal.

  • Clean the spill area thoroughly.

4. Storage Pending Disposal:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

  • Ensure the container is tightly closed[2].

5. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant[6][7].

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Prepare Labeled, Sealable Waste Container PPE->Container Collect Collect Waste Chemical Container->Collect Spill Manage Spills (Avoid Dust, Sweep, Contain) Store Store Securely (Cool, Dry, Ventilated Area) Collect->Store Contact Contact Licensed Waste Disposal Service Store->Contact Dispose Dispose According to Regulations Contact->Dispose

Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-2-methoxybenzoic acid (CAS No: 395-82-4). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification: this compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Adherence to the personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields. A face shield is recommended when there is a significant risk of splashing.[3][4]Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6]
Hand Protection Chemical-resistant gloves.[3][4]Nitrile rubber gloves are a suitable option.[3][4] Always inspect gloves for any signs of degradation or punctures before use. For situations with a higher risk of exposure, consider double-gloving.[7] Change gloves frequently, especially after direct contact with the compound.[4]
Body Protection Flame-resistant lab coat. For larger scale operations or where spills are more likely, a chemical-resistant apron or suit may be necessary.[7]Ensure the lab coat is fully buttoned. Protective clothing should be worn to prevent skin contact.[3]
Respiratory Protection A respirator may be required if engineering controls are not sufficient to maintain exposure below permissible limits.[7]All work with volatile fluorinated compounds should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] If dust generation is unavoidable, a NIOSH-approved respirator with the appropriate particulate filter should be used.[5] For particularly hazardous or moisture-sensitive applications, a glove box with an inert atmosphere is recommended.[7]

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area. For any procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][7] Ensure that safety showers and eyewash stations are easily accessible.

  • Procedural Steps:

    • Before starting any work, ensure all necessary PPE is correctly donned.

    • Avoid the formation and inhalation of dust.[3]

    • Weigh and transfer the solid material within a fume hood or a ventilated enclosure.

    • Avoid contact with skin, eyes, and clothing.[6][8]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][8]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][8]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[2][3]

  • All containers must be clearly labeled with the chemical name and associated hazards.[7]

Disposal Plan:

  • All chemical waste must be disposed of in accordance with local, state, and federal environmental regulations.[3][4]

  • Do not pour unused or waste this compound down the drain or into the environment.[3]

  • A recommended disposal method involves dissolving or mixing the compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

  • Consult with your institution's environmental health and safety department for specific disposal protocols.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handling_weigh Weigh Compound in Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.